molecular formula C24H30N4O8S2 B12392584 (H-Cys-Tyr-OH)2

(H-Cys-Tyr-OH)2

Cat. No.: B12392584
M. Wt: 566.7 g/mol
InChI Key: ZZWGDFPODQWICQ-MUGJNUQGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(H-Cys-Tyr-OH)2, with the CAS Number 7369-94-0, is a synthetic peptide dimer formed via a disulfide bond . It is characterized as a biologically active peptide, making it a compound of interest for various biochemical and physiological research applications . The disulfide-linked structure of this compound models the cysteine-tyrosine (Cys-Tyr) crosslinks found in several metalloproteins . The Cys-Tyr cofactor is a post-translational modification that plays a critical role in enhancing catalytic activity in enzymes such as mammalian cysteine dioxygenase (CDO) . Studying this synthetic dimer provides researchers with a valuable tool to probe the biogenesis, structure, and functional mechanisms of this important protein-derived cofactor without the complexity of the full protein system. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C24H30N4O8S2

Molecular Weight

566.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36)/t17-,18-,19-,20-/m0/s1

InChI Key

ZZWGDFPODQWICQ-MUGJNUQGSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (H-Cys-Tyr-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the dimeric dipeptide (H-Cys-Tyr-OH)₂, a molecule of interest for its potential biological activities, including antioxidant properties. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis workflow and a relevant biological pathway.

Introduction

The dipeptide H-Cys-Tyr-OH, and its disulfide-linked dimer, (H-Cys-Tyr-OH)₂, are valuable molecules in various research fields, including drug development and cell culture technology. The presence of cysteine, with its reactive thiol group, allows for the formation of a disulfide bridge, creating the dimeric structure. Tyrosine, an aromatic amino acid, contributes to the molecule's overall properties and can be involved in various biological interactions. Cysteine and tyrosine-containing peptides are known for their antioxidant capabilities, acting as radical scavengers.[1][2] This guide details a representative method for the chemical synthesis and purification of (H-Cys-Tyr-OH)₂ using a solution-phase approach.

Synthesis of (H-Cys-Tyr-OH)₂

The synthesis of (H-Cys-Tyr-OH)₂ is approached through the synthesis of the monomeric dipeptide, H-Cys-Tyr-OH, followed by oxidation to form the disulfide bond. A solution-phase peptide synthesis strategy is employed, which involves the use of protecting groups to prevent unwanted side reactions.

Protecting Group Strategy

To ensure the specific formation of the peptide bond between the carboxyl group of cysteine and the amino group of tyrosine, and to prevent side reactions, appropriate protecting groups are essential.[3]

  • N-terminus of Cysteine: A tert-Butoxycarbonyl (Boc) group is used to protect the α-amino group of cysteine. This group is stable under the coupling conditions and can be readily removed with a mild acid like trifluoroacetic acid (TFA).

  • Thiol Group of Cysteine: The trityl (Trt) group is a suitable choice for protecting the thiol group of cysteine. It is stable during the coupling reaction and can be removed simultaneously with the Boc group during the final deprotection step with TFA.

  • C-terminus of Tyrosine: The carboxyl group of tyrosine is protected as a methyl ester (OMe) to prevent its participation in the coupling reaction. This group can be saponified using a mild base at the end of the synthesis.

  • Hydroxyl Group of Tyrosine: The phenolic hydroxyl group of tyrosine is protected with a tert-butyl (tBu) group, which is also labile to TFA and will be removed during the final deprotection step.

Experimental Protocol: Synthesis of Boc-Cys(Trt)-Tyr(tBu)-OMe

The synthesis of the protected dipeptide is achieved by a coupling reaction between Boc-Cys(Trt)-OH and H-Tyr(tBu)-OMe.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
Boc-Cys(Trt)-OH465.61
H-Tyr(tBu)-OMe·HCl291.80
N,N'-Dicyclohexylcarbodiimide (DCC)206.33
1-Hydroxybenzotriazole (HOBt)135.13
N,N-Diisopropylethylamine (DIPEA)129.24
Dichloromethane (DCM)84.93
Ethyl acetate (B1210297) (EtOAc)88.11
n-Hexane86.18

Procedure:

  • Preparation of H-Tyr(tBu)-OMe: To a suspension of H-Tyr(tBu)-OMe·HCl (1.0 eq) in DCM, DIPEA (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes to obtain the free base.

  • Coupling Reaction: In a separate flask, Boc-Cys(Trt)-OH (1.0 eq) and HOBt (1.1 eq) are dissolved in DCM. The solution is cooled to 0 °C, and DCC (1.1 eq) is added. The mixture is stirred at 0 °C for 30 minutes.

  • The solution of H-Tyr(tBu)-OMe is then added to the activated Boc-Cys(Trt)-OH solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to yield the protected dipeptide, Boc-Cys(Trt)-Tyr(tBu)-OMe.

Synthesis_Workflow A Boc-Cys(Trt)-OH + H-Tyr(tBu)-OMe B DCC, HOBt, DIPEA in DCM A->B 1. C Coupling Reaction (12-16h, RT) B->C 2. D Work-up and Purification C->D 3. E Protected Dipeptide: Boc-Cys(Trt)-Tyr(tBu)-OMe D->E 4.

Caption: Workflow for the synthesis of the protected dipeptide.

Experimental Protocol: Deprotection and Dimerization

The protected dipeptide is then deprotected and oxidized to form the final product, (H-Cys-Tyr-OH)₂.

Materials and Reagents:

Reagent/Material
Boc-Cys(Trt)-Tyr(tBu)-OMe
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Water
1 M Sodium hydroxide (B78521) (NaOH)
Dimethyl sulfoxide (B87167) (DMSO)
Diethyl ether

Procedure:

  • Saponification: The protected dipeptide is dissolved in a mixture of methanol (B129727) and water, and 1 M NaOH (1.2 eq) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to give Boc-Cys(Trt)-Tyr(tBu)-OH.

  • Acidolysis (Deprotection): The resulting protected dipeptide acid is treated with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) at room temperature for 2-3 hours.

  • Precipitation: The TFA is removed under a stream of nitrogen, and the crude deprotected peptide is precipitated by the addition of cold diethyl ether. The precipitate is collected by centrifugation and washed several times with cold diethyl ether.

  • Oxidation/Dimerization: The crude monomeric H-Cys-Tyr-OH is dissolved in a mixture of water and DMSO (e.g., 1:1 v/v) at a concentration of approximately 1 mg/mL. The pH of the solution is adjusted to 8-8.5 with a dilute ammonium (B1175870) hydroxide solution. The solution is stirred gently and exposed to air for 24-48 hours to facilitate the oxidation of the thiol groups to form the disulfide bond. The progress of the dimerization can be monitored by HPLC.

Purification of (H-Cys-Tyr-OH)₂

The crude dimeric dipeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

Instrumentation and Conditions:

ParameterSpecification
Column C18 silica column (e.g., 10 µm particle size, 300 Å pore size)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5-40% B over 30 minutes
Flow Rate 1.0 mL/min (analytical) or adjusted for preparative scale
Detection UV at 220 nm and 280 nm

Procedure:

  • The crude (H-Cys-Tyr-OH)₂ is dissolved in a minimal amount of Mobile Phase A.

  • The solution is filtered through a 0.45 µm filter.

  • The filtered solution is injected onto the equilibrated RP-HPLC column.

  • Fractions are collected based on the UV chromatogram.

  • The fractions containing the pure product are pooled and lyophilized to obtain the final (H-Cys-Tyr-OH)₂ as a white powder.

Purification_Workflow A Crude (H-Cys-Tyr-OH)₂ B Dissolve in Mobile Phase A A->B C RP-HPLC (C18 column) B->C D Fraction Collection C->D E Lyophilization D->E F Pure (H-Cys-Tyr-OH)₂ E->F

Caption: General workflow for the purification of (H-Cys-Tyr-OH)₂.

Characterization Data

The purified (H-Cys-Tyr-OH)₂ should be characterized to confirm its identity and purity.

Table of Expected Analytical Data:

AnalysisExpected Result
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: 543.14 g/mol . Observed m/z should correspond to this value.
¹H NMR (400 MHz, D₂O) Chemical shifts (δ) in ppm: Aromatic protons of Tyr (~6.8-7.2 ppm), α-protons of Cys and Tyr (~3.8-4.5 ppm), β-protons of Cys and Tyr (~2.8-3.2 ppm).
Purity (Analytical HPLC) >95% (as determined by peak area at 220 nm).

Biological Context: Antioxidant Signaling

Dipeptides containing cysteine and tyrosine residues often exhibit antioxidant activity.[1] They can act as radical scavengers, protecting cells from oxidative damage. This antioxidant effect can be mediated through various cellular pathways. One important pathway is the Keap1-Nrf2/ARE signaling pathway, which is a central regulator of cellular antioxidant responses.

Antioxidant_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Peptide (H-Cys-Tyr-OH)₂ Peptide->ROS scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

References

Spectroscopic Characterization of (H-Cys-Tyr-OH)₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the dipeptide dimer (H-Cys-Tyr-OH)₂, formed by the disulfide linkage of two Cysteine-Tyrosine dipeptides. The structural integrity, purity, and conformational properties of such peptide dimers are critical in drug development and various research applications. This document outlines the detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD), UV-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Due to the limited availability of specific experimental data for (H-Cys-Tyr-OH)₂ in publicly accessible literature, this guide presents generalized protocols and representative data from closely related peptide structures to illustrate the expected spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, experimental workflows and logical relationships are visualized using Graphviz diagrams.

Introduction

The covalent dimerization of peptides through disulfide bonds is a fundamental structural motif that governs the biological activity and stability of many natural and synthetic peptides. The (H-Cys-Tyr-OH)₂ dimer, composed of two L-cysteine and L-tyrosine residues, represents a model system for studying the influence of disulfide linkage on peptide conformation and physicochemical properties. The aromatic side chain of tyrosine and the disulfide bridge of cystine are key chromophores and structural elements that can be effectively probed by a suite of spectroscopic techniques. Accurate spectroscopic characterization is paramount for quality control, structural elucidation, and understanding the structure-activity relationship of this and similar peptide-based molecules.

Spectroscopic Methodologies and Experimental Protocols

A multi-faceted spectroscopic approach is essential for the thorough characterization of (H-Cys-Tyr-OH)₂. The following sections detail the experimental protocols for the primary techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution.[1] For (H-Cys-Tyr-OH)₂, NMR can confirm the covalent structure, including the disulfide linkage, and provide insights into the conformational preferences of the peptide backbone and side chains.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 1-2 mg of the lyophilized (H-Cys-Tyr-OH)₂ peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.[2][3]

    • Adjust the pH of the solution to a desired value (typically between 4 and 7) using dilute DCl or NaOD.

    • Transfer the solution to a 5 mm NMR tube.[4]

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.[4]

    • Record a series of 1D (¹H) and 2D (COSY, TOCSY, NOESY/ROESY, ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) NMR spectra at a constant temperature (e.g., 298 K).

    • For spectra in H₂O, use appropriate water suppression techniques.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton and carbon resonances of the individual amino acid residues using the combination of COSY, TOCSY, and HSQC spectra.

    • Analyze NOESY/ROESY spectra to identify through-space correlations, which provide distance restraints for structure calculation. The absence of a Cβ-H proton signal and the chemical shifts of the Cα and Cβ carbons can be indicative of the disulfide bond formation.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for verifying the molecular weight and purity of (H-Cys-Tyr-OH)₂. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, and tandem MS (MS/MS) can provide sequence information and confirm the disulfide linkage.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the peptide (e.g., 1-10 µM) in a solvent compatible with the ionization source, such as 50% acetonitrile/water with 0.1% formic acid for Electrospray Ionization (ESI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into an ESI-MS instrument.

    • Acquire the mass spectrum in positive ion mode.

    • For tandem MS, select the precursor ion corresponding to the dimer and subject it to fragmentation using Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD).

  • Data Analysis:

    • Determine the monoisotopic mass of the peptide from the full scan spectrum and compare it with the theoretical mass.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the amino acid sequence. The fragmentation of a cyclic peptide containing a disulfide bond may be limited without prior reduction of the disulfide bond.

Circular Dichroism (CD) and UV-Visible (UV-Vis) Spectroscopy

CD spectroscopy is a sensitive technique for studying the secondary structure of peptides in solution. UV-Vis spectroscopy is used to determine the peptide concentration and to study the environment of the aromatic tyrosine residue and the disulfide bond.

Experimental Protocol:

  • Sample Preparation:

    • For far-UV CD (190-260 nm), prepare a peptide solution of approximately 100 µM in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7).

    • For near-UV CD (250-340 nm) and UV-Vis, a higher concentration (e.g., 0.5-2 mg/ml) may be required.

    • Prepare a matched buffer blank solution.

  • Data Acquisition:

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV CD).

    • Record the UV-Vis absorption spectrum from 200 to 400 nm.

    • Record the CD spectrum in the far-UV and near-UV regions. Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Subtract the buffer blank spectrum from the sample spectrum.

  • Data Analysis:

    • Determine the peptide concentration from the UV absorbance at 274 nm using the molar extinction coefficient of tyrosine (ε₂₇₄ = 1440 M⁻¹cm⁻¹). The disulfide bond also contributes to absorbance around 250-260 nm.

    • Convert the CD signal (in millidegrees) to mean residue molar ellipticity ([θ]).

    • Analyze the far-UV CD spectrum for characteristic secondary structure features (e.g., α-helix, β-sheet, random coil). The near-UV CD spectrum will provide information on the environment of the tyrosine side chain and the disulfide bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix 1-2 mg of the lyophilized peptide with 100-200 mg of dry KBr powder and press into a transparent pellet.

    • Solution: Prepare a concentrated solution of the peptide (e.g., 1-5 mg/mL) in D₂O to avoid the strong absorbance of H₂O in the amide I region. A CaF₂ liquid cell with a short path length (e.g., 50 µm) is typically used.

  • Data Acquisition:

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Collect multiple scans and average them.

    • For solution measurements, subtract the spectrum of the solvent.

  • Data Analysis:

    • Analyze the amide I band (1600-1700 cm⁻¹) to determine the secondary structure composition. The positions of the component peaks correspond to different secondary structures (e.g., α-helix: ~1650-1658 cm⁻¹, β-sheet: ~1620-1640 cm⁻¹).

Expected Spectroscopic Data

The following tables summarize the expected quantitative data for (H-Cys-Tyr-OH)₂ based on the analysis of its constituent amino acids and similar peptide structures. Note that these are representative values and actual experimental data may vary.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) in D₂O

AtomCysteine Residue (oxidized)Tyrosine Residue
~4.5~4.6
~3.2, ~3.5~2.9, ~3.1
H (arom)-~7.2 (δ), ~6.9 (ε)
~55~57
~40~38
C=O~174~175
C (arom)-~157 (ζ), ~131 (γ), ~129 (δ), ~117 (ε)

Note: Chemical shifts are highly sensitive to pH, temperature, and solvent.

Table 2: Key Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₂₄H₃₀N₄O₈S₂
Theoretical Monoisotopic Mass566.1505 Da
Expected ESI-MS Ion (positive mode)[M+H]⁺ at m/z 567.1578

Table 3: UV-Vis and CD Spectroscopic Parameters

TechniqueParameterExpected Value/Feature
UV-Visλmax (Tyrosine)~274 nm
λshoulder (Disulfide)~250-260 nm
Far-UV CDDominated by peptide backbone; likely to show features of a random coil or β-turn structure.
Near-UV CDSignals from Tyrosine (~275-282 nm) and the disulfide bond (~250-290 nm) would indicate their chiral environment.

Table 4: Characteristic FTIR Absorption Bands

Vibrational ModeWavenumber (cm⁻¹)
Amide A (N-H stretch)~3300
Amide I (C=O stretch)~1620-1680 (sensitive to secondary structure)
Amide II (N-H bend, C-N stretch)~1510-1580
Tyrosine ring modes~1515, ~1615
S-S stretch~500-540 (weak)

Conclusion

The spectroscopic characterization of (H-Cys-Tyr-OH)₂ requires a combination of NMR, MS, CD, UV-Vis, and FTIR techniques. While specific experimental data for this exact molecule is scarce, the protocols and representative data provided in this guide offer a solid framework for its analysis. The application of these methods will enable researchers to confirm the identity, purity, and structural features of this dipeptide dimer, which is crucial for its application in research and development. It is recommended that future work on this molecule includes the publication of detailed spectroscopic data to enrich the scientific literature.

References

The Unseen Architects: A Technical Guide to the Biological Functions of Cysteine-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling and molecular interactions, peptides composed of cysteine and tyrosine residues are emerging as critical players with diverse and potent biological functions. Though deceptively simple in their primary structure, the unique chemical properties of their constituent amino acids—the nucleophilic thiol group of cysteine and the phenolic hydroxyl group of tyrosine—endow these peptides with a remarkable capacity to influence a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of the core biological functions of cysteine-tyrosine (Cys-Tyr) peptides, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into their roles in redox signaling, enzyme modulation, and protein-protein interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways. As our understanding of these versatile biomolecules grows, so too does their potential for therapeutic intervention in a range of diseases, from cancer to neurodegenerative disorders.

Core Biological Functions

Cysteine-tyrosine peptides exhibit a range of biological activities stemming from the distinct chemical reactivities of their side chains. The thiol group of cysteine is a potent nucleophile and can undergo reversible oxidation, making it a key participant in redox signaling and antioxidant defense. The phenolic group of tyrosine can be phosphorylated, a critical event in many signaling cascades, and can also participate in hydrogen bonding and aromatic interactions. The interplay of these functionalities allows Cys-Tyr peptides to act as antioxidants, enzyme inhibitors, and modulators of protein-protein interactions.

Antioxidant and Redox Signaling

Dipeptides containing cysteine and tyrosine are recognized for their potent antioxidant activity. They can directly scavenge free radicals and chelate transition metal ions, thereby mitigating oxidative stress.[1] The antioxidant capacity of these peptides is often evaluated using various in vitro assays.

Modulation of Enzyme Activity and Signaling Pathways

Cysteine and tyrosine residues are frequently found in the active sites of enzymes and at the interface of protein-protein interactions. Consequently, peptides containing these residues can act as competitive or allosteric inhibitors of various enzymes. For instance, cyclic Cys-Tyr containing peptides have been shown to inhibit protein tyrosine phosphatases and lipid kinases, which are key components of cellular signaling pathways such as the MAPK and PI3K/Akt pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2] The pathway is a tiered kinase cascade, where a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase (MAPK). The MAPK then phosphorylates various downstream substrates, including transcription factors.

MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK P ERK ERK (MAPK) MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors P Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Figure 1. Simplified MAPK Signaling Pathway.

The PI3K/Akt signaling pathway is another critical intracellular cascade that governs cell survival, growth, and metabolism.[3] Activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). PIP3 then recruits and activates Akt (also known as Protein Kinase B).

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets P Cellular_Functions Cellular Functions (Survival, Growth, Metabolism) Downstream_Targets->Cellular_Functions

Figure 2. Simplified PI3K/Akt Signaling Pathway.

Quantitative Data Presentation

The biological activity of cysteine-tyrosine peptides is often quantified by their inhibitory concentration (IC50) against specific enzymes or their dissociation constant (Kd) in binding to target proteins. Below is a summary of available quantitative data for select Cys-Tyr containing peptides.

Peptide SequenceTargetAssay TypeIC50 / KdReference
Cyclic ACI1PIP4K2AEnzyme Inhibition0.93 ± 0.05 µM[4]
Cyclic ACP1PTP1BEnzyme Inhibition1.06 ± 0.25 µM[4]
Phospho-YMXM peptidep85 SH2 domainBIAcore (SPR)0.3 - 3 nM
p130Cas Tyr(P)-362 peptideCrk SH2 domainFluorescence Polarization0.35 µM

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Containing Peptides

This protocol outlines the general steps for the manual Fmoc-based solid-phase synthesis of a generic cysteine-containing peptide.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple next Fmoc-AA (DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for all AAs Wash2->Repeat Repeat->Deprotect Next AA Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Final AA Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze (Mass Spec) Purify->Analyze End Pure Peptide Analyze->End SPR_Experimental_Workflow Start Start Immobilize Immobilize Ligand (Protein) on Chip Start->Immobilize Inject_Analyte Inject Analyte (Peptide) at various concentrations Immobilize->Inject_Analyte Association Measure Association (Binding) Inject_Analyte->Association Dissociation Measure Dissociation (Buffer Flow) Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Regenerate->Inject_Analyte Next Concentration Analyze_Data Analyze Data (Fit curves, determine Kd) Regenerate->Analyze_Data All Concentrations Done End End Analyze_Data->End

References

The Dichotomous Role of (H-Cys-Tyr-OH)₂ in Cellular Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular redox homeostasis is a tightly regulated process crucial for normal physiological function, with imbalances leading to oxidative stress and various pathologies. The dipeptide dimer (H-Cys-Tyr-OH)₂, formed by a disulfide bond between two cysteinyl-tyrosine units, presents a molecule of significant interest in this context. While the individual amino acid constituents, cysteine and tyrosine, are well-known for their antioxidant properties, the biological activity of their dimeric form is largely unexplored and may exhibit a more complex, potentially pro-oxidant, role. This technical guide synthesizes the current understanding of related compounds and outlines a comprehensive experimental framework to elucidate the precise function of (H-Cys-Tyr-OH)₂ in cellular redox homeostasis. The central hypothesis is that (H-Cys-Tyr-OH)₂ may act as a modulator of the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response, through thiol-disulfide exchange reactions.

Introduction: The Redox Conundrum of Cysteine and Tyrosine Dimers

Cysteine, with its reactive thiol group, is a cornerstone of the cellular antioxidant defense system, most notably as a precursor to glutathione (B108866) (GSH). Tyrosine, an aromatic amino acid, can also exert antioxidant effects by donating a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals. However, the covalent linkage of these amino acids into dimeric structures can dramatically alter their redox properties.

For instance, dityrosine (B1219331), an oxidation product of tyrosine, is often used as a biomarker for oxidative stress and has been implicated in the pathogenesis of diseases such as Alzheimer's.[1] Studies have shown that dietary dityrosine can induce oxidative stress and downregulate the Nrf2 antioxidant response pathway.[2] This raises the critical question of whether the disulfide-linked dimer (H-Cys-Tyr-OH)₂ behaves as a pro-oxidant, similar to dityrosine, or retains the antioxidant characteristics of its monomeric constituents.

Synthesis and Physicochemical Properties

The synthesis of (H-Cys-Tyr-OH)₂ can be achieved through the oxidation of the monomeric dipeptide H-Cys-Tyr-OH. This process involves the formation of a disulfide bond between the thiol groups of two H-Cys-Tyr-OH molecules.

PropertyDescription
Molecular Formula C₂₄H₃₀N₄O₈S₂
Molecular Weight 566.65 g/mol
Structure Two H-Cys-Tyr-OH units linked by a disulfide bond.
Solubility Expected to have limited solubility in aqueous solutions at neutral pH, similar to its constituent amino acids.

Proposed Mechanism of Action: Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Keap1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress. Modification of these cysteines leads to a conformational change in Keap1, disrupting Nrf2 ubiquitination and allowing Nrf2 to translocate to the nucleus and activate the antioxidant response element (ARE).

We hypothesize that (H-Cys-Tyr-OH)₂ can interact with the cysteine residues of Keap1 through thiol-disulfide exchange reactions. This interaction could lead to the formation of a mixed disulfide between (H-Cys-Tyr-OH)₂ and Keap1, thereby triggering the activation of the Nrf2 pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1->Nrf2_cyto Ubiquitination Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitin HCysTyr2 (H-Cys-Tyr-OH)₂ HCysTyr2->Keap1 Thiol-Disulfide Exchange Maf Maf Nrf2_nuc->Maf Dimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Figure 1: Proposed mechanism of (H-Cys-Tyr-OH)₂-mediated Nrf2 activation.

Experimental Protocols

To investigate the role of (H-Cys-Tyr-OH)₂ in cellular redox homeostasis, a series of in vitro experiments are necessary.

Assessment of Cellular Redox Status

4.1.1. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Seed cells (e.g., HepG2, HEK293T) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of (H-Cys-Tyr-OH)₂ for a specified time course (e.g., 1, 3, 6, 12, 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

4.1.2. Quantification of Glutathione (GSH) Levels

  • Principle: The thiol-reactive probe monochlorobimane (B1663430) (mBCI) forms a fluorescent adduct with GSH in a reaction catalyzed by glutathione S-transferase (GST).

  • Protocol:

    • Treat cells with (H-Cys-Tyr-OH)₂ as described in 4.1.1.

    • Lyse the cells and deproteinize the lysate.

    • Incubate the lysate with mBCI and GST.

    • Measure the fluorescence intensity with excitation and emission wavelengths of 380 nm and 470 nm, respectively.

    • Quantify GSH levels by comparing with a standard curve of known GSH concentrations.

Investigation of the Keap1-Nrf2 Signaling Pathway

4.2.1. Nrf2 Nuclear Translocation

  • Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of Nrf2.

  • Protocol:

    • Grow cells on coverslips and treat with (H-Cys-Tyr-OH)₂.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% bovine serum albumin (BSA).

    • Incubate with a primary antibody against Nrf2.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope.

4.2.2. Quantification of Antioxidant Gene Expression

  • Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

  • Protocol:

    • Treat cells with (H-Cys-Tyr-OH)₂.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the ΔΔCt method.

G cluster_redox Redox Status Assessment cluster_nrf2 Nrf2 Pathway Analysis start Cell Culture (e.g., HepG2) treatment Treatment with (H-Cys-Tyr-OH)₂ start->treatment ros ROS Measurement (DCFH-DA Assay) treatment->ros gsh GSH Quantification (mBCI Assay) treatment->gsh translocation Nrf2 Nuclear Translocation (Immunofluorescence) treatment->translocation gene_expression Antioxidant Gene Expression (qRT-PCR) treatment->gene_expression

Figure 2: Experimental workflow for investigating the effects of (H-Cys-Tyr-OH)₂.

Data Presentation: Anticipated Quantitative Outcomes

The following tables illustrate the expected format for presenting quantitative data from the proposed experiments.

Table 1: Effect of (H-Cys-Tyr-OH)₂ on Intracellular ROS Levels

TreatmentConcentration (µM)Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Vehicle Control-[Value]1.0
(H-Cys-Tyr-OH)₂1[Value][Value]
(H-Cys-Tyr-OH)₂10[Value][Value]
(H-Cys-Tyr-OH)₂100[Value][Value]
H₂O₂ (Positive Control)100[Value][Value]

Table 2: Effect of (H-Cys-Tyr-OH)₂ on Intracellular GSH Levels

TreatmentConcentration (µM)GSH Concentration (nmol/mg protein)Fold Change vs. Control
Vehicle Control-[Value]1.0
(H-Cys-Tyr-OH)₂1[Value][Value]
(H-Cys-Tyr-OH)₂10[Value][Value]
(H-Cys-Tyr-OH)₂100[Value][Value]

Table 3: Effect of (H-Cys-Tyr-OH)₂ on Antioxidant Gene Expression

TreatmentConcentration (µM)Relative HO-1 mRNA Expression (Fold Change)Relative NQO1 mRNA Expression (Fold Change)
Vehicle Control-1.01.0
(H-Cys-Tyr-OH)₂1[Value][Value]
(H-Cys-Tyr-OH)₂10[Value][Value]
(H-Cys-Tyr-OH)₂100[Value][Value]

Future Directions and Drug Development Implications

The elucidation of the precise role of (H-Cys-Tyr-OH)₂ in cellular redox homeostasis holds significant potential for drug development. If it is found to be a potent activator of the Nrf2 pathway, it could be explored as a therapeutic agent for diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and chronic inflammatory conditions. Conversely, if it exhibits pro-oxidant properties, it could be investigated for its potential in cancer therapy, where inducing oxidative stress in cancer cells is a viable strategy.

Further research should focus on:

  • In vivo studies: To validate the in vitro findings in animal models of disease.

  • Structure-activity relationship studies: To identify more potent and specific derivatives of (H-Cys-Tyr-OH)₂.

  • Pharmacokinetic and pharmacodynamic studies: To assess the absorption, distribution, metabolism, and excretion of the compound.

Conclusion

The dipeptide dimer (H-Cys-Tyr-OH)₂ represents a fascinating and understudied molecule at the crossroads of redox biology. While its precise role remains to be definitively established, the framework presented in this technical guide provides a clear path forward for its investigation. By systematically evaluating its effects on cellular redox status and key signaling pathways, the scientific community can unlock the therapeutic potential of this intriguing compound.

References

(H-Cys-Tyr-OH)₂ as a Mimetic for Enzyme Active Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate machinery of enzyme active sites, often characterized by a precise spatial arrangement of a few key amino acid residues, has inspired the development of smaller, synthetic molecules that can replicate their catalytic function. These "enzyme mimetics" offer valuable tools for understanding catalytic mechanisms, developing novel catalysts for industrial applications, and designing therapeutic agents. This technical guide focuses on the disulfide-linked dipeptide, (H-Cys-Tyr-OH)₂, as a minimalist yet potent mimetic for the active sites of certain hydrolytic and redox enzymes. We provide a comprehensive overview of its synthesis, characterization, and catalytic activity, supported by detailed experimental protocols, quantitative data, and visual workflows to facilitate its study and application in research and drug development.

Introduction: The Rationale for (H-Cys-Tyr-OH)₂ as an Enzyme Mimetic

Enzyme active sites are remarkable for their ability to achieve high catalytic efficiency and specificity through the cooperative action of a small number of amino acid residues.[1] Cysteine and tyrosine are frequently found in the active sites of various enzymes, where they participate in a range of catalytic functions. The thiol group of cysteine is a potent nucleophile and can form covalent intermediates, while the hydroxyl group of tyrosine can act as a general acid-base catalyst or participate in hydrogen bonding to stabilize transition states.[2][3]

The dimeric structure of (H-Cys-Tyr-OH)₂, formed by a disulfide bond between two Cys-Tyr dipeptides, creates a constrained molecular scaffold that can mimic the spatial arrangement of catalytic residues in an enzyme's active site. The disulfide bond provides structural rigidity, bringing the two Cys-Tyr units into proximity and potentially creating a microenvironment conducive to catalysis.[4] This simple dipeptide dimer can be hypothesized to exhibit catalytic activity, particularly in reactions such as ester hydrolysis or redox transformations, by leveraging the nucleophilic character of the cysteine thiol (in its reduced form) and the proton-donating/accepting ability of the tyrosine hydroxyl group.

This guide will explore the synthesis of (H-Cys-Tyr-OH)₂, methods to characterize its structure and purity, and protocols to evaluate its catalytic efficacy as a functional enzyme mimetic.

Synthesis and Characterization

The synthesis of (H-Cys-Tyr-OH)₂ can be achieved through standard peptide synthesis methodologies, followed by oxidative disulfide bond formation. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable approaches.

Experimental Protocol: Solid-Phase Synthesis of H-Cys(Trt)-Tyr(tBu)-OH Monomer

A common method for synthesizing the protected monomer precursor to (H-Cys-Tyr-OH)₂ is the Fmoc/tBu strategy on a solid support.

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Cys(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the tyrosine residue.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added cysteine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude H-Cys(Trt)-Tyr(tBu)-OH peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the monomer using mass spectrometry (MS) and analytical HPLC.

Experimental Protocol: Oxidative Dimerization to (H-Cys-Tyr-OH)₂

The formation of the disulfide bond to yield the final dimeric product is typically achieved by air oxidation in a slightly basic aqueous solution.

Materials:

  • Purified H-Cys-Tyr-OH monomer (obtained after removal of side-chain protecting groups)

  • Ammonium (B1175870) bicarbonate buffer (pH 8.0-8.5)

  • Deionized water

Procedure:

  • Dissolution: Dissolve the purified H-Cys-Tyr-OH monomer in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.

  • Oxidation: Stir the solution gently, open to the atmosphere, for 24-48 hours. The dissolved oxygen will facilitate the oxidation of the thiol groups to form the disulfide bond.

  • Monitoring: Monitor the progress of the reaction by analytical RP-HPLC. The dimer will have a different retention time than the monomer.

  • Purification: Once the reaction is complete, purify the (H-Cys-Tyr-OH)₂ dimer by preparative RP-HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the final product as a white powder.

  • Characterization: Confirm the molecular weight of the dimer using mass spectrometry. The expected mass will be double that of the monomer minus two hydrogen atoms.

DOT Script for Synthesis Workflow

Synthesis_Workflow Resin Fmoc-Tyr(tBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-Cys(Trt)-OH (DIC/HOBt) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Monomer H-Cys-Tyr-OH Monomer Cleavage->Monomer Oxidation Air Oxidation (pH 8-8.5) Monomer->Oxidation Dimer (H-Cys-Tyr-OH)₂ Dimer Oxidation->Dimer Purification RP-HPLC Purification Dimer->Purification

Caption: Workflow for the solid-phase synthesis and oxidative dimerization of (H-Cys-Tyr-OH)₂.

Evaluation of Catalytic Activity

The catalytic potential of (H-Cys-Tyr-OH)₂ can be assessed using a model reaction, such as the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA). The rate of this reaction can be easily monitored spectrophotometrically by measuring the release of the p-nitrophenolate ion at 400 nm.

Experimental Protocol: Assay for Esterase-like Activity

Materials:

  • (H-Cys-Tyr-OH)₂ stock solution (in a suitable buffer, e.g., phosphate (B84403) or Tris-HCl)

  • p-Nitrophenyl acetate (pNPA) stock solution (in a water-miscible organic solvent like acetonitrile (B52724) or DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a cuvette, add the reaction buffer and the (H-Cys-Tyr-OH)₂ stock solution to achieve the desired final concentration of the mimetic.

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes.

  • Initiation of Reaction: Add a small volume of the pNPA stock solution to the cuvette to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the mimetic's structure and activity.

  • Data Acquisition: Immediately start monitoring the absorbance at 400 nm over time.

  • Control Reactions: Perform control experiments under the same conditions but without the (H-Cys-Tyr-OH)₂ mimetic to measure the rate of spontaneous hydrolysis of pNPA.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the p-nitrophenolate ion (ε₄₀₀ ≈ 18,000 M⁻¹cm⁻¹ at pH > 7).

    • Subtract the rate of the uncatalyzed reaction from the rate of the catalyzed reaction to determine the net catalytic rate.

    • To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with a fixed concentration of (H-Cys-Tyr-OH)₂ and varying concentrations of the pNPA substrate. Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

DOT Script for Catalytic Cycle

Catalytic_Cycle Mimetic (H-Cys-Tyr-OH)₂ Complex Mimetic-Substrate Complex Mimetic->Complex Binding Substrate p-Nitrophenyl Acetate (Substrate) Substrate->Complex TransitionState Tetrahedral Intermediate (Transition State) Complex->TransitionState Nucleophilic Attack (Cys Thiolate) Product1 p-Nitrophenolate (Product 1) TransitionState->Product1 Product Release AcylIntermediate Acetylated Mimetic (Covalent Intermediate) TransitionState->AcylIntermediate AcylIntermediate->Mimetic Hydrolysis Product2 Acetate (Product 2) AcylIntermediate->Product2 Product Release Water H₂O Water->AcylIntermediate

Caption: Hypothetical catalytic cycle for the hydrolysis of p-nitrophenyl acetate by (H-Cys-Tyr-OH)₂.

Quantitative Data Presentation

The catalytic efficiency of (H-Cys-Tyr-OH)₂ can be quantified and compared to other mimetics or enzymes. The following table presents hypothetical but representative kinetic data for the hydrolysis of pNPA.

CatalystKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
(H-Cys-Tyr-OH)₂ 2.50.0520
Uncatalyzed--1.2 x 10⁻⁵
Chymotrypsin (B1334515)0.11001 x 10⁶

Note: The data for (H-Cys-Tyr-OH)₂ is hypothetical and serves as an example of the expected order of magnitude for a simple peptide mimetic. The values for the uncatalyzed reaction and chymotrypsin are provided for comparison.

Potential Applications in Drug Development and Research

The study of small peptide mimetics like (H-Cys-Tyr-OH)₂ has several implications for drug development and fundamental research:

  • Mechanistic Insights: Simple mimetics provide a tractable system to study the fundamental principles of enzyme catalysis, such as the roles of proximity, orientation, and transition state stabilization.

  • Scaffold for Drug Design: The Cys-Tyr-disulfide motif can serve as a starting point for designing more complex and potent inhibitors or catalysts. By modifying the peptide backbone or side chains, it may be possible to enhance binding affinity and catalytic activity.

  • Development of Artificial Enzymes: Understanding the catalytic capabilities of small peptides can inform the design of novel, robust catalysts for industrial and biomedical applications.

DOT Script for a Potential Signaling Pathway Involvement

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Protein Target Protein (with Cys-Tyr motif) ROS->Protein Oxidation Downstream Downstream Signaling Protein->Downstream Active OxidizedProtein Oxidized Protein (Inactive) OxidizedProtein->Protein Restoration of Function OxidizedProtein->Downstream Inactive Mimetic (H-Cys-Tyr-OH)₂ (Reduced form) Mimetic->OxidizedProtein Reduction/Rescue OxidizedMimetic (H-Cys-Tyr-OH)₂ (Oxidized form) Mimetic->OxidizedMimetic

Caption: Hypothetical role of (H-Cys-Tyr-OH)₂ in a redox signaling pathway, where it could act as a reducing agent to restore the function of an oxidized protein.

Conclusion

While (H-Cys-Tyr-OH)₂ is a minimalist structure, it encapsulates key functional groups found in the active sites of many enzymes. This technical guide provides a framework for its synthesis, characterization, and the evaluation of its catalytic activity. The detailed protocols and illustrative diagrams are intended to serve as a valuable resource for researchers interested in the field of enzyme mimetics. The principles outlined here can be extended to the design and study of other small peptide-based catalysts, ultimately contributing to a deeper understanding of biocatalysis and the development of novel functional molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) dramatically expand the functional repertoire of proteins beyond the 20 standard amino acids. Among these, the formation of covalent cross-links between amino acid side chains represents a critical mechanism for enhancing protein stability, modulating enzymatic activity, and creating novel redox cofactors. This technical guide delves into the discovery, characterization, and functional implications of a rare and significant PTM: the naturally occurring cysteine-tyrosine (Cys-Tyr) cross-link. This thioether bond, formed between the sulfur atom of a cysteine residue and a carbon atom on the aromatic ring of a tyrosine residue, has been identified in a range of metalloenzymes across different domains of life. The presence of this covalent linkage has profound effects on the electronic properties of the tyrosine residue, often lowering its redox potential and enabling it to participate in challenging catalytic reactions.[1][2]

The initial identification of Cys-Tyr cross-links was largely driven by high-resolution X-ray crystallography, which provided unambiguous evidence of this unusual covalent bond.[3][4][5] Subsequent biochemical and spectroscopic studies have further elucidated the role of this modification in enzymes such as galactose oxidase and cysteine dioxygenase, where it is crucial for catalytic efficiency. This guide will provide a comprehensive overview of the key proteins known to contain Cys-Tyr cross-links, the experimental methodologies used to identify and characterize them, and a summary of their functional importance, with a particular focus on the quantitative aspects of their impact.

Proteins with Naturally Occurring Cys-Tyr Cross-links

A number of enzymes, primarily metalloenzymes, have been shown to possess a Cys-Tyr cross-link. The formation of this cross-link is often a self-processing event, frequently dependent on the presence of a redox-active metal center and molecular oxygen. Below is a summary of some of the key proteins where this modification has been characterized.

Protein FamilyExample OrganismCross-linked Residues (example)Metal CofactorFunction of Cross-link
Galactose Oxidase (GO)Fusarium graminearumCys228-Tyr272CopperLowers the redox potential of Tyr272, creating a tyrosyl radical essential for catalysis.
Cysteine Dioxygenase (CDO)Mammals (e.g., Mus musculus)Cys93-Tyr157IronIncreases catalytic efficiency by over 10-fold; positions Tyr157 for optimal substrate binding and catalysis.
Sulfite Reductase (NirA)Mycobacterium tuberculosisCys161-Tyr69Iron (Siroheme)Implicated in catalysis, located near the siroheme (B1205354) cofactor.
Cytochrome c Nitrite ReductaseEscherichia coli-Iron (Heme)Believed to play a role in the catalytic mechanism.
Glyoxal OxidasePhanerochaete chrysosporium-CopperContributes to the catalytic activity of the enzyme.
BF4112 (orphan metalloprotein)Bacteroides fragilisCys98-Tyr52Copper (in vitro)Identified via a bioinformatics search; cross-link formation demonstrated in vitro.

Quantitative Data on Cys-Tyr Cross-links

The formation of a Cys-Tyr cross-link has measurable effects on the properties of the modified protein. The following table summarizes key quantitative data from studies on these cross-linked enzymes.

ProteinParameterValueSignificance
Galactose OxidaseRedox Potential of Tyr272Lowered from ~1000 mV to 400 mVFacilitates the formation of a stable tyrosyl radical required for the oxidation of primary alcohols.
Galactose OxidaseSpin Coupling ([Y·-C] radical and Cu(II))Reduced to 752 cm⁻¹ (from 2210 cm⁻¹ without cross-link)Indicates delocalization of the redox active orbital onto the thioether sulfur.
Cysteine DioxygenaseCatalytic Efficiency (kcat/Km)>10-fold increaseThe cross-link is crucial for optimal enzyme activity in cysteine metabolism.
Cysteine DioxygenaseSubstrate BindingStabilizes substrate binding and potential intermediatesEnhances the overall efficiency of the catalytic cycle.
BF4112Inter-residue Distances (pre-cross-link)Tyr OH–Zn²⁺: 4.3 Å; Cys S–Zn²⁺: 6.1 ÅProximity to the metal-binding site is a key criterion for identifying potential cross-link candidates.

Experimental Protocols for Characterization

The identification and characterization of Cys-Tyr cross-links rely on a combination of techniques from structural biology, analytical chemistry, and enzymology.

Identification and Confirmation of the Cross-link

a) X-ray Crystallography

High-resolution crystal structures provide the most direct and unambiguous evidence for the presence of a Cys-Tyr cross-link.

  • Protein Expression and Purification: The protein of interest is overexpressed (e.g., in E. coli) and purified to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Crystallization: Purified protein is crystallized using vapor diffusion (hanging or sitting drop) by screening a wide range of precipitants, pH, and temperature conditions.

  • Data Collection and Structure Solution: X-ray diffraction data are collected from the protein crystals. The electron density map is then solved and refined. A clear and continuous electron density between the sulfur of a cysteine and a carbon of a tyrosine ring at a covalent bonding distance confirms the cross-link.

b) Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the presence of the cross-link and identifying the specific residues involved, especially when a crystal structure is not available.

  • Enzymatic Digestion: The purified protein is denatured, reduced (if other disulfide bonds are present and need to be distinguished), and alkylated. It is then digested with a specific protease (e.g., trypsin, chymotrypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against the protein sequence. The cross-link is identified by the presence of a peptide fragment whose mass corresponds to the sum of the two peptides containing the cysteine and tyrosine, minus two hydrogen atoms, and which cannot be explained by a simple disulfide bond. Fragmentation analysis will confirm the exact sites of linkage.

Functional Characterization

a) Site-Directed Mutagenesis and Enzyme Kinetics

To understand the functional role of the cross-link, variants of the enzyme where one or both of the cross-linked residues are mutated (e.g., Cys to Ala/Gly or Tyr to Phe) are created.

  • Mutagenesis: Standard site-directed mutagenesis protocols are used to generate the desired mutations in the gene encoding the protein.

  • Protein Expression and Purification: The mutant proteins are expressed and purified under the same conditions as the wild-type protein.

  • Enzyme Kinetics: The catalytic activity of the wild-type and mutant enzymes is assayed under varying substrate concentrations. Key kinetic parameters (kcat, Km, and kcat/Km) are determined and compared to quantify the impact of the cross-link on catalytic efficiency. For CDO, this involves monitoring the conversion of cysteine to cysteine sulfinic acid.

b) Spectroscopy

Spectroscopic techniques are used to probe the electronic environment of the cross-link and any associated metal cofactors.

  • UV-Visible Absorption Spectroscopy: The formation of the Cys-Tyr cross-link can give rise to unique absorption features. For example, in galactose oxidase, a species with an absorbance maximum at 406 nm has been identified as a potential intermediate in the cross-linking process.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying the paramagnetic species in these enzymes, such as the Cu(II) center and the tyrosyl radical in galactose oxidase or the iron center in cysteine dioxygenase. The EPR signals can be sensitive to the presence or absence of the cross-link.

  • Resonance Raman Spectroscopy: This technique can provide detailed information about the vibrational modes of the chromophoric Cys-Tyr cofactor and its interaction with the metal center.

Visualizations

Experimental Workflow for Cys-Tyr Cross-link Identification

experimental_workflow cluster_protein Protein Preparation cluster_functional Functional Analysis start Protein of Interest purification Purification start->purification ms Mass Spectrometry (LC-MS/MS) purification->ms Enzymatic Digest xray X-ray Crystallography purification->xray Crystallization mutagenesis Site-Directed Mutagenesis purification->mutagenesis kinetics Enzyme Kinetics mutagenesis->kinetics spectroscopy Spectroscopy (EPR, UV-Vis) mutagenesis->spectroscopy

Caption: Workflow for identifying and characterizing Cys-Tyr cross-links.

Functional Consequences of Cys-Tyr Cross-link Formation

functional_consequences cluster_properties Altered Properties cluster_function Enhanced Function uncrosslinked Un-cross-linked Protein (Cys and Tyr separate) process Post-Translational Modification (often metal/O2 dependent) uncrosslinked->process crosslinked Cross-linked Protein (Cys-Tyr bond) redox Lowered Tyr Redox Potential crosslinked->redox stability Increased Structural Rigidity crosslinked->stability electronic Altered Electronic Structure crosslinked->electronic process->crosslinked catalysis Increased Catalytic Efficiency redox->catalysis substrate Optimized Substrate Binding stability->substrate electronic->catalysis

Caption: Impact of Cys-Tyr cross-link formation on protein properties and function.

Conclusion

The discovery of naturally occurring Cys-Tyr cross-links has unveiled a fascinating strategy employed by nature to expand protein functionality. This rare post-translational modification is critical for the catalytic activity of several metalloenzymes, highlighting its importance in biological redox reactions. The continued application of advanced analytical and structural techniques will undoubtedly lead to the identification of more proteins containing this and other novel cross-links. For professionals in drug development, understanding the formation and function of such modifications could offer new avenues for inhibitor design, particularly for enzymes where the cross-link is essential for activity. The methodologies outlined in this guide provide a robust framework for the investigation of these unique and functionally significant protein modifications.

References

In Silico Modeling of (H-Cys-Tyr-OH)₂ Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the conformational landscape of the dimeric peptide (H-Cys-Tyr-OH)₂, a disulfide-bridged cyclic dipeptide. Understanding the three-dimensional structure and dynamic behavior of such peptides is crucial for rational drug design and the development of novel therapeutics. This document outlines the theoretical background, computational protocols, and data interpretation necessary for a thorough conformational analysis.

Introduction

Cyclic peptides, particularly those constrained by disulfide bonds, represent a promising class of therapeutic agents due to their enhanced stability, receptor affinity, and specificity compared to their linear counterparts. The (H-Cys-Tyr-OH)₂ dimer, formed by the oxidation of two Cys-Tyr dipeptides, presents a conformationally restricted structure. Its biological activity is intrinsically linked to its accessible three-dimensional conformations. In silico modeling provides a powerful tool to explore this conformational space, offering insights that can guide experimental studies and the design of peptidomimetics.

Computational approaches, such as molecular dynamics (MD) simulations and systematic conformational searches, allow for the characterization of the peptide's structural ensemble in various environments.[1][2][3] These methods rely on accurate force fields to describe the interatomic interactions and define the potential energy surface of the molecule.

Theoretical Framework and Computational Approach

The in silico analysis of (H-Cys-Tyr-OH)₂ involves a multi-step workflow, beginning with the construction of the initial molecular structure and culminating in the analysis of its conformational dynamics. The general workflow for such an analysis is depicted below.

in_silico_workflow General Workflow for In Silico Modeling of (H-Cys-Tyr-OH)₂ cluster_prep Structure Preparation cluster_sim Conformational Sampling cluster_analysis Data Analysis A 2D Structure Definition (H-Cys-Tyr-OH)₂ B 3D Structure Generation (e.g., from fragment libraries) A->B C Disulfide Bond Formation (Intra- or Intermolecular) B->C D Force Field Selection (e.g., AMBER, CHARMM) C->D Initial Structure E System Solvation (e.g., TIP3P water model) D->E F Energy Minimization E->F G Molecular Dynamics (MD) Simulation F->G H Trajectory Analysis (RMSD, Rg, Dihedrals) G->H MD Trajectory I Clustering Analysis (Identify representative conformations) H->I J Energetic Analysis (Potential Energy Landscapes) I->J K Structure-Activity Relationship (SAR) Studies J->K Conformational Insights

In Silico Modeling Workflow

Methodologies and Experimental Protocols

A robust in silico study of (H-Cys-Tyr-OH)₂ conformations requires careful selection and implementation of computational methods. The following protocols outline the key steps in such an investigation.

System Preparation
  • Initial Structure Generation : The 3D structure of the (H-Cys-Tyr-OH)₂ dimer is built using molecular modeling software. This involves creating two Cys-Tyr dipeptide chains and forming an intermolecular disulfide bond between the cysteine residues.

  • Force Field Selection : An appropriate force field is crucial for accurate simulations. For peptides, commonly used force fields include AMBER (e.g., ff14SB) and CHARMM (e.g., CHARMM36m).[4][5] Specific parameters for the disulfide bridge and potentially modified amino acid residues may need to be developed or validated.

  • Solvation : The peptide is placed in a periodic box of explicit solvent, typically water (e.g., TIP3P or TIP4P-D models), to mimic physiological conditions. Counter-ions are added to neutralize the system.

Molecular Dynamics Simulations
  • Energy Minimization : The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries. This is typically performed using a steepest descent algorithm followed by a conjugate gradient method.

  • Equilibration : The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the peptide.

  • Production MD : Following equilibration, a long production MD simulation is run in the NVT or NPT ensemble to sample the conformational space of the peptide. The length of the simulation will depend on the flexibility of the molecule and the desired level of sampling.

Conformational Analysis
  • Trajectory Analysis : The resulting MD trajectory is analyzed to extract structural and dynamic information. Key parameters include:

    • Root Mean Square Deviation (RMSD) : To assess the overall structural stability.

    • Radius of Gyration (Rg) : To measure the compactness of the peptide.

    • Dihedral Angle Analysis : To characterize the backbone and side-chain conformations.

    • Hydrogen Bond Analysis : To identify persistent intramolecular hydrogen bonds that stabilize certain conformations.

  • Clustering : To identify the most populated conformational states, clustering algorithms are applied to the trajectory. This groups similar structures together, allowing for the identification of representative conformations for each cluster.

  • Free Energy Landscape : The potential of mean force (PMF) can be calculated along specific reaction coordinates (e.g., key dihedral angles) to construct a free energy landscape, providing insights into the relative stabilities of different conformations and the energy barriers between them.

Data Presentation

Quantitative data from the conformational analysis should be presented in a clear and concise manner to facilitate comparison and interpretation. The following table provides an example of how such data could be summarized.

Conformational Cluster Population (%) Average RMSD (Å) Average Rg (Å) Key Dihedral Angles (φ, ψ, χ) Potential Energy (kcal/mol)
145.21.2 ± 0.35.8 ± 0.2Cys: (-120, 115, -65), Tyr: (-80, 130, 70)-1520.5
228.72.5 ± 0.46.5 ± 0.3Cys: (-75, 140, 175), Tyr: (-100, 110, -60)-1515.2
315.13.1 ± 0.57.1 ± 0.4Cys: (60, 50, 80), Tyr: (-90, 150, 180)-1510.8
Other11.0----

Signaling Pathways and Logical Relationships

The conformational preferences of (H-Cys-Tyr-OH)₂ can directly influence its interaction with biological targets. For instance, a specific conformation may be required for binding to a receptor or inhibiting an enzyme. The logical relationship between conformational state and biological activity is illustrated in the following diagram.

signaling_pathway Conformation-Activity Relationship cluster_states Dominant Conformational States A Conformational Ensemble of (H-Cys-Tyr-OH)₂ B Conformation A (Bioactive) A->B High Population C Conformation B (Inactive) A->C Low Population D Target Receptor/ Enzyme B->D Binding C->D No Binding E Biological Response D->E

Conformation-Activity Relationship

Conclusion

In silico modeling offers a powerful and insightful approach to understanding the conformational behavior of the (H-Cys-Tyr-OH)₂ dimeric peptide. By employing rigorous computational protocols, researchers can elucidate the dominant conformations, their relative stabilities, and the dynamic interplay of structural features. This knowledge is invaluable for the rational design of peptidomimetics with improved therapeutic properties. The methodologies and data presentation formats outlined in this guide provide a framework for conducting and reporting such studies, ultimately contributing to the advancement of peptide-based drug discovery.

References

An In-depth Technical Guide on the Thermodynamic Stability of the (H-Cys-Tyr-OH)₂ Dimer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dimerization of peptides is a fundamental process in biology and pharmacology, influencing a myriad of functions including receptor activation, signal transduction, and the formation of higher-order protein structures. The thermodynamic stability of these dimers is a critical determinant of their biological activity and efficacy as therapeutic agents. Understanding the forces that govern the association and dissociation of peptide monomers provides invaluable insights for drug development, enabling the rational design of peptides with enhanced stability and target affinity.[1][2]

The (H-Cys-Tyr-OH)₂ dimer, formed from two cysteine-tyrosine dipeptide monomers, presents an interesting case study. The presence of a cysteine residue allows for the formation of a covalent disulfide bond, which can significantly enhance the stability of the dimer.[3] Additionally, the aromatic tyrosine residues can contribute to non-covalent interactions, such as π-π stacking and hydrophobic interactions, further influencing the overall thermodynamic profile of the dimer. This guide will delve into the theoretical and experimental approaches to characterizing the thermodynamic stability of such a dimer.

Potential Modes of Dimerization in (H-Cys-Tyr-OH)₂

The stability of the (H-Cys-Tyr-OH)₂ dimer is dictated by a combination of covalent and non-covalent interactions.

  • Covalent Dimerization (Disulfide Bridge): The primary mode of dimerization for cysteine-containing peptides is the formation of a disulfide bond between the thiol groups of the two cysteine residues.[3] This covalent linkage results in a significantly stable dimeric structure. The formation of the disulfide bond is an oxidation reaction and is a key step in the synthesis and stabilization of many biologically active peptides.[4]

  • Non-Covalent Interactions: In addition to the disulfide bond, several non-covalent forces can contribute to the stability of the dimer:

    • Hydrogen Bonding: Hydrogen bonds can form between the peptide backbones and between the side chains of the amino acids, contributing to the overall stability of the dimer.

    • Hydrophobic Interactions: The non-polar regions of the peptide, particularly the aromatic rings of the tyrosine residues, can engage in hydrophobic interactions, driving the association of the monomers in an aqueous environment.

    • Van der Waals Forces: These are weak, short-range attractive forces that exist between all molecules and contribute to the overall stability of the dimer.

Quantitative Analysis of Thermodynamic Stability

The thermodynamic stability of a peptide dimer is quantitatively described by several key parameters: the dissociation constant (Kd), and the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon dimerization.

  • Dissociation Constant (Kd): This is a measure of the affinity between the two peptide monomers. A lower Kd value indicates a stronger binding affinity and a more stable dimer.

  • Gibbs Free Energy (ΔG): This represents the overall energy change during the dimerization process. A negative ΔG indicates a spontaneous dimerization process. It is related to Kd by the equation: ΔG = RTln(Kd), where R is the gas constant and T is the temperature in Kelvin.

  • Enthalpy (ΔH): This reflects the change in heat content of the system upon dimerization. A negative ΔH indicates an exothermic reaction, where heat is released, often due to the formation of favorable bonds.

  • Entropy (ΔS): This represents the change in the degree of disorder of the system. A positive ΔS indicates an increase in disorder, which can be a driving force for dimerization, for example, through the release of water molecules from the monomer surfaces (hydrophobic effect).

The relationship between these parameters is given by the Gibbs equation: ΔG = ΔH - TΔS.

Table 1: Illustrative Thermodynamic Data for Peptide Dimerization

ParameterSymbolIllustrative Value RangeSignificance
Dissociation ConstantKd10⁻³ - 10⁻⁹ MLower values indicate higher affinity and greater stability.
Gibbs Free Energy ChangeΔG-5 to -15 kcal/molA negative value indicates a spontaneous dimerization process.
Enthalpy ChangeΔH-20 to +5 kcal/molNegative values indicate favorable bond formation (exothermic); positive values suggest an endothermic process.
Entropy ChangeΔS-30 to +30 cal/mol·KPositive values indicate increased disorder (e.g., hydrophobic effect); negative values suggest increased order.

Note: The values in this table are for illustrative purposes and do not represent experimental data for the (H-Cys-Tyr-OH)₂ dimer.

Experimental Protocols for Determining Thermodynamic Stability

Several biophysical techniques can be employed to experimentally determine the thermodynamic parameters of peptide dimerization.

4.1 Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of Kd, ΔH, and the stoichiometry of the interaction.

  • Principle: A solution of one peptide monomer (the titrant) is injected into a solution of the other monomer (the sample) in a microcalorimeter. The heat released or absorbed upon binding is measured.

  • Methodology:

    • Sample Preparation: Prepare solutions of the peptide monomer in a suitable buffer. The concentration of the sample in the cell should be approximately 10-50 times the expected Kd, and the titrant concentration should be 10-20 times that of the sample.

    • Instrument Setup: The ITC instrument consists of a reference cell and a sample cell. The reference cell is filled with buffer, and the sample cell with the peptide solution.

    • Titration: The titrant is injected into the sample cell in a series of small, precise aliquots. The heat change after each injection is measured.

    • Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the two peptides. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and stoichiometry). ΔG and ΔS can then be calculated.

4.2 Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. It is particularly useful for determining the kinetics of binding (association and dissociation rate constants, k_on and k_off) from which the dissociation constant (Kd = k_off/k_on) can be calculated.

  • Principle: A change in mass on the sensor surface, due to the binding of the analyte, causes a change in the refractive index, which is detected as a shift in the SPR angle.

  • Methodology:

    • Ligand Immobilization: One of the peptide monomers is immobilized on the surface of a sensor chip.

    • Analyte Injection: A solution containing the other peptide monomer (the analyte) is flowed over the sensor surface.

    • Signal Detection: The change in the SPR signal is monitored over time, generating a sensorgram that shows the association and dissociation phases of the interaction.

    • Data Analysis: The sensorgram is fitted to a kinetic model to determine the association (k_on) and dissociation (k_off) rate constants. The dissociation constant (Kd) is then calculated as the ratio of k_off to k_on.

4.3 Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a technique used to study the secondary structure of peptides and proteins. It can also be used to monitor changes in conformation upon dimerization and to assess the thermal stability of the dimer.

  • Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum provides information about the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).

  • Methodology for Thermal Stability:

    • Sample Preparation: A solution of the peptide dimer is prepared in a suitable buffer.

    • Temperature Scan: The CD spectrum of the sample is recorded at a specific wavelength (characteristic of the folded state) as the temperature is gradually increased.

    • Data Analysis: The change in the CD signal is plotted against temperature. The midpoint of the transition, where 50% of the dimer is unfolded, is the melting temperature (Tm), which is an indicator of the thermal stability.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_dimerization Dimer Formation cluster_thermo Thermodynamic Analysis cluster_results Data Interpretation synthesis Solid-Phase Peptide Synthesis of H-Cys-Tyr-OH Monomer purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization oxidation Oxidation to form (H-Cys-Tyr-OH)₂ Dimer (Disulfide Bond) characterization->oxidation itc Isothermal Titration Calorimetry (ITC) oxidation->itc Determine Kd, ΔH, ΔG, ΔS spr Surface Plasmon Resonance (SPR) oxidation->spr Determine kon, koff, Kd cd Circular Dichroism (CD) (Thermal Denaturation) oxidation->cd Determine Tm data_analysis Quantitative Thermodynamic and Kinetic Data itc->data_analysis spr->data_analysis cd->data_analysis stability_assessment Assessment of Dimer Stability data_analysis->stability_assessment

Caption: Experimental workflow for determining the thermodynamic stability of a peptide dimer.

Caption: Covalent structure of the (H-Cys-Tyr-OH)₂ dimer linked by a disulfide bond.

Conclusion

The thermodynamic stability of peptide dimers is a crucial aspect of their biological function and therapeutic potential. While specific experimental data for the (H-Cys-Tyr-OH)₂ dimer is not currently available, this guide outlines the key principles and robust experimental methodologies that can be applied to characterize its stability. A comprehensive analysis using techniques such as ITC, SPR, and CD spectroscopy would provide a detailed understanding of the energetic forces driving the dimerization of this peptide, offering valuable insights for researchers in the fields of biochemistry, pharmacology, and drug development.

References

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of (H-Cys-Tyr-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. This application note provides a detailed protocol for the synthesis of (H-Cys-Tyr-OH)₂, a disulfide-bridged dimer of the dipeptide Cys-Tyr, using Fluorenylmethyloxycarbonyl (Fmoc) based chemistry. The protocol covers all stages from resin preparation to the final purification of the dimer. The strategic selection of a Wang resin ensures the final product has a free C-terminal carboxyl group[1]. Orthogonal protecting groups, specifically tert-Butyl (tBu) for the tyrosine side chain and Trityl (Trt) for the cysteine side chain, are employed to prevent unwanted side reactions during synthesis[2][3]. The Trt group is particularly suitable as it is labile to Trifluoroacetic Acid (TFA), allowing for simultaneous cleavage from the resin and deprotection of the thiol group, which is then oxidized to form the desired intermolecular disulfide bond.

Materials and Reagents

Reagent/MaterialPurpose
Resins and Amino Acids
Wang Resin, 100-200 meshSolid support for C-terminal acid peptides
Fmoc-Tyr(tBu)-OHFirst protected amino acid
Fmoc-Cys(Trt)-OHSecond protected amino acid
Solvents
Dichloromethane (DCM)Resin swelling and washing
N,N-Dimethylformamide (DMF)Resin swelling, washing, and reaction solvent
Diethyl ether (cold)Peptide precipitation
Acetonitrile (B52724) (ACN), HPLC gradeHPLC mobile phase
Reagents
Piperidine (B6355638)Fmoc deprotection
Diisopropylcarbodiimide (DIC)Coupling agent
Hydroxybenzotriazole (HOBt)Coupling additive to suppress racemization
Trifluoroacetic Acid (TFA)Cleavage and side-chain deprotection
Triisopropylsilane (TIS)Scavenger during cleavage
Deionized Water (H₂O)Scavenger and solvent
Ammonium (B1175870) Bicarbonate (NH₄HCO₃)Buffer for dimerization/oxidation

Experimental Workflow Diagram

SPPS_Workflow Resin_Prep 1. Resin Swelling & Tyr Coupling Fmoc_Deprot_1 2. Fmoc Deprotection (Tyr) Resin_Prep->Fmoc_Deprot_1 Cys_Coupling 3. Cys Coupling Fmoc_Deprot_1->Cys_Coupling Fmoc_Deprot_2 4. Final Fmoc Deprotection (Cys) Cys_Coupling->Fmoc_Deprot_2 Cleavage 5. Cleavage & Global Deprotection Fmoc_Deprot_2->Cleavage Dimerization 6. Air Oxidation (Dimerization) Cleavage->Dimerization Purification 7. RP-HPLC Purification Dimerization->Purification Final_Product Final Product: (H-Cys-Tyr-OH)₂ Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of (H-Cys-Tyr-OH)₂.

Detailed Experimental Protocols

This protocol is based on a 0.2 mmol synthesis scale.

Protocol 1: Resin Preparation and Amino Acid Coupling
  • Resin Swelling: Place 0.25 g of Wang resin (assuming loading of ~0.8 mmol/g) in a solid-phase reaction vessel. Swell the resin in DCM (5 mL) for 30 minutes, followed by DMF (5 mL) for 30 minutes. Drain the solvent.

  • First Amino Acid Coupling (Tyr):

    • Dissolve Fmoc-Tyr(tBu)-OH (0.37 g, 0.8 mmol), HOBt (0.12 g, 0.8 mmol) in DMF (3 mL).

    • Add DIC (125 µL, 0.8 mmol) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), continue agitation for another hour.

    • Drain the vessel and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Fmoc Deprotection (Tyr):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Second Amino Acid Coupling (Cys):

    • Repeat step 1.2 using Fmoc-Cys(Trt)-OH (0.47 g, 0.8 mmol).

  • Final Fmoc Deprotection (Cys):

    • Repeat step 1.3 to remove the N-terminal Fmoc group from the Cysteine residue.

    • After the final DMF wash, wash the resin with DCM (3 x 5 mL) and dry it under a vacuum for at least 1 hour.

OperationReagentsTime (min)Temperature
Resin SwellingDCM, DMF60Room Temp.
Amino Acid CouplingFmoc-AA-OH, DIC, HOBt in DMF120-180Room Temp.
Fmoc Deprotection20% Piperidine in DMF20Room Temp.
Protocol 2: Peptide Cleavage and Deprotection
  • Preparation: Prepare the cleavage cocktail in a fume hood. For every 1 g of peptide-resin, 10 mL of the cocktail is required.

  • Cleavage Reaction:

    • Add 5 mL of the cold cleavage cocktail to the dried peptide-resin in the reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn deep yellow or orange due to the release of the trityl cation.

    • Filter the cleavage solution containing the peptide into a clean collection tube (e.g., a 50 mL centrifuge tube).

    • Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Peptide Precipitation:

    • Add the combined TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether (approx. 70 mL). A white precipitate should form immediately.

    • Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Collection:

    • Centrifuge the suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether to remove scavengers and residual TFA, centrifuging each time.

    • Dry the resulting white solid (H-Cys-Tyr-OH monomer) under a stream of nitrogen or in a vacuum desiccator.

ReagentPercentage (%)Volume (for 0.2 mmol scale)Purpose
Trifluoroacetic Acid (TFA)95.04.75 mLCleavage and deprotection
Triisopropylsilane (TIS)2.50.125 mLCation scavenger
Deionized Water (H₂O)2.50.125 mLCation scavenger
Protocol 3: Dimerization via Air Oxidation
  • Dissolution: Dissolve the crude, dried peptide monomer in a 0.05 M ammonium bicarbonate (NH₄HCO₃) solution. Adjust the peptide concentration to approximately 0.5 mg/mL to favor intermolecular dimerization over intramolecular cyclization.

  • pH Adjustment: Check the pH of the solution and adjust to 7.5-8.0 if necessary using dilute ammonium hydroxide.

  • Oxidation: Stir the solution vigorously in a beaker or flask open to the atmosphere. This allows for air oxidation of the thiol groups to form the disulfide bond.

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by RP-HPLC and/or LC-MS. The reaction is typically complete within 12-24 hours. The disappearance of the monomer peak and the appearance of the dimer peak (with the expected mass) indicate completion.

  • Lyophilization: Once the reaction is complete, freeze the solution and lyophilize to remove the ammonium bicarbonate buffer and obtain the crude dimeric peptide, (H-Cys-Tyr-OH)₂.

Protocol 4: Purification and Analysis
  • Purification: The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Dissolve the lyophilized crude dimer in a minimal amount of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

    • Inject the solution onto a preparative C18 RP-HPLC column.

    • Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze them by analytical HPLC to identify those containing the pure product.

  • Final Steps:

    • Pool the pure fractions and lyophilize to obtain the final (H-Cys-Tyr-OH)₂ as a white, fluffy powder.

  • Analysis: Confirm the identity and purity of the final product using:

    • Analytical RP-HPLC: To assess purity (>95% is typically desired).

    • Mass Spectrometry (e.g., ESI-MS): To confirm the correct molecular weight of the dimer. The expected monoisotopic mass for C₂₄H₂₈N₄O₈S₂ is 580.14 Da.

ParameterSpecification
Column Preparative C18, 10 µm particle size
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient e.g., 5% to 45% B over 40 minutes
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min)
Detection UV at 220 nm and 280 nm

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Disulfide-Bridged Peptide Dimer (H-Cys-Tyr-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The peptide dimer (H-Cys-Tyr-OH)₂, formed by the disulfide linkage of two Cys-Tyr monomers, is a subject of interest in various biochemical and pharmaceutical research areas. Following chemical synthesis and oxidative dimerization, the crude product is a heterogeneous mixture containing the desired dimer, unreacted monomers, truncated sequences, and other by-products. Achieving high purity is critical for its use in subsequent applications.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides, offering high-resolution separation based on their hydrophobicity.[2][3]

This application note provides a comprehensive protocol for the purification of (H-Cys-Tyr-OH)₂ using a C18 stationary phase and a water/acetonitrile gradient system. The methodology covers analytical method development, preparative scale-up, and post-purification processing.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobic character.[4] The stationary phase consists of silica (B1680970) particles chemically bonded with non-polar alkyl chains (e.g., C18), while the mobile phase is a polar solvent system.[5] The (H-Cys-Tyr-OH)₂ peptide is introduced to the column in a highly aqueous mobile phase, where it adsorbs to the hydrophobic stationary phase. A gradually increasing concentration of an organic solvent (acetonitrile) in the mobile phase reduces the polarity, causing the peptide to desorb and elute from the column. An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to both mobile phases to improve peak shape and resolution.

Experimental Protocols

Materials and HPLC System

Quantitative data and materials required for the purification process are summarized in Table 1.

Component Specification
HPLC System Preparative HPLC system with gradient capability, UV detector, and fraction collector
Analytical Column C18, 5 µm particle size, 300 Å pore size, 4.6 x 150 mm
Preparative Column C18, 5-10 µm particle size, 300 Å pore size, ≥10 mm I.D.
Solvent A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
Solvent B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN)
Sample Crude (H-Cys-Tyr-OH)₂ peptide post-synthesis and oxidation
Other Lyophilizer (Freeze-dryer), Centrifuge, HPLC vials

Table 1: HPLC System and Materials. A C18 column with a wide pore size (300 Å) is recommended for peptide separations. TFA is a common ion-pairing agent used to enhance peak sharpness.

Protocol 1: Analytical Method Development

This initial step is crucial to determine the retention time of the target peptide dimer and optimize the separation conditions.

  • Mobile Phase Preparation: Prepare Solvent A and Solvent B as described in Table 1. Degas both solvents for 15-20 minutes via sonication or vacuum filtration.

  • Sample Preparation: Dissolve a small amount of the crude peptide mixture in Solvent A to a concentration of approximately 1 mg/mL. Centrifuge the solution to remove any particulates.

  • HPLC Setup:

    • Install the analytical C18 column and equilibrate it with 95% Solvent A and 5% Solvent B for at least 15 minutes or until a stable baseline is achieved.

    • Set the UV detector to monitor at 220 nm and 280 nm. The tyrosine residue in the peptide provides UV absorbance at 280 nm.

  • Gradient Elution: Inject 10-20 µL of the prepared sample and run a scouting gradient to identify the elution profile. A typical scouting gradient is a linear ramp from 5% to 95% Solvent B over 30 minutes.

  • Optimization: Based on the retention time (RT) from the scouting run, design an optimized, shallower gradient around the RT of the target peak to maximize resolution. For example, if the dimer elutes at 40% Solvent B, a new gradient of 30-50% Solvent B over 20 minutes can be applied. Slower gradient slopes generally result in better resolution.

Parameter Scouting Method Optimized Method
Column C18, 5 µm, 300 Å, 4.6 x 150 mmC18, 5 µm, 300 Å, 4.6 x 150 mm
Flow Rate 1.0 mL/min1.0 mL/min
Detection 220 nm, 280 nm220 nm, 280 nm
Gradient 5-95% B over 30 minExample: 25-45% B over 20 min
Injection Volume 10-20 µL10-20 µL

Table 2: Analytical HPLC Parameters. The optimized gradient should be tailored to provide the best separation between the desired dimer and nearby impurities.

Protocol 2: Preparative HPLC Purification

This protocol scales up the optimized analytical method to purify larger quantities of the peptide.

  • System Preparation:

    • Install the appropriate preparative C18 column.

    • Adjust the flow rate according to the column diameter (e.g., a 22 mm I.D. column can be run at ~15-20 mL/min).

    • Equilibrate the column with the starting mobile phase conditions from the optimized analytical method.

  • Sample Loading: Dissolve the crude peptide in a minimal volume of Solvent A. The amount to load depends on the column capacity; overloading can lead to poor resolution.

  • Purification Run: Inject the sample and run the optimized gradient, adjusting the time segments to match the preparative flow rate.

  • Fraction Collection: Collect fractions across the eluting peak corresponding to the (H-Cys-Tyr-OH)₂ dimer. Use narrow collection windows to maximize the purity of individual fractions.

Parameter Value Notes
Column C18, 10 µm, 300 Å, 22 x 250 mmDimensions are illustrative; select based on sample mass.
Flow Rate 18 mL/minScale flow rate linearly with the column cross-sectional area.
Gradient Optimized from analytical rune.g., 25-45% B over 20-30 min
Sample Load 10-200 mgDependent on column size and resolution from impurities.
Detection 220 nm, 280 nm
Fraction Size 5-10 mLAdjust based on peak width.

Table 3: Example Preparative HPLC Scale-Up Parameters. Careful selection of fractions is a balance between achieving high purity and maximizing yield.

Protocol 3: Post-Purification Processing
  • Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method (Protocol 1) to determine its purity.

  • Pooling: Combine fractions that meet the desired purity level (e.g., ≥95%).

  • Lyophilization: Freeze the pooled, pure fractions at -80°C. Lyophilize the frozen solution under high vacuum until a dry, fluffy white powder is obtained.

  • Storage: Store the final purified peptide at -20°C or lower to prevent degradation.

Visualized Workflows and Relationships

The following diagrams illustrate the purification workflow and the logical relationships between key HPLC parameters.

HPLC_Purification_Workflow crude Crude (H-Cys-Tyr-OH)₂ prep Sample Preparation (Dissolve in Solvent A) crude->prep analytical Analytical HPLC (Method Development) prep->analytical preparative Preparative HPLC (Scale-Up & Run) prep->preparative analytical->preparative Optimized Method collection Fraction Collection preparative->collection analysis Purity Analysis (Analytical HPLC) collection->analysis pooling Pool Pure Fractions analysis->pooling Fractions ≥95% Pure lyo Lyophilization pooling->lyo pure Pure Peptide Dimer (≥95% Purity) lyo->pure HPLC_Parameters cluster_params Adjustable Parameters cluster_outcomes Performance Metrics params HPLC Parameters gradient Gradient Slope flow_rate Flow Rate organic % Organic (ACN) column Column Chemistry (C18, C8, etc.) outcomes Separation Outcomes resolution Resolution gradient->resolution Steeper ↓ Shallower ↑ flow_rate->resolution ↑ leads to ↓ pressure Back Pressure flow_rate->pressure ↑ leads to ↑ retention Retention Time organic->retention ↑ leads to ↓ column->resolution Affects Selectivity yield Yield & Purity resolution->yield

References

Application Notes and Protocols for Mass Spectrometry Analysis of (H-Cys-Tyr-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(H-Cys-Tyr-OH)₂, a disulfide-linked dimer of the dipeptide Cys-Tyr, represents a simple yet important model for studying disulfide bond stability and characterization in peptides and proteins. Disulfide bonds are critical for the structural integrity and biological activity of many therapeutic proteins, such as monoclonal antibodies.[1] Accurate mass spectrometry-based analysis is essential to confirm the correct disulfide linkage and to identify any modifications or degradations that may occur during manufacturing or storage.[1] This document provides detailed protocols and application notes for the analysis of (H-Cys-Tyr-OH)₂ using liquid chromatography-mass spectrometry (LC-MS).

Molecular Characteristics

The covalent linkage of two Cys-Tyr dipeptides via a disulfide bond forms the dimeric structure of (H-Cys-Tyr-OH)₂. Understanding its monoisotopic mass is fundamental for mass spectrometry analysis.

PropertyValue
Chemical FormulaC₂₄H₃₀N₄O₈S₂
Average Molecular Weight566.65 g/mol
Monoisotopic Mass566.15015 u
Charge States (Electrospray Ionization)[M+H]⁺, [M+2H]²⁺

Experimental Protocols

A standard approach for analyzing disulfide-linked peptides involves LC-MS/MS, often employing high-resolution mass spectrometers.[1] The following protocols are optimized for the analysis of (H-Cys-Tyr-OH)₂.

Sample Preparation
  • Dissolution: Dissolve the (H-Cys-Tyr-OH)₂ sample in a solution of 0.1% formic acid in water/acetonitrile (98:2, v/v) to a final concentration of 1 µg/µL.[2]

  • Dilution: For infusion experiments, dilute the stock solution to 1-10 pmol/µL with 50% acetonitrile/0.1% formic acid. For LC-MS analysis, further dilution may be necessary depending on the sensitivity of the instrument.

Liquid Chromatography (LC) Protocol
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm ID, 100 mm length, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% to 45% B over 20 minutes
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

This gradient is a starting point and should be optimized for ideal peak shape and separation from any impurities.[3]

Mass Spectrometry (MS) Protocol

The choice of fragmentation technique is critical for analyzing disulfide-linked peptides. Both Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) can provide valuable information.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
MS1 Scan Range m/z 150-1000
MS/MS Fragmentation Data-Dependent Acquisition (DDA)
TopN 3 most intense ions from MS1
Isolation Window 1.6 Da
CID Collision Energy 20-40 eV (Normalized)
ETD Reagent Fluoranthene
ETD Reaction Time 100 ms

Data Analysis and Expected Results

Full MS Spectrum

In the full MS scan, the primary ions expected for (H-Cys-Tyr-OH)₂ are the singly charged precursor ion [M+H]⁺ at m/z 567.157 and the doubly charged ion [M+2H]²⁺ at m/z 284.082.

Tandem Mass Spectrometry (MS/MS) Analysis

The fragmentation pattern will differ significantly between CID and ETD.

  • Collision-Induced Dissociation (CID): CID typically results in the cleavage of peptide backbone bonds (b- and y-ions), while the disulfide bond often remains intact. This leads to fragment ions that are larger than the individual monomeric peptides. However, at higher energies, cleavage of the C-S or S-S bonds can occur.

  • Electron-Transfer Dissociation (ETD): ETD is known to preferentially cleave the disulfide bond, resulting in the generation of ions corresponding to the individual Cys-Tyr peptides. This technique is highly effective for confirming the constituent peptides of the dimer. The resulting c- and z-type fragment ions from the individual peptide chains can then be used to confirm their sequences.

Quantitative Data Summary

The following table summarizes the theoretical m/z values for the precursor and key fragment ions of (H-Cys-Tyr-OH)₂.

Ion TypeDescriptionTheoretical m/z
[M+H]⁺ Singly charged precursor ion567.157
[M+2H]²⁺ Doubly charged precursor ion284.082
Monomer+H]⁺ Singly charged monomer (from ETD)284.086
b₂ (monomer) H-Cys-Tyr-OH267.085
y₁ (monomer) H-Tyr-OH182.081

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation sample (H-Cys-Tyr-OH)₂ Sample dissolution Dissolution in 0.1% Formic Acid sample->dissolution lc Reverse-Phase LC (C18 Column) dissolution->lc ms ESI-MS (Full Scan) lc->ms msms Data-Dependent MS/MS (CID/ETD) ms->msms data_analysis Data Analysis Software msms->data_analysis id Peptide Identification & Fragmentation Analysis data_analysis->id

Caption: LC-MS/MS workflow for (H-Cys-Tyr-OH)₂ analysis.

Fragmentation Pathways

fragmentation_pathways cluster_precursor Precursor Ion cluster_cid CID Fragmentation cluster_etd ETD Fragmentation precursor (H-Cys-Tyr-OH)₂ [M+H]⁺ m/z 567.157 cid_node Intact Disulfide Fragments (b- and y-ions of the dimer) precursor->cid_node CID etd_node Disulfide Bond Cleavage precursor->etd_node ETD monomer_ion Monomer Ion [Cys-Tyr+H]⁺ m/z 284.086 etd_node->monomer_ion monomer_fragments Monomer Fragments (c- and z-ions) monomer_ion->monomer_fragments

Caption: CID vs. ETD fragmentation of (H-Cys-Tyr-OH)₂.

References

Application Notes and Protocols for (H-Cys-Tyr-OH)₂ as a Cellular Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a critical factor in cellular damage, aging, and the pathogenesis of various diseases. Consequently, the identification and application of effective antioxidants are of significant interest in research and drug development. The dipeptide (H-Cys-Tyr-OH)₂, composed of cysteine and tyrosine, presents a promising potential as a potent antioxidant for cell culture applications. Cysteine, with its thiol group, is a precursor to the major intracellular antioxidant glutathione (B108866) (GSH), while tyrosine can act as a radical scavenger.[1][2] This document provides detailed application notes and protocols for utilizing (H-Cys-Tyr-OH)₂ as an antioxidant in cell culture systems.

Principle and Proposed Mechanism of Action

(H-Cys-Tyr-OH)₂ is hypothesized to exert its antioxidant effects through a dual mechanism derived from its constituent amino acids. Upon cellular uptake, the disulfide bond in the cystine dimer is likely reduced to two cysteine molecules.

  • Cysteine-Mediated Action: The intracellular cysteine can be directly incorporated into the glutathione (GSH) synthesis pathway. GSH is a pivotal molecule in cellular redox homeostasis, directly neutralizing ROS and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.[3]

  • Tyrosine-Mediated Action: The tyrosine residue, with its phenolic hydroxyl group, can directly scavenge free radicals by donating a hydrogen atom, thereby neutralizing their reactivity.[4] This action helps to protect cellular components, including lipids, proteins, and nucleic acids, from oxidative damage.[4]

The synergistic action of both amino acids within a single dipeptide molecule may offer enhanced stability and efficient delivery into the cell compared to the administration of individual amino acids.

Data Presentation

The following tables present representative quantitative data from hypothetical experiments designed to evaluate the efficacy of (H-Cys-Tyr-OH)₂.

Table 1: Cytotoxicity of (H-Cys-Tyr-OH)₂ in CHO Cells

Concentration (µM)Cell Viability (%) (24 hours)Cell Viability (%) (48 hours)
0 (Control)100 ± 4.2100 ± 5.1
5099.1 ± 3.898.5 ± 4.5
10098.7 ± 4.197.9 ± 4.8
25097.5 ± 3.596.2 ± 5.3
50095.3 ± 4.693.8 ± 4.9
100088.2 ± 5.285.1 ± 6.0

Table 2: Effect of (H-Cys-Tyr-OH)₂ on Intracellular ROS Levels under Oxidative Stress

Treatment Group(H-Cys-Tyr-OH)₂ (µM)Oxidative Stress Inducer (H₂O₂)Relative Fluorescence Units (RFU)
Untreated Control0No100 ± 8.7
Vehicle Control0Yes450 ± 25.3
Test Group 1100Yes325 ± 18.9
Test Group 2250Yes210 ± 15.1
Test Group 3500Yes150 ± 12.4
Positive Control (NAC)1000Yes135 ± 11.8

Table 3: Impact of (H-Cys-Tyr-OH)₂ on Glutathione (GSH) Levels

Treatment Group(H-Cys-Tyr-OH)₂ (µM)Relative GSH Level (%)
Control0100 ± 7.5
Test Group 1100125 ± 9.2
Test Group 2250160 ± 11.8
Test Group 3500195 ± 14.3

Experimental Protocols

Protocol 1: Assessment of (H-Cys-Tyr-OH)₂ Cytotoxicity using MTT Assay

Objective: To determine the non-toxic concentration range of (H-Cys-Tyr-OH)₂ for subsequent experiments.

Materials:

  • (H-Cys-Tyr-OH)₂

  • Cell line (e.g., CHO, HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare a stock solution of (H-Cys-Tyr-OH)₂ in sterile water or PBS and sterile-filter.

  • Prepare serial dilutions of (H-Cys-Tyr-OH)₂ in complete cell culture medium to achieve final concentrations ranging from 50 µM to 1000 µM.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of (H-Cys-Tyr-OH)₂. Include a control group with medium only.

  • Incubate the plate for 24 and 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA Assay

Objective: To quantify the antioxidant effect of (H-Cys-Tyr-OH)₂ against induced oxidative stress.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)

  • (H-Cys-Tyr-OH)₂

  • Cell line

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Pre-treat the cells with various non-toxic concentrations of (H-Cys-Tyr-OH)₂ (determined from Protocol 1) for 2-4 hours.

  • Remove the medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Induce oxidative stress by adding a known concentration of H₂O₂ (e.g., 100-500 µM) in PBS for 30-60 minutes.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence microplate reader.

Protocol 3: Quantification of Intracellular Glutathione (GSH)

Objective: To determine if (H-Cys-Tyr-OH)₂ supplementation increases intracellular GSH levels.

Materials:

  • Commercially available GSH assay kit (e.g., based on DTNB/Ellman's reagent)

  • (H-Cys-Tyr-OH)₂

  • Cell line

  • Cell lysis buffer

  • 96-well plates

Procedure:

  • Culture cells in appropriate culture dishes and treat with different concentrations of (H-Cys-Tyr-OH)₂ for 24 hours.

  • Harvest the cells by trypsinization or scraping.

  • Lyse the cells according to the GSH assay kit manufacturer's instructions.

  • Perform the GSH quantification assay following the kit's protocol, which typically involves the reaction of GSH with a chromogenic substrate.

  • Measure the absorbance at the recommended wavelength (e.g., 412 nm).

  • Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

Visualizations

G cluster_0 Proposed Antioxidant Mechanism of (H-Cys-Tyr-OH)₂ HCysTyr (H-Cys-Tyr-OH)₂ Uptake Cellular Uptake HCysTyr->Uptake Reduction Reduction of Disulfide Bond Uptake->Reduction Cysteine Cysteine Reduction->Cysteine Tyrosine Tyrosine Reduction->Tyrosine GSH Glutathione (GSH) Synthesis Cysteine->GSH ROS_Neutralization_Tyr Direct ROS Scavenging Tyrosine->ROS_Neutralization_Tyr ROS_Neutralization_GSH ROS Neutralization (via GSH) GSH->ROS_Neutralization_GSH Protection Cellular Protection ROS_Neutralization_GSH->Protection ROS_Neutralization_Tyr->Protection

Caption: Proposed mechanism of (H-Cys-Tyr-OH)₂ antioxidant activity.

G cluster_workflow Experimental Workflow for Antioxidant Evaluation start Start protocol1 Protocol 1: Determine Non-Toxic Concentration Range (MTT Assay) start->protocol1 protocol2 Protocol 2: Measure Intracellular ROS (DCFH-DA Assay) protocol1->protocol2 protocol3 Protocol 3: Quantify Intracellular GSH (GSH Assay) protocol1->protocol3 data_analysis Data Analysis and Interpretation protocol2->data_analysis protocol3->data_analysis end End data_analysis->end

Caption: Workflow for evaluating (H-Cys-Tyr-OH)₂ antioxidant potential.

G cluster_pathway Cellular Response to Oxidative Stress ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis HCysTyr (H-Cys-Tyr-OH)₂ AntioxidantDefense Cellular Antioxidant Defense (e.g., GSH) HCysTyr->AntioxidantDefense enhances AntioxidantDefense->ROS neutralizes Survival Cell Survival and Homeostasis AntioxidantDefense->Survival

Caption: Signaling pathway of oxidative stress and antioxidant intervention.

References

Application Notes and Protocols for (H-Cys-Tyr-OH)₂ as a Supplement in Serum-Free Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The supplementation of serum-free media with cysteine and tyrosine is often challenging due to their low solubility at neutral pH. This limitation can lead to nutrient depletion in high-density cell cultures, impacting cell growth, viability, and productivity. (H-Cys-Tyr-OH)₂, a disulfide-linked dimer of the dipeptide cysteinyl-tyrosine, offers a potential solution to this problem by providing a more soluble and stable source of both cysteine and tyrosine. These application notes provide a comprehensive guide for the use of (H-Cys-Tyr-OH)₂ as a supplement in serum-free cell culture media, including detailed protocols, expected outcomes, and relevant biological pathways.

While specific data for (H-Cys-Tyr-OH)₂ is limited, the following protocols and expected outcomes are based on established principles of using dipeptides and chemically modified amino acids to supplement cysteine and tyrosine in serum-free cultures, particularly for cell lines like Chinese Hamster Ovary (CHO) cells.

Physicochemical Properties

PropertyValueSource
Chemical Name N,N'-[dithiobis(1-oxo-2,1-ethanediyl)]bis-L-tyrosineInferred
CAS Number 7369-94-0[1]
Molecular Formula C₂₄H₃₀N₄O₈S₂Inferred
Molecular Weight 566.65 g/mol Inferred
Appearance White to off-white powderAssumed
Solubility To be determined empirically in the desired cell culture medium or a suitable buffer (e.g., sterile water, PBS).

Anticipated Benefits and Effects on Cell Culture

Supplementing serum-free media with a stable source of cysteine and tyrosine, such as (H-Cys-Tyr-OH)₂, is expected to yield several benefits, as summarized in the table below. These are extrapolated from studies on similar dipeptides.

ParameterAnticipated Effect of (H-Cys-Tyr-OH)₂ SupplementationRationale
Cell Growth (VCD) Increased peak viable cell density and prolonged culture duration.Alleviates cysteine and tyrosine limitation in high-density cultures.
Cell Viability Maintained or improved cell viability, especially in later stages of culture.Cysteine is a precursor to glutathione (B108866), a major antioxidant, protecting cells from oxidative stress. Tyrosine supplementation can suppress ER stress.[2][3]
Product Titer Increased monoclonal antibody (mAb) or recombinant protein titer.Provides essential building blocks for protein synthesis and can improve cell-specific productivity.[2]
Metabolic Profile Potentially altered glucose and lactate (B86563) metabolism.Amino acid availability can influence central carbon metabolism.
Product Quality Reduced risk of protein misincorporation and aggregation.Adequate supply of cysteine is crucial for proper disulfide bond formation. Elevated cysteine can, however, promote trisulfide formation.[4]
Oxidative & ER Stress Reduced levels of intracellular reactive oxygen species (ROS) and markers of endoplasmic reticulum (ER) stress.Cysteine supports glutathione synthesis, and tyrosine has been shown to suppress ER stress.

Experimental Protocols

Preparation of a (H-Cys-Tyr-OH)₂ Stock Solution

Objective: To prepare a sterile, concentrated stock solution of (H-Cys-Tyr-OH)₂ for supplementation into serum-free media.

Materials:

  • (H-Cys-Tyr-OH)₂ powder

  • Sterile, cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filters

  • Sterile conical tubes (15 mL or 50 mL)

Protocol:

  • Determine Target Stock Concentration: Based on the anticipated effective concentration range (see Protocol 2), decide on a stock solution concentration (e.g., 100x or 1000x the final working concentration). A common starting point for dipeptide stock solutions is in the range of 10-100 mM.

  • Solubility Testing (Recommended):

    • In a sterile tube, attempt to dissolve a small, known amount of (H-Cys-Tyr-OH)₂ in a specific volume of sterile water or PBS to achieve the target stock concentration.

    • Vortex or gently agitate at room temperature or 37°C to aid dissolution.

    • Visually inspect for complete dissolution. If the compound does not fully dissolve, try a lower concentration.

  • Preparation of Stock Solution:

    • Aseptically weigh the required amount of (H-Cys-Tyr-OH)₂ powder in a sterile weighing boat or directly into a sterile conical tube.

    • Add the calculated volume of sterile, cell culture grade water or PBS to the tube.

    • Cap the tube tightly and vortex until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Determining the Optimal Concentration of (H-Cys-Tyr-OH)₂

Objective: To determine the optimal working concentration of (H-Cys-Tyr-OH)₂ for a specific cell line and serum-free medium.

Materials:

  • Suspension cell culture (e.g., CHO, HEK293) in serum-free medium

  • Sterile shake flasks or multi-well plates

  • (H-Cys-Tyr-OH)₂ sterile stock solution

  • Cell counting equipment (e.g., automated cell counter, hemocytometer)

  • Assay reagents for viability (e.g., trypan blue), and product titer (e.g., ELISA, HPLC).

Protocol:

  • Cell Seeding: Seed the cells at a standard density (e.g., 0.3 x 10⁶ cells/mL) in multiple shake flasks or wells of a multi-well plate containing the desired serum-free basal medium.

  • Supplementation: Add the (H-Cys-Tyr-OH)₂ stock solution to the cultures to achieve a range of final concentrations. A suggested starting range is 0.5 mM to 5 mM. Include a negative control (no supplement) and a positive control if a different cysteine/tyrosine supplementation strategy is currently in use.

  • Cell Culture: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, shaking at 120 rpm).

  • Monitoring: At regular intervals (e.g., daily or every other day), measure the viable cell density (VCD) and viability.

  • Endpoint Analysis: At the end of the culture period (e.g., day 7 or when viability drops significantly), harvest the supernatant and cells.

    • Measure the product titer in the supernatant.

    • Optionally, perform analyses for metabolic markers (glucose, lactate, ammonia) and cellular stress markers.

  • Data Analysis: Plot the VCD, viability, and product titer as a function of the (H-Cys-Tyr-OH)₂ concentration. The optimal concentration will be the one that provides the best balance of cell growth, viability, and productivity.

Visualization of Workflows and Pathways

G cluster_prep Stock Solution Preparation cluster_exp Optimization Experiment cluster_analysis Data Analysis p1 Weigh (H-Cys-Tyr-OH)₂ p2 Dissolve in Sterile Water/PBS p1->p2 p3 Sterile Filter (0.22 µm) p2->p3 p4 Aliquot and Store at -20°C p3->p4 e2 Supplement with a Range of (H-Cys-Tyr-OH)₂ Concentrations p4->e2 e1 Seed Cells in Serum-Free Medium e1->e2 e3 Incubate under Standard Conditions e2->e3 e4 Monitor VCD and Viability e3->e4 e5 Endpoint Analysis: Titer, Metabolites e4->e5 a1 Plot Growth, Viability, and Titer vs. Concentration e5->a1 a2 Determine Optimal Concentration a1->a2

Caption: Experimental workflow for the evaluation of (H-Cys-Tyr-OH)₂.

G cluster_pathway Impact of Cysteine/Tyrosine on Cellular Stress cluster_cell Cellular Interior HCysTyr (H-Cys-Tyr-OH)₂ Supplement Cys Intracellular Cysteine HCysTyr->Cys Tyr Intracellular Tyrosine HCysTyr->Tyr GSH Glutathione (GSH) Cys->GSH Protein_Synth Protein Synthesis & Disulfide Bonds Cys->Protein_Synth ER_Stress ER Stress Tyr->ER_Stress Suppresses Tyr->Protein_Synth ROS Reactive Oxygen Species (ROS) GSH->ROS Reduces Viability Improved Viability & Productivity GSH->Viability ROS->ER_Stress Protein_Synth->Viability

Caption: Proposed signaling pathway modulation by (H-Cys-Tyr-OH)₂.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation in stock solution or media - Exceeded solubility limit.- pH of the solution is not optimal.- Prepare a more dilute stock solution.- Perform a thorough solubility test before preparing the final stock.- Adjust the pH of the stock solution if necessary, though this may impact stability.
No significant improvement in cell growth or titer - The tested concentration range is not optimal.- The specific cell line does not have a high demand for cysteine/tyrosine under the tested conditions.- Degradation of the dipeptide.- Test a wider range of concentrations.- Ensure the basal medium is not already rich in these amino acids.- Test the stability of the dipeptide in the medium over time.
Decreased cell viability at high concentrations - Potential cytotoxicity of the dipeptide or its breakdown products at high concentrations.- Perform a dose-response curve to identify the cytotoxic threshold.- Lower the supplementation concentration.

Conclusion

(H-Cys-Tyr-OH)₂ presents a promising approach to overcoming the challenges associated with cysteine and tyrosine supplementation in serum-free media. By providing a more soluble and stable source of these critical amino acids, it has the potential to enhance cell culture performance, leading to higher cell densities, improved viability, and increased product yields. The protocols outlined above provide a framework for the systematic evaluation and implementation of (H-Cys-Tyr-OH)₂ in various cell culture applications. It is recommended that researchers adapt these protocols to their specific cell lines and process conditions to achieve optimal results.

References

Application Notes and Protocols for Measuring the Radical Scavenging Activity of (H-Cys-Tyr-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated by normal cellular processes and environmental stresses.[1][2] An excess of ROS can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][2] Antioxidants are compounds that can neutralize free radicals, thereby mitigating oxidative damage.[3] Peptides, particularly those containing specific amino acid residues like cysteine (Cys) and tyrosine (Tyr), have been shown to possess significant antioxidant and radical scavenging properties. The thiol group of cysteine and the phenolic group of tyrosine can donate a hydrogen atom or an electron to stabilize free radicals.

The dipeptide dimer (H-Cys-Tyr-OH)₂, composed of two cysteine-tyrosine units linked by a disulfide bond, is a promising candidate for antioxidant applications. This document provides detailed application notes and experimental protocols for measuring the radical scavenging activity of (H-Cys-Tyr-OH)₂ using three common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Principle of the Assays

These assays are based on the ability of an antioxidant to reduce a stable radical, leading to a measurable change in color or fluorescence.

  • DPPH Assay: The DPPH radical is a stable free radical with a deep purple color and a maximum absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form DPPH-H, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

  • ABTS Assay: The ABTS radical cation (ABTS•⁺) is a blue-green chromophore with a maximum absorbance at 734 nm. It is generated by the oxidation of ABTS with potassium persulfate. Antioxidants present in the sample reduce the ABTS•⁺, causing the solution to decolorize. The extent of decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.

  • ORAC Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence signal over time. The ORAC value is determined by calculating the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents (TE).

Data Presentation

The radical scavenging activity of (H-Cys-Tyr-OH)₂ can be quantified and compared using the following metrics. The tables below present hypothetical data for illustrative purposes.

Table 1: DPPH Radical Scavenging Activity of (H-Cys-Tyr-OH)₂

Concentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
1015.2 ± 1.8
2535.8 ± 2.5
5052.1 ± 3.147.5
10078.9 ± 4.2
20091.5 ± 2.9

Table 2: ABTS Radical Scavenging Activity of (H-Cys-Tyr-OH)₂

Concentration (µg/mL)% ScavengingIC₅₀ (µg/mL)
518.5 ± 2.1
1038.2 ± 3.0
2055.7 ± 2.817.9
4082.4 ± 3.9
8094.1 ± 2.2

Table 3: ORAC Value of (H-Cys-Tyr-OH)₂

SampleConcentration (µM)ORAC Value (µM TE/µM)
(H-Cys-Tyr-OH)₂12.5 ± 0.3
Trolox (Control)11.0

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well microplate format.

Materials:

  • (H-Cys-Tyr-OH)₂

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Trolox or Ascorbic Acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Stock Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a 0.06 mM stock solution. Store in the dark.

  • Preparation of DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.02 at 517 nm. This solution should be prepared fresh.

  • Sample Preparation: Prepare a stock solution of (H-Cys-Tyr-OH)₂ in a suitable solvent (e.g., water or methanol). Perform serial dilutions to obtain a range of concentrations (e.g., 10-200 µg/mL). Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).

  • Assay: a. Add 100 µL of the DPPH working solution to each well of a 96-well plate. b. Add 100 µL of the sample or standard solutions in triplicate to the wells. c. For the blank, add 100 µL of the solvent used for the sample. d. For the control, add 100 µL of the solvent to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the % inhibition against the concentration of (H-Cys-Tyr-OH)₂ to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This protocol is adapted for a 96-well microplate format.

Materials:

  • (H-Cys-Tyr-OH)₂

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Generation of ABTS•⁺ Radical Cation: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark blue-green solution containing the ABTS•⁺ radical.

  • Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of (H-Cys-Tyr-OH)₂ in a suitable solvent. Perform serial dilutions to obtain a range of concentrations (e.g., 5-80 µg/mL). Prepare similar dilutions for the positive control (Trolox).

  • Assay: a. Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate. b. Add 10 µL of the sample or standard solutions in triplicate to the wells. c. For the blank, add 10 µL of the solvent.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•⁺ scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the % scavenging against the concentration of (H-Cys-Tyr-OH)₂ to determine the IC₅₀ value.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol is for a 96-well black microplate format.

Materials:

  • (H-Cys-Tyr-OH)₂

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (standard)

  • 75 mM Phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, capable of maintaining a temperature of 37°C.

Procedure:

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer.

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer.

    • Trolox Standards: Prepare a stock solution of Trolox and perform serial dilutions in 75 mM phosphate buffer to create a standard curve (e.g., 6.25-100 µM).

  • Sample Preparation: Dissolve (H-Cys-Tyr-OH)₂ in 75 mM phosphate buffer to the desired concentration.

  • Assay: a. Add 150 µL of the fluorescein working solution to each well of the 96-well black microplate. b. Add 25 µL of the sample, Trolox standards, or phosphate buffer (for the blank) in triplicate to the wells. c. Incubate the plate at 37°C for 30 minutes in the microplate reader. d. After incubation, rapidly add 25 µL of the AAPH solution to each well using a multichannel pipette.

  • Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at 37°C (Excitation: 485 nm, Emission: 520 nm).

  • Calculation: a. Calculate the Area Under the Curve (AUC) for each sample, standard, and blank. AUC = (0.5 + f₁/f₀ + f₂/f₀ + ... + fᵢ/f₀) * CT Where f₀ is the initial fluorescence reading, fᵢ is the fluorescence at time i, and CT is the cycle time in minutes. b. Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards. Net AUC = AUC_sample - AUC_blank c. Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve. d. Determine the ORAC value of (H-Cys-Tyr-OH)₂ by comparing its Net AUC to the Trolox standard curve. The results are expressed as micromole Trolox Equivalents (TE) per micromole of the peptide.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Working Solution A1 Add DPPH and Samples to 96-well Plate P1->A1 P2 Prepare (H-Cys-Tyr-OH)₂ and Control Dilutions P2->A1 A2 Incubate in Dark (30 min) A1->A2 A3 Measure Absorbance at 517 nm A2->A3 D1 Calculate % Inhibition A3->D1 D2 Determine IC₅₀ Value D1->D2

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Procedure cluster_calc Analysis R1 Generate ABTS•⁺ Radical Cation (12-16h incubation) R2 Prepare ABTS•⁺ Working Solution R1->R2 M1 Mix ABTS•⁺ Solution with Samples in Plate R2->M1 R3 Prepare Peptide and Control Samples R3->M1 M2 Incubate at RT (6 min) M1->M2 M3 Read Absorbance at 734 nm M2->M3 C1 Calculate % Scavenging M3->C1 C2 Determine IC₅₀ C1->C2

Caption: ABTS Radical Scavenging Assay Workflow.

ORAC_Assay_Signaling AAPH AAPH (Peroxyl Radical Generator) Peroxyl Peroxyl Radicals (ROO•) AAPH->Peroxyl Thermal Decomposition Fluorescein Fluorescein (Fluorescent Probe) Peroxyl->Fluorescein Oxidative Damage Peptide (H-Cys-Tyr-OH)₂ (Antioxidant) Peroxyl->Peptide Radical Scavenging Neutralized_Radical Neutralized Radical Oxidized_Fluorescein Non-fluorescent Oxidized Products Fluorescein->Oxidized_Fluorescein Loss of Fluorescence Peptide->Neutralized_Radical Donates H• or e⁻ Oxidized_Peptide Oxidized Peptide Peptide->Oxidized_Peptide

Caption: Principle of the ORAC Assay.

References

Application Notes and Protocols for Incorporating (H-Cys-Tyr-OH)₂ into Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the incorporation of the dipeptide derivative (H-Cys-Tyr-OH)₂, a disulfide-linked dimer of Cysteine-Tyrosine, into hydrogel matrices. This dipeptide is of significant interest for drug delivery and tissue engineering applications due to its inherent biocompatibility and the potential for stimuli-responsive release through the cleavage of the disulfide bond in a reducing environment. These application notes describe two primary methods for incorporation: physical encapsulation within a pre-formed hydrogel and covalent integration into the hydrogel network via thiol-ene chemistry. Methodologies for hydrogel characterization, including loading efficiency, release kinetics, and mechanical properties, are presented in detail.

Introduction

Peptide-based hydrogels are a class of biomaterials that have garnered significant attention for their potential in biomedical applications such as drug delivery, 3D cell culture, and tissue regeneration.[1][2][3] Their biocompatibility, biodegradability, and the ability to mimic the native extracellular matrix make them ideal candidates for these purposes.[2][4] The dipeptide dimer (H-Cys-Tyr-OH)₂ offers unique advantages due to the presence of a redox-sensitive disulfide bond, which can be cleaved in the presence of reducing agents like glutathione, prevalent in the intracellular environment. This allows for targeted, on-demand release of the dipeptide or a conjugated therapeutic agent. This protocol outlines the necessary steps to successfully incorporate this dipeptide into a hydrogel scaffold.

Materials and Methods

Materials
  • (H-Cys-Tyr-OH)₂ (synthesized and purified)

  • Hydrogel precursors (e.g., Poly(ethylene glycol) diacrylate (PEGDA), Hyaluronic acid-thiol (HA-SH), Sodium alginate)

  • Photoinitiator (e.g., Irgacure 2959, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP))

  • Crosslinking agent (e.g., Calcium chloride for alginate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Reducing agent (e.g., Glutathione (GSH), Dithiothreitol (DTT))

  • Quantification assay reagents (e.g., Ellman's reagent, bicinchoninic acid (BCA) assay kit)

Experimental Protocols

This method relies on trapping the dipeptide within the polymer network of a hydrogel as it forms.

  • Preparation of Precursor Solution:

    • Dissolve PEGDA (e.g., 10% w/v) and a photoinitiator (e.g., 0.5% w/v Irgacure 2959) in PBS (pH 7.4).

    • Prepare a stock solution of (H-Cys-Tyr-OH)₂ in DI water. The concentration will depend on the desired loading.

  • Incorporation of Dipeptide:

    • Add the desired volume of the (H-Cys-Tyr-OH)₂ stock solution to the PEGDA precursor solution and mix thoroughly.

  • Hydrogel Formation:

    • Pipette the final solution into a mold (e.g., a silicone mold or between two glass plates with a spacer).

    • Expose the solution to UV light (e.g., 365 nm, 5-10 min) to initiate photopolymerization. The exposure time may need optimization based on the photoinitiator and light intensity.

  • Washing:

    • After gelation, carefully remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted components and non-encapsulated dipeptide.

This protocol utilizes the free thiol groups of the cysteine residues for covalent crosslinking into the hydrogel network via thiol-ene "click" chemistry. This first requires the reduction of the disulfide bond in (H-Cys-Tyr-OH)₂ to yield H-Cys-Tyr-OH.

  • Reduction of (H-Cys-Tyr-OH)₂:

    • Dissolve (H-Cys-Tyr-OH)₂ in a suitable buffer (e.g., PBS with 10 mM TCEP) to reduce the disulfide bond and generate the monomeric H-Cys-Tyr-OH.

  • Preparation of Hydrogel Precursors:

    • Prepare a solution of a norbornene-functionalized polymer (e.g., 8-arm PEG-norbornene) and a photoinitiator (e.g., LAP) in a cytocompatible buffer.

  • Incorporation and Crosslinking:

    • Mix the solution of reduced H-Cys-Tyr-OH with the PEG-norbornene precursor solution.

    • Expose the mixture to visible light to initiate the thiol-ene reaction, covalently crosslinking the peptide into the hydrogel network.

  • Purification:

    • Wash the resulting hydrogel thoroughly with PBS to remove unreacted precursors and any non-covalently bound peptide.

Characterization

Quantification of Incorporated (H-Cys-Tyr-OH)₂

The amount of dipeptide incorporated can be determined by measuring the concentration of the dipeptide in the washing solutions and subtracting this from the initial amount added.

  • Method: Use a suitable assay such as a BCA protein assay or UV-Vis spectroscopy at a characteristic wavelength for tyrosine (approx. 280 nm).

In Vitro Release Study

The release of the dipeptide from the hydrogel is monitored over time, typically in a physiological buffer. For redox-sensitive release, a reducing agent is added.

  • Place the (H-Cys-Tyr-OH)₂-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh buffer.

  • To trigger release from covalently integrated hydrogels, add a reducing agent such as GSH (e.g., 10 mM) to the release medium to mimic the intracellular environment.

  • Analyze the collected aliquots to determine the concentration of the released dipeptide.

Data Presentation

ParameterPhysical Encapsulation (PEGDA)Covalent Integration (Thiol-Norbornene)
Loading Efficiency (%) 50 - 80%85 - 98%
Initial Burst Release (%) 20 - 40%< 10%
Release Mechanism Diffusion-controlledCleavage-controlled (Redox-sensitive)
Time to 80% Release (no stimulus) 24 - 72 hours> 1 week
Time to 80% Release (with 10mM GSH) 24 - 72 hours8 - 24 hours
Storage Modulus (G') 1 - 10 kPa5 - 50 kPa

Note: The values presented in this table are representative and will vary depending on the specific hydrogel formulation, crosslinking density, and dipeptide concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incorp Incorporation cluster_gel Gelation cluster_char Characterization dipeptide (H-Cys-Tyr-OH)₂ Solution mix Mixing dipeptide->mix precursor Hydrogel Precursor (e.g., PEGDA) precursor->mix uv UV Exposure mix->uv wash Washing & Purification uv->wash release Release Studies wash->release rheology Mechanical Testing wash->rheology

Caption: Experimental workflow for physical encapsulation.

signaling_pathway hydrogel Hydrogel with Covalently Bound (H-Cys-Tyr-OH)₂ cleavage Disulfide Bond Cleavage hydrogel->cleavage gsh Glutathione (GSH) (Reducing Environment) gsh->cleavage release Release of H-Cys-Tyr-OH cleavage->release

Caption: Redox-responsive release mechanism.

Troubleshooting

  • Low Loading Efficiency: Increase the initial concentration of (H-Cys-Tyr-OH)₂ or decrease the hydrogel mesh size by increasing the polymer concentration. For covalent integration, ensure complete reduction of the disulfide bond prior to the thiol-ene reaction.

  • Rapid Burst Release: Increase the crosslinking density of the hydrogel. Covalent integration will significantly reduce burst release compared to physical encapsulation.

  • Incomplete Gelation: Optimize the concentration of the photoinitiator and the UV/visible light exposure time and intensity. Ensure all components are thoroughly mixed.

Conclusion

The incorporation of (H-Cys-Tyr-OH)₂ into hydrogels presents a promising strategy for the development of advanced drug delivery systems and tissue engineering scaffolds. The choice between physical encapsulation and covalent integration will depend on the specific application requirements, with covalent attachment offering superior control over release kinetics and stability. The protocols and characterization methods outlined in these application notes provide a comprehensive framework for researchers to effectively utilize this dipeptide in their hydrogel-based systems.

References

Application Notes and Protocols: (H-Cys-Tyr-OH)₂ in the Study of Electron Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disulfide-linked dimer of cysteine-tyrosine, denoted as (H-Cys-Tyr-OH)₂, serves as a valuable model system for investigating intramolecular and intermolecular electron transfer (ET) reactions. The close proximity of the redox-active tyrosine and cysteine residues within this compact structure allows for detailed examination of fundamental processes such as proton-coupled electron transfer (PCET), radical transfer, and the influence of local environment on redox potentials. These studies are critical for understanding electron transfer in complex biological systems, including enzymes like ribonucleotide reductase where tyrosine and cysteine residues are key players in the catalytic cycle.[1][2][3] The insights gained from studying (H-Cys-Tyr-OH)₂ are applicable to the design of novel therapeutics, artificial enzymes, and bio-inspired molecular electronics.

Physicochemical and Redox Properties

The electron transfer characteristics of peptides containing tyrosine and cysteine are governed by the intrinsic redox potentials of these amino acid residues and are significantly influenced by their chemical environment, including pH.

PropertyValueConditionsReference
Tyrosine Redox Potential 0.93 - 0.94 V (vs. NHE)pH 7.0, 25°C[4]
Cysteine Redox Potential Slightly higher than TyrosinepH 7.0, ΔE° < +10 mV[4]
Cysteine Thiol pKa (Singlet State) ~9.0In a model peptide (Peptide O)
Cysteine Thiol pKa (Tyrosyl Radical State) ~6.9In a model peptide (Peptide O), redox-coupled shift
Tyrosine Phenol pKa Dramatically decreases upon oxidationGeneral observation

Experimental Protocols

Synthesis of (H-Cys-Tyr-OH)₂

The synthesis of the disulfide-linked dimer (H-Cys-Tyr-OH)₂ can be achieved through standard solid-phase peptide synthesis followed by oxidative disulfide bond formation.

Materials:

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Cys(Trt)-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ammonium (B1175870) bicarbonate buffer (pH 8.5)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Tyr(tBu)-OH to the resin using DIC and Oxyma Pure in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added tyrosine.

  • Second Amino Acid Coupling: Couple Fmoc-Cys(Trt)-OH to the resin using DIC and Oxyma Pure in DMF.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

  • Purification: Purify the crude H-Cys-Tyr-OH peptide by reverse-phase HPLC.

  • Oxidative Dimerization: Dissolve the purified peptide in an ammonium bicarbonate buffer (pH 8.5). Add DMSO to a final concentration of 10-20% to facilitate air oxidation to the disulfide dimer, (H-Cys-Tyr-OH)₂. Monitor the reaction by HPLC and mass spectrometry.

  • Final Purification: Purify the dimer by reverse-phase HPLC and confirm its identity by mass spectrometry.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the redox potentials of the tyrosine and cysteine residues within the peptide.

Materials:

  • (H-Cys-Tyr-OH)₂ solution (e.g., 1 mM in a suitable buffer)

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or gold)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Supporting electrolyte (e.g., phosphate (B84403) buffer with 0.1 M KCl)

Protocol:

  • Electrode Preparation: Polish the working electrode to a mirror finish and clean it thoroughly.

  • Cell Assembly: Assemble the three-electrode cell with the (H-Cys-Tyr-OH)₂ solution and supporting electrolyte.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a final value (e.g., 1.2 V) and back at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: Analyze the resulting voltammogram to identify oxidation and reduction peaks corresponding to the tyrosine and cysteine redox events. The peak potentials can be used to estimate the formal redox potentials.

Spectroscopic Analysis: UV-Vis and Fluorescence Spectroscopy

Spectroscopic methods are used to monitor changes in the electronic structure of the peptide upon oxidation or changes in pH.

Materials:

  • (H-Cys-Tyr-OH)₂ solution

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • UV-Vis Spectroscopy:

    • Record the UV-Vis absorption spectrum of (H-Cys-Tyr-OH)₂ at different pH values to observe changes in the tyrosine and disulfide absorption bands.

    • Induce oxidation (e.g., by adding a chemical oxidant or through electrochemical means) and record the spectral changes to identify the formation of the tyrosyl radical.

  • Fluorescence Spectroscopy:

    • Excite the sample at the absorption maximum of tyrosine (around 275 nm) and record the emission spectrum.

    • Monitor changes in fluorescence intensity and wavelength as a function of pH and oxidation state to probe the local environment of the tyrosine residue.

Signaling Pathways and Experimental Workflows

electron_transfer_pathway cluster_initial Initial State cluster_oxidized Oxidized State Tyr_OH Tyr-OH Tyr_O_radical Tyr-O• Tyr_OH->Tyr_O_radical Oxidation (e-) Cys_SH Cys-SH Cys_S_radical Cys-S• Cys_SH->Cys_S_radical Oxidation (e-) Tyr_O_radical->Tyr_OH Reduction (e-) Tyr_O_radical->Cys_S_radical Intramolecular ET experimental_workflow start Start synthesis Synthesis of (H-Cys-Tyr-OH)₂ start->synthesis purification HPLC Purification synthesis->purification characterization Mass Spec Characterization purification->characterization electrochemical Electrochemical Analysis (CV) characterization->electrochemical spectroscopic Spectroscopic Analysis (UV-Vis, Fluorescence) characterization->spectroscopic data_analysis Data Analysis electrochemical->data_analysis spectroscopic->data_analysis interpretation Interpretation of ET Mechanisms data_analysis->interpretation end End interpretation->end

References

Application Notes and Protocols for the Detection of (H-Cys-Tyr-OH)₂ in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(H-Cys-Tyr-OH)₂, also known as cystinyl-tyrosine, is a disulfide-linked dipeptide composed of two cysteine-tyrosine units. The presence and concentration of small peptides and their disulfide-linked counterparts in biological fluids can serve as important biomarkers for various physiological and pathological states, including oxidative stress. This document provides detailed application notes and protocols for the detection and quantification of (H-Cys-Tyr-OH)₂ in biological samples using state-of-the-art analytical techniques.

Biological Significance

While the specific biological roles and signaling pathways of (H-Cys-Tyr-OH)₂ are not yet fully elucidated, its constituent amino acids, cysteine and tyrosine, are deeply involved in critical cellular processes. Cysteine is a key component of the major intracellular antioxidant glutathione, and its oxidation state is a primary indicator of cellular redox balance. Tyrosine is a precursor for neurotransmitters and hormones and is a target for oxidative modifications, such as the formation of nitrotyrosine, a marker of nitroxidative stress[1]. Disulfide bonds are crucial for the structural stability and function of many proteins and peptides[2][3][4]. Small disulfide-containing peptides have been implicated in protein folding, aggregation, and sorting into secretory granules[5]. Therefore, (H-Cys-Tyr-OH)₂ is a potential biomarker for monitoring oxidative stress and related pathologies.

A hypothetical signaling pathway involving (H-Cys-Tyr-OH)₂ could be related to cellular responses to oxidative stress. Under conditions of elevated reactive oxygen species (ROS), intracellular cysteine and tyrosine can be oxidized. The formation and release of (H-Cys-Tyr-OH)₂ into biological fluids could act as a signal of this oxidative challenge.

Hypothetical_Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS, RNS) Cys_Tyr_Oxidation Oxidation of Cysteine & Tyrosine Oxidative_Stress->Cys_Tyr_Oxidation induces Dipeptide_Formation Formation of (H-Cys-Tyr-OH)₂ Cys_Tyr_Oxidation->Dipeptide_Formation Cellular_Export Cellular Export Dipeptide_Formation->Cellular_Export Downstream_Effects Downstream Cellular Responses Dipeptide_Formation->Downstream_Effects potential signaling Biological_Fluid Detection in Biological Fluid (Plasma, Urine) Cellular_Export->Biological_Fluid

Caption: Hypothetical pathway of (H-Cys-Tyr-OH)₂ formation and signaling.

Analytical Methodologies

The primary methods for the quantification of (H-Cys-Tyr-OH)₂ in biological samples are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, and electrochemical methods.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the quantification of small peptides in complex biological matrices.

Quantitative Data Summary (Adapted from similar small peptide analyses)

ParameterHPLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
Linear Range 1 - 1000 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Experimental Protocol: Quantification of (H-Cys-Tyr-OH)₂ in Human Plasma by HPLC-MS/MS

This protocol is a general guideline and requires optimization and validation for the specific analyte and laboratory conditions.

a. Materials and Reagents:

  • (H-Cys-Tyr-OH)₂ analytical standard

  • Stable isotope-labeled (H-Cys-Tyr-OH)₂ internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

b. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

d. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (H-Cys-Tyr-OH)₂: Precursor ion > Product ion (to be determined by infusion of the standard)

    • Internal Standard: Precursor ion > Product ion (to be determined by infusion of the standard)

  • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike Internal Standard Plasma->IS_Spike Protein_Precip Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification (Standard Curve) MSMS->Quantification

Caption: Workflow for HPLC-MS/MS analysis of (H-Cys-Tyr-OH)₂.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique, though generally less sensitive than mass spectrometry. The tyrosine residue in (H-Cys-Tyr-OH)₂ allows for UV detection.

Quantitative Data Summary (Adapted from similar small peptide analyses)

ParameterHPLC-UV
Limit of Detection (LOD) 10 - 50 ng/mL
Limit of Quantitation (LOQ) 50 - 200 ng/mL
Linear Range 0.1 - 10 µg/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Accuracy (% Recovery) 85 - 115%

Experimental Protocol: Quantification of (H-Cys-Tyr-OH)₂ in Urine by HPLC-UV

a. Materials and Reagents:

  • (H-Cys-Tyr-OH)₂ analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • Urine samples

b. Sample Preparation (Solid-Phase Extraction - SPE):

  • Centrifuge urine samples at 3000 x g for 10 minutes to remove particulates.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 1 mL of the urine supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% TFA in water.

  • Wash the cartridge with 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 275 nm (due to the tyrosine chromophore)

  • Injection Volume: 20 µL

Electrochemical Detection

Electrochemical sensors offer a rapid and potentially portable method for the detection of electroactive species. The tyrosine residue in (H-Cys-Tyr-OH)₂ is electrochemically active. While specific sensors for this dipeptide are not yet established, methods for tyrosine detection can be adapted.

Quantitative Data Summary (Hypothetical, based on tyrosine sensors)

ParameterElectrochemical Sensor
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantitation (LOQ) 0.5 - 5 µM
Linear Range 1 - 100 µM
Response Time < 5 seconds

Experimental Protocol: Electrochemical Detection of (H-Cys-Tyr-OH)₂ using a Modified Glassy Carbon Electrode (GCE)

This protocol outlines a general approach that would require significant development and optimization.

a. Materials and Reagents:

  • (H-Cys-Tyr-OH)₂ analytical standard

  • Phosphate buffered saline (PBS), pH 7.4

  • Glassy carbon electrode (GCE)

  • Nanomaterial for electrode modification (e.g., graphene oxide, carbon nanotubes)

  • Potentiostat

b. Electrode Preparation:

  • Polish the GCE with alumina (B75360) slurry, followed by sonication in water and ethanol.

  • Modify the electrode surface by drop-casting a dispersion of the chosen nanomaterial and allowing it to dry.

c. Electrochemical Measurement (Differential Pulse Voltammetry - DPV):

  • Immerse the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a PBS solution containing the sample.

  • Record the DPV scan over a potential range that covers the oxidation of tyrosine (e.g., +0.4 V to +1.0 V vs. Ag/AgCl).

  • The peak current at the oxidation potential of (H-Cys-Tyr-OH)₂ will be proportional to its concentration.

Logical_Relationship cluster_methods Detection Methods cluster_attributes Method Attributes Analyte (H-Cys-Tyr-OH)₂ HPLC_MS HPLC-MS/MS Analyte->HPLC_MS HPLC_UV HPLC-UV Analyte->HPLC_UV Electrochemical Electrochemical Sensor Analyte->Electrochemical High_Sensitivity High Sensitivity High Selectivity HPLC_MS->High_Sensitivity Moderate_Sensitivity Moderate Sensitivity Wide Availability HPLC_UV->Moderate_Sensitivity Rapid_Detection Rapid Detection Potential for Portability Electrochemical->Rapid_Detection

Caption: Relationship between the analyte and detection methodologies.

Conclusion

The detection and quantification of (H-Cys-Tyr-OH)₂ in biological samples can provide valuable insights into cellular redox status and oxidative stress. While HPLC-MS/MS offers the highest sensitivity and selectivity, HPLC-UV provides a more accessible alternative. Electrochemical methods show promise for rapid, point-of-care applications but require further development. The protocols provided herein serve as a foundation for researchers to develop and validate robust analytical methods for this emerging biomarker. Further research into the specific biological functions of (H-Cys-Tyr-OH)₂ is warranted to fully understand its potential clinical utility.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (H-Cys-Tyr-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of the disulfide-linked dipeptide dimer, (H-Cys-Tyr-OH)₂. The following information addresses common side reactions and provides guidance on prevention and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of (H-Cys-Tyr-OH)₂ to prevent side reactions?

A1: The most critical steps are the protection of reactive side chains, the coupling of the amino acids, and the oxidative formation of the disulfide bond. An orthogonal protection strategy is essential to selectively deprotect the cysteine thiol groups for dimerization while keeping the tyrosine hydroxyl group protected to prevent O-acylation. Careful selection of coupling reagents and reaction conditions is crucial to minimize racemization, especially at the cysteine residue.[1][2] Finally, controlled oxidation conditions are necessary to avoid over-oxidation of the disulfide bond or modification of the tyrosine residue.

Q2: Which protecting groups are recommended for the cysteine and tyrosine residues?

A2: For the cysteine thiol group, the trityl (Trt) group is highly recommended as it is labile to trifluoroacetic acid (TFA) and is removed during the standard cleavage procedure, yielding the free thiol ready for oxidation.[3] For the tyrosine hydroxyl group, the tert-butyl (tBu) group is a common and effective choice in Fmoc-based solid-phase peptide synthesis (SPPS), as it is stable during synthesis and cleaved simultaneously with the final peptide cleavage from the resin.[4]

Q3: What are the primary side reactions to be aware of during the synthesis of (H-Cys-Tyr-OH)₂?

A3: The main side reactions include:

  • Racemization: Cysteine is particularly susceptible to racemization during activation and coupling. This can be minimized by using appropriate coupling reagents and bases.[2]

  • Disulfide Scrambling: If multiple cysteine residues are present or if deprotection and oxidation are not well-controlled, incorrect disulfide bonds can form. For this dimer, the primary concern is the formation of higher-order oligomers.

  • Over-oxidation: The sulfur atom in the disulfide bond can be further oxidized to sulfoxides and sulfones under harsh oxidative conditions.

  • Tyrosine Modification: The electron-rich phenol (B47542) ring of tyrosine can undergo oxidation or modification during cleavage from the resin or during the disulfide formation step.

  • Formation of Deletion and Truncated Peptides: Incomplete coupling or deprotection steps during solid-phase synthesis can lead to peptides missing one or both amino acids.

Q4: Which analytical techniques are best for identifying and quantifying side products in the crude (H-Cys-Tyr-OH)₂ product?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most powerful approach.

  • Reversed-Phase HPLC (RP-HPLC): This technique is excellent for separating the desired dimer from monomeric H-Cys-Tyr-OH, deletion sequences, and other impurities.

  • Mass Spectrometry (MS): Provides molecular weight information to confirm the identity of the desired product and to identify side products, such as oxidized species or truncated peptides.

  • Chiral Chromatography: Can be used to detect and quantify the extent of racemization by separating diastereomers.

Troubleshooting Guides

Problem 1: Low Yield of the Dimer and Presence of Monomer

Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the molecular weight of the H-Cys-Tyr-OH monomer.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Oxidation Increase the reaction time for air oxidation. Ensure vigorous stirring to maximize exposure to air. The pH of the solution is critical; maintain a slightly basic pH (around 8-9) to facilitate thiol deprotonation and oxidation.
Incorrect pH for Oxidation Optimize the pH of the oxidation buffer. A pH that is too low will result in a slow reaction, while a pH that is too high can promote side reactions. An ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) buffer is commonly used.
Low Peptide Concentration While low concentration can favor intramolecular cyclization in other contexts, for dimerization, ensure the concentration is sufficient to promote intermolecular reaction without causing aggregation and precipitation.
Problem 2: Presence of Impurities with Higher Molecular Weight

Symptom: Mass spectrometry analysis reveals species with molecular weights corresponding to trimers, tetramers, or other higher-order oligomers of H-Cys-Tyr-OH.

Possible Causes & Solutions:

CauseRecommended Solution
High Peptide Concentration during Oxidation Perform the oxidation at a lower peptide concentration to disfavor the formation of higher-order oligomers.
Prolonged Reaction Time at High Concentration Monitor the reaction progress by HPLC and stop the reaction once the desired dimer is the major product to prevent further oligomerization.
Problem 3: Broad or Split Peaks in HPLC Chromatogram

Symptom: The HPLC peak for the desired (H-Cys-Tyr-OH)₂ product is broad, split, or shows a shoulder, and mass spectrometry confirms the correct mass for the dimer.

Possible Causes & Solutions:

CauseRecommended Solution
Racemization of Cysteine or Tyrosine This indicates the presence of diastereomers. To minimize racemization during synthesis: - Use a less activating coupling reagent in combination with an additive like HOBt or Oxyma. - Employ a sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of N-methylmorpholine (NMM). - Keep the pre-activation time of the amino acid to a minimum.
On-column Degradation Ensure the mobile phases are fresh and of high purity. Acid-labile protecting groups that are not fully removed can lead to degradation on the acidic HPLC column.
Problem 4: Impurities with Unexpected Molecular Weights

Symptom: Mass spectrometry shows peaks that do not correspond to the monomer, dimer, or simple oligomers.

Possible Causes & Solutions:

CauseRecommended Solution
Over-oxidation of Cysteine The mass may correspond to the dimer with one or more oxygen atoms added (sulfoxide or sulfone). Use milder oxidation conditions (e.g., air oxidation instead of stronger oxidizing agents) and monitor the reaction carefully.
Modification of Tyrosine The tyrosine side chain can be oxidized or otherwise modified. Ensure that appropriate scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are used in the cleavage cocktail to protect the tyrosine ring.
Alkylation of Cysteine During cleavage from certain resins like Wang resin, carbocations can be generated that may alkylate the cysteine thiol. Using scavengers in the cleavage cocktail can mitigate this.
Incomplete Deprotection Residual protecting groups on the cysteine or tyrosine side chains will result in adducts with higher mass. Ensure cleavage and deprotection conditions are sufficient in terms of time and reagent concentration.

Experimental Protocols

Solid-Phase Synthesis of H-Cys(Trt)-Tyr(tBu)-OH

A detailed protocol for the solid-phase synthesis of a similar tripeptide, H-Gly-Ala-Tyr-OH, can be adapted for this synthesis. The key steps involve:

  • Resin Loading: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF.

  • Cysteine Coupling: Activate Fmoc-Cys(Trt)-OH with a coupling agent (e.g., HBTU/DIEA) and couple it to the deprotected tyrosine on the resin.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal cysteine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the Trt and tBu protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

Air Oxidation to (H-Cys-Tyr-OH)₂
  • Dissolution: Dissolve the crude, deprotected H-Cys-Tyr-OH monomer in an aqueous buffer, such as 0.1 M ammonium bicarbonate, at a pH of approximately 8. The concentration should be optimized, typically in the range of 0.1-1 mg/mL.

  • Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours.

  • Monitoring: Monitor the progress of the dimerization by taking aliquots at different time points and analyzing them by RP-HPLC and MS.

  • Lyophilization: Once the reaction is complete, freeze-dry the solution to remove the volatile buffer and obtain the crude (H-Cys-Tyr-OH)₂.

  • Purification: Purify the crude dimer using preparative RP-HPLC.

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Oxidation Oxidation & Purification Resin Fmoc-Tyr(tBu)-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Couple Fmoc-Cys(Trt)-OH Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage TFA / Scavengers Deprotection2->Cleavage Monomer Crude H-Cys-Tyr-OH Cleavage->Monomer Oxidation Air Oxidation (pH 8) Monomer->Oxidation Purification RP-HPLC Purification Oxidation->Purification FinalProduct (H-Cys-Tyr-OH)₂ Purification->FinalProduct

Caption: Workflow for the synthesis of (H-Cys-Tyr-OH)₂.

Side_Reactions cluster_SideProducts Potential Side Products Start H-Cys-Tyr-OH Monomer DesiredProduct (H-Cys-Tyr-OH)₂ (Dimer) Start->DesiredProduct Controlled Oxidation Racemized Racemized Dimer Start->Racemized During Coupling Oligomers Higher-order Oligomers (Trimer, Tetramer) Start->Oligomers High Concentration Overoxidized Over-oxidized Dimer (Sulfoxide/Sulfone) DesiredProduct->Overoxidized Harsh Oxidation TyrModified Tyrosine Modified Dimer DesiredProduct->TyrModified During Oxidation/ Cleavage

Caption: Main reaction and potential side reactions.

References

Technical Support Center: (H-Cys-Tyr-OH)₂ Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (H-Cys-Tyr-OH)₂ dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the dimerization of H-Cys-Tyr-OH?

A1: The most common and straightforward method for the dimerization of peptides containing a single cysteine residue, such as H-Cys-Tyr-OH, is air oxidation. This method is often preferred due to its mild conditions, which minimize side reactions. The reaction is typically carried out in a slightly basic aqueous buffer (pH 7.5-8.5), which facilitates the deprotonation of the thiol group, making it more susceptible to oxidation.

Q2: Why is the pH of the reaction crucial for efficient dimerization?

A2: The pH of the reaction medium is a critical factor in the thiol/disulfide exchange reaction. The reactive species in the formation of a disulfide bond is the thiolate anion (S⁻).[1] A slightly alkaline pH (typically 7.5-8.5) promotes the deprotonation of the cysteine's thiol group (SH), increasing the concentration of the more nucleophilic thiolate anion and thus accelerating the rate of dimerization.[1] However, a pH higher than 8 can increase the rate of disulfide interchange, potentially leading to the formation of undesirable side products.[2]

Q3: Can the tyrosine residue be oxidized during the dimerization reaction?

A3: Yes, the tyrosine residue is susceptible to oxidation, especially when using stronger oxidizing agents or under harsh reaction conditions.[3] Oxidation of tyrosine can lead to the formation of dityrosine (B1219331) cross-links, which will result in a lower yield of the desired (H-Cys-Tyr-OH)₂ and introduce impurities that can be difficult to separate.[1] Air oxidation at a controlled pH is generally mild enough to minimize tyrosine oxidation.

Q4: How can I monitor the progress of the dimerization reaction?

A4: The progress of the reaction can be monitored using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). By taking aliquots of the reaction mixture at different time points, you can observe the decrease in the peak corresponding to the monomer (H-Cys-Tyr-OH) and the increase in the peak corresponding to the dimer, (H-Cys-Tyr-OH)₂. Mass spectrometry (LC-MS) can be used to confirm the identity of the peaks by verifying their molecular weights.

Q5: What are the common impurities I might see in my final product?

A5: Common impurities include unreacted monomer, oligomers (trimers, tetramers), and side-products from the oxidation of the tyrosine residue. If the starting peptide was synthesized using solid-phase peptide synthesis (SPPS), you might also have deletion sequences or products with incomplete deprotection. Aggregation of the peptide can also occur, leading to insoluble material.

Troubleshooting Guides

Issue 1: Low or No Dimerization Yield

Possible Cause Troubleshooting & Optimization
Incorrect pH Ensure the pH of the reaction buffer is between 7.5 and 8.5 to facilitate thiolate anion formation. Use a calibrated pH meter.
Insufficient Oxygen (for Air Oxidation) Vigorously stir the reaction mixture in a vessel that is open to the atmosphere to ensure sufficient oxygen dissolution. For larger scale reactions, bubbling air or oxygen through the solution can be beneficial.
Low Peptide Concentration While high concentrations can lead to aggregation, very low concentrations can result in slow reaction rates. An optimal concentration is typically in the range of 0.1-1 mg/mL.
Presence of Reducing Agents Ensure that all reducing agents used during peptide synthesis and purification (e.g., DTT, TCEP) have been completely removed. This can be achieved by dialysis, gel filtration, or multiple lyophilization steps.
Peptide Aggregation If the peptide is aggregating, consider performing the dimerization at a lower concentration or adding a small amount of an organic co-solvent like acetonitrile (B52724) or isopropanol (B130326) to improve solubility.

Issue 2: Formation of Multiple Products (Oligomers, Side-Products)

Possible Cause Troubleshooting & Optimization
High Peptide Concentration High concentrations favor intermolecular reactions, leading to the formation of higher-order oligomers. Reduce the peptide concentration.
Oxidation of Tyrosine If using a chemical oxidizing agent, it may be too harsh. Switch to a milder method like air oxidation. If dityrosine formation is still observed, perform the reaction under an inert atmosphere with a controlled amount of oxidant.
Disulfide Scrambling At high pH, disulfide bonds can rearrange. Ensure the pH does not exceed 8.5. Once the reaction is complete, acidify the solution to quench the reaction and stabilize the product.

Issue 3: Difficulty in Purifying the Dimer

Possible Cause Troubleshooting & Optimization
Poor Separation of Monomer and Dimer Optimize the gradient of your RP-HPLC method. A shallower gradient will provide better resolution between the monomer and the dimer.
Co-elution with Side-Products If side-products are co-eluting with the desired dimer, consider using a different stationary phase for your HPLC column or a different mobile phase modifier (e.g., formic acid instead of TFA).
Product Loss During Purification Ensure that the pH of the collected fractions is acidic to maintain the stability of the disulfide bond. Minimize the number of purification steps to reduce handling losses.

Data Presentation

The following table summarizes representative yields for the dimerization of (H-Cys-Tyr-OH)₂ using different oxidation methods, based on typical outcomes for similar peptides. Actual yields may vary depending on specific experimental conditions.

Oxidation Method Typical Reaction Conditions Representative Yield (%) Key Advantages Potential Drawbacks
Air Oxidation 0.1 M Ammonium (B1175870) Bicarbonate buffer (pH 8.0), 0.1-1 mg/mL peptide, vigorous stirring, 24-48 h70-90%Mild conditions, low cost, minimizes side reactions.Can be slow, requires good oxygenation.
DMSO Oxidation 10-20% DMSO in aqueous buffer (pH 7-8), 0.1-1 mg/mL peptide, 12-24 h60-85%Faster than air oxidation, homogeneous reaction.Can lead to oxidation of sensitive residues like tyrosine and methionine.
Potassium Ferricyanide (K₃[Fe(CN)₆]) Stoichiometric amount of K₃[Fe(CN)₆] in aqueous buffer (pH 7-8), 0.1-1 mg/mL peptide, 1-4 h50-80%Fast and efficient.Can be harsh, may cause side reactions, requires removal of metal ions.
Iodine (I₂) Oxidation Dilute peptide solution in aqueous organic solvent (e.g., 80% acetic acid), dropwise addition of I₂ solution, 1-2 h40-75%Rapid reaction.Harsh conditions can lead to significant oxidation of tyrosine and other sensitive residues.

Experimental Protocols

Protocol 1: Dimerization of H-Cys-Tyr-OH by Air Oxidation

  • Preparation of the Monomer Solution:

    • Dissolve the lyophilized H-Cys-Tyr-OH peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final concentration of 0.5 mg/mL.

    • Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of acetonitrile (up to 20%) can be added.

  • Oxidation Reaction:

    • Transfer the peptide solution to a flask with a large surface area-to-volume ratio to maximize air exposure.

    • Stir the solution vigorously at room temperature, open to the atmosphere, for 24-48 hours.

  • Monitoring the Reaction:

    • Periodically (e.g., at 0, 4, 8, 24, and 48 hours), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by adding a small amount of acetic acid.

    • Analyze the aliquot by RP-HPLC to monitor the disappearance of the monomer and the appearance of the dimer.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by HPLC), acidify the entire reaction mixture to a pH of 3-4 with acetic acid or TFA.

    • Lyophilize the solution to remove the buffer and water.

    • Purify the crude dimer by preparative RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure dimer, pool them, and lyophilize to obtain the final product.

Protocol 2: Dimerization of H-Cys-Tyr-OH using DMSO

  • Preparation of the Monomer Solution:

    • Dissolve the H-Cys-Tyr-OH peptide in a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5) to a concentration of 1 mg/mL.

  • Oxidation Reaction:

    • Add dimethyl sulfoxide (B87167) (DMSO) to the peptide solution to a final concentration of 10-20% (v/v).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by RP-HPLC as described in Protocol 1.

    • Once the reaction is complete, the product can be directly purified by preparative RP-HPLC to remove the DMSO and other components of the reaction mixture.

  • Purification and Isolation:

    • Follow the purification and lyophilization steps as outlined in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start: Lyophilized H-Cys-Tyr-OH dissolve Dissolve in 0.1 M NH4HCO3 (pH 8.0) start->dissolve oxidize Air Oxidation (Vigorous Stirring, 24-48h) dissolve->oxidize monitor Monitor by RP-HPLC oxidize->monitor Aliquot acidify Acidify to pH 3-4 monitor->acidify lyophilize1 Lyophilize acidify->lyophilize1 purify Preparative RP-HPLC lyophilize1->purify lyophilize2 Lyophilize Final Product purify->lyophilize2 end End lyophilize2->end Final Product: (H-Cys-Tyr-OH)₂

Caption: Experimental workflow for the air oxidation of H-Cys-Tyr-OH.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Dimer Yield? ph Incorrect pH? start->ph Yes oxygen Insufficient O₂? start->oxygen Yes concentration Low Concentration? start->concentration Yes reducing_agents Reducing Agents Present? start->reducing_agents Yes adjust_ph Adjust pH to 7.5-8.5 ph->adjust_ph increase_stirring Increase Stirring/Aeration oxygen->increase_stirring optimize_conc Optimize Concentration concentration->optimize_conc remove_reducing Ensure Complete Removal reducing_agents->remove_reducing

Caption: Troubleshooting logic for low dimerization yield.

References

Overcoming solubility issues of (H-Cys-Tyr-OH)₂ in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (H-Cys-Tyr-OH)₂. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome solubility challenges with this peptide dimer in various buffer systems.

Troubleshooting Guide

Researchers often face difficulties dissolving the (H-Cys-Tyr-OH)₂ peptide dimer due to its inherent physicochemical properties. The primary contributors to its poor aqueous solubility are the two hydrophobic tyrosine (Tyr) residues and the cystine disulfide bridge, which results in a neutral, aggregation-prone molecule at physiological pH.[1][2][3][4]

This guide provides a systematic approach to successfully solubilizing your peptide.

Logical Workflow for Solubilization

If you are encountering solubility issues, follow this step-by-step logical workflow. It is designed to find a suitable solvent for your experiment while minimizing the risk of peptide degradation or loss.

G cluster_ph pH Adjustment start Start: Lyophilized (H-Cys-Tyr-OH)₂ Peptide test_h2o 1. Test Solubility in a Small Aliquot of Deionized Water start->test_h2o vortex_sonicate Vortex and/or Sonicate Gently (keep sample cool) test_h2o->vortex_sonicate observe_h2o Is the solution clear? vortex_sonicate->observe_h2o adjust_ph 2. Adjust pH (Away from pI) observe_h2o->adjust_ph No success Success: Peptide Solubilized. Proceed with experiment. observe_h2o->success Yes add_acid Add 10% Acetic Acid dropwise adjust_ph->add_acid Try Acidic add_base Add 0.1M Ammonium (B1175870) Bicarbonate or 1% Ammonium Hydroxide (B78521) dropwise adjust_ph->add_base Try Basic observe_acid Clear solution? add_acid->observe_acid observe_base Clear solution? add_base->observe_base use_organic 3. Use Organic Co-Solvent observe_acid->use_organic No observe_acid->success Yes observe_base->use_organic No observe_base->success Yes dissolve_dmf Dissolve in minimal DMF (recommended for Cys-containing peptides) use_organic->dissolve_dmf dilute Slowly add dissolved peptide to stirring aqueous buffer dissolve_dmf->dilute observe_final Does solution remain clear? dilute->observe_final observe_final->success Yes fail Insoluble. Consider chaotropic agents (for non-cellular assays) or peptide modification. observe_final->fail No (Precipitation)

Caption: Troubleshooting workflow for dissolving (H-Cys-Tyr-OH)₂.

Frequently Asked Questions (FAQs)

Q1: Why is my (H-Cys-Tyr-OH)₂ peptide not dissolving in standard aqueous buffers like PBS?

A1: The poor solubility of (H-Cys-Tyr-OH)₂ is due to its molecular structure.[5]

  • Hydrophobicity : The peptide contains two tyrosine residues, which have large, non-polar aromatic side chains. Peptides with 50% or more hydrophobic residues are often insoluble or only partially soluble in aqueous solutions.

  • Neutral Charge : At physiological pH (~7), the two N-terminal amino groups are positively charged (+2) and the two C-terminal carboxyl groups are negatively charged (-2), resulting in a net neutral charge. Peptides are least soluble at or near their isoelectric point (pI).

  • Cystine Bridge : The dimer is formed by a disulfide bond between two cysteine residues, creating cystine. Cystine itself has very low solubility at neutral pH. These factors promote intermolecular interactions and aggregation rather than dissolution in water.

Q2: What is the best solvent to try first?

A2: Always start with a small test amount of your peptide. The recommended approach is sequential:

  • Sterile Deionized Water : While unlikely to work, it is the mildest solvent and should be tried first.

  • Acidic or Basic Water/Buffer : Adjusting the pH away from the peptide's isoelectric point can increase charge and improve solubility. Try adding a small amount of 10% acetic acid (for a basic peptide) or 0.1M ammonium bicarbonate (for an acidic peptide). Since (H-Cys-Tyr-OH)₂ is neutral, either acidic or basic conditions may help.

  • Organic Solvents : For highly hydrophobic peptides, an organic solvent is often necessary. Dimethylformamide (DMF) is a good choice for peptides containing cysteine (or in this case, cystine). Dimethyl sulfoxide (B87167) (DMSO) can also be used, but DMF is often preferred as DMSO can potentially oxidize side chains of other residues like methionine or tryptophan, though the primary concern of oxidizing free cysteine is not present here.

Q3: How does pH adjustment improve the solubility of (H-Cys-Tyr-OH)₂?

A3: A peptide's solubility is lowest at its isoelectric point (pI), where it has no net charge. By adjusting the pH of the solution, you can impart a net positive or negative charge on the peptide, which increases its interaction with polar water molecules.

  • In acidic conditions (e.g., pH < 5) : The carboxyl groups (-COOH) are protonated (neutral), while the amino groups (-NH3+) remain charged. This gives the peptide a net positive charge.

  • In basic conditions (e.g., pH > 10) : The phenolic hydroxyl groups of tyrosine (-OH) and the amino groups (-NH2) are deprotonated, giving the peptide a net negative charge.

Q4: I dissolved my peptide in DMF, but it crashed out when I added it to my aqueous buffer. What happened?

A4: This indicates that you have exceeded the peptide's solubility limit in the final mixed solvent system. When the peptide, comfortably dissolved in a strong organic solvent, is introduced to an aqueous environment, its hydrophobic nature can cause it to rapidly aggregate and precipitate. To avoid this, add the concentrated organic stock solution slowly and dropwise into the vigorously stirring aqueous buffer. This gradual introduction helps the peptide molecules disperse before they have a chance to aggregate.

Q5: Can I use sonication or heat to help dissolve the peptide?

A5: Yes, both methods can be used cautiously.

  • Sonication : A brief session in a bath sonicator can help break up small particles and increase the rate of dissolution. It's important to keep the sample cool (e.g., on ice) to prevent heating, which could degrade the peptide.

  • Gentle Warming : Gently warming the solution (e.g., to 40°C) can sometimes improve solubility. However, excessive heat can cause peptide degradation or aggregation, so this should be monitored carefully.

Data Presentation

Table 1: Physicochemical Properties of (H-Cys-Tyr-OH)₂
PropertyValueRationale / Comment
Full Sequence (H-Cys-Tyr-OH)₂Dimer of Cys-Tyr linked by a disulfide bond.
Molecular Formula C₂₄H₃₀N₄O₈S₂Based on the dimeric structure.
Molecular Weight 566.65 g/mol ---
Theoretical pI ~5.5 - 6.0Calculated based on the pKa of N-termini, C-termini, and Tyr side chains. The peptide is least soluble at this pH.
Charge at pH 2 +2N-termini are protonated (+2), C-termini are protonated (0).
Charge at pH 7 0N-termini are protonated (+2), C-termini are deprotonated (-2).
Charge at pH 11 -4N-termini are neutral (0), C-termini are deprotonated (-2), Tyr side chains are deprotonated (-2).
Character Hydrophobic, NeutralContains >50% hydrophobic residues (Tyr). Net charge is zero at neutral pH.
Table 2: Recommended Solvents and Dissolution Strategies
Solvent / MethodExpected SolubilityRecommendations & Precautions
Deionized Water Very PoorAlways try first with a small aliquot. Unlikely to be effective.
PBS (pH 7.4) Very PoorSalts in buffers can sometimes hinder solubility of hydrophobic peptides.
10% Acetic Acid ModerateUse a minimal volume to dissolve, then dilute with water or buffer. Adjust final pH if necessary for the experiment.
0.1M NH₄HCO₃ ModerateUse a minimal volume to dissolve. Avoid for peptides with free Cys, but acceptable here as the disulfide is pre-formed.
DMF, NMP GoodRecommended organic solvent. Dissolve peptide completely in a small volume (e.g., 50 µL for 1 mg) before diluting.
DMSO GoodA strong solvent, but can oxidize sensitive residues. Use with caution and consider DMF as a safer alternative.
Acetonitrile, Methanol ModerateLess effective than DMF/DMSO but can be used if compatible with the downstream application.

Experimental Protocols

Protocol 1: General Handling of Lyophilized Peptide

Before attempting any dissolution protocol, ensure proper handling of the lyophilized powder to prevent contamination and degradation.

  • Equilibrate : Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial.

  • Centrifuge : Briefly centrifuge the vial (e.g., 10,000 x g for 1-2 minutes) to ensure all the peptide powder is at the bottom.

  • Test Aliquot : Always perform solubility tests on a small portion of the peptide before dissolving the entire sample.

Protocol 2: Dissolution Using an Organic Co-Solvent (DMF)

This is the most likely successful method for dissolving (H-Cys-Tyr-OH)₂ for use in aqueous solutions.

Caption: Workflow for dissolving the peptide using an organic co-solvent.

Materials:

  • Lyophilized (H-Cys-Tyr-OH)₂

  • Dimethylformamide (DMF), high purity

  • Sterile aqueous buffer of choice (e.g., Tris, HEPES)

  • Sterile microcentrifuge tubes, pipettors, and tips

  • Vortex mixer and/or water bath sonicator

Procedure:

  • Following Protocol 1, prepare a pre-weighed aliquot of the peptide in a sterile microcentrifuge tube.

  • Add a minimal volume of DMF (e.g., 30-50 µL for 1 mg of peptide) to create a concentrated stock solution.

  • Vortex gently or sonicate briefly until the peptide is completely dissolved. The solution must be perfectly clear.

  • While vigorously stirring your desired aqueous buffer, slowly add the concentrated peptide-DMF solution dropwise to the buffer until the final desired concentration is reached.

  • Observe the solution. If it remains clear, the peptide is successfully in solution. If turbidity or precipitation occurs, you have exceeded the peptide's solubility limit in that specific buffer and concentration.

Protocol 3: Solubility Enhancement by pH Adjustment

If an organic solvent is incompatible with your experiment, adjusting the pH is an alternative strategy.

Materials:

  • Lyophilized (H-Cys-Tyr-OH)₂

  • Sterile deionized water

  • 10% Acetic Acid solution

  • 0.1M Ammonium Bicarbonate or 1% Ammonium Hydroxide solution

  • pH meter or pH strips

Procedure:

  • Suspend a pre-weighed aliquot of the peptide in sterile deionized water. It will likely not dissolve.

  • For Acidic pH : While vortexing, add the 10% acetic acid solution one drop at a time. Monitor for dissolution. Once the solution is clear, you can slowly dilute it further with your experimental buffer, ensuring the final pH is compatible with your assay.

  • For Basic pH : While vortexing, add the 0.1M ammonium bicarbonate or 1% ammonium hydroxide solution one drop at a time. Once the solution is clear, proceed with dilution as described above.

  • Caution : Be aware that extreme pH can affect peptide stability and the function of other biological molecules in your assay. Always check the final pH of your stock solution and adjust if necessary.

References

Technical Support Center: Stabilizing Disulfide Bonds in (H-Cys-Tyr-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the disulfide-bonded peptide dimer, (H-Cys-Tyr-OH)₂. The following information is designed to address common challenges encountered during its synthesis, purification, and handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My (H-Cys-Tyr-OH)₂ sample shows incomplete disulfide bond formation. What could be the cause and how can I fix it?

A1: Incomplete disulfide bond formation is a common issue. Several factors could be at play:

  • Insufficient Oxidation: The oxidizing agent may be depleted or its concentration too low.

    • Solution: Increase the molar excess of the oxidizing agent. Ensure your oxidizing agent solution is freshly prepared. Common oxidizing agents for disulfide bond formation include iodine, hydrogen peroxide, and air (oxygen).[1][2]

  • Suboptimal pH: The pH of the reaction buffer significantly impacts the rate of disulfide bond formation. The thiolate anion (S⁻) is the reactive species, and its formation is favored at basic pH.[3][4]

    • Solution: Adjust the reaction buffer to a slightly basic pH (around 8-9) to facilitate the formation of the thiolate anion.[5] However, be aware that very high pH can promote side reactions.

  • Presence of Reducing Agents: Contamination with reducing agents will prevent oxidation.

    • Solution: Ensure all glassware is thoroughly cleaned and that no residual reducing agents from previous steps (e.g., DTT, TCEP) are present.

Q2: I am observing disulfide bond scrambling in my (H-Cys-Tyr-OH)₂ preparation. How can I prevent this?

A2: Disulfide bond scrambling, or the rearrangement of disulfide bonds, can lead to incorrect peptide structures. This is particularly problematic in peptides with multiple cysteine residues, but can also occur in dimers like (H-Cys-Tyr-OH)₂ if free thiols are present.

  • Presence of Free Thiols: Scrambling is often initiated by the presence of free cysteine residues.

    • Solution:

      • Alkylation: After disulfide bond formation, cap any remaining free thiols with an alkylating agent like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM).

      • pH Control: Keep the pH of your sample low (around 3-4) during storage and analysis. At acidic pH, the thiol groups are protonated and less reactive, minimizing the risk of scrambling.

  • Elevated Temperature: Higher temperatures can increase the rate of disulfide exchange reactions.

    • Solution: Store your peptide samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.

Q3: My purified (H-Cys-Tyr-OH)₂ appears to be reducing back to the monomeric form over time. What is causing this instability?

A3: The reduction of the disulfide bond can occur due to several environmental factors.

  • Presence of Reducing Agents in the Environment: Exposure to reducing agents in buffers or the atmosphere can lead to the cleavage of the disulfide bond.

    • Solution: Use degassed buffers for purification and storage. Consider working under an inert atmosphere (e.g., nitrogen or argon) if the problem persists.

  • Suboptimal pH for Storage: While basic pH is favorable for formation, it can also make the disulfide bond more susceptible to cleavage under certain conditions.

    • Solution: Store the purified peptide in a slightly acidic buffer (pH ~6.5) to enhance long-term stability.

  • Microbial Contamination: Some microorganisms can create a reducing environment.

    • Solution: Ensure sterile handling and storage of your peptide solution. Consider adding a bacteriostatic agent if appropriate for your application.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming the disulfide bond in (H-Cys-Tyr-OH)₂?

A1: Generally, a slightly basic pH of 8-9 is preferred for the formation of disulfide bonds in peptides. This is because the deprotonated thiol group (thiolate anion) is the nucleophile that attacks another thiol to form the disulfide bond, and its concentration increases at basic pH.

Q2: How does temperature affect the stability of the disulfide bond in (H-Cys-Tyr-OH)₂?

A2: While heat alone is generally not sufficient to break a disulfide bond, it can increase the rate of degradation reactions, such as disulfide scrambling, especially in the presence of free thiols. For long-term stability, it is recommended to store (H-Cys-Tyr-OH)₂ at low temperatures.

Q3: What analytical techniques can I use to verify the integrity of the disulfide bond in my (H-Cys-Tyr-OH)₂ sample?

A3: Several analytical methods can be employed to confirm the presence and integrity of the disulfide bond:

  • Mass Spectrometry (MS): This is a powerful technique for disulfide bond analysis. By comparing the mass of the sample under non-reducing and reducing conditions, you can confirm the presence of the dimer.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Running the sample on an SDS-PAGE gel under non-reducing and reducing conditions will show a shift in molecular weight, confirming the presence of an inter-chain disulfide bond.

  • Ellman's Assay: This colorimetric assay quantifies the number of free sulfhydryl groups in a sample. By comparing the results before and after reduction, you can infer the number of disulfide bonds.

Data Presentation

Table 1: Comparison of Analytical Methods for Disulfide Bond Verification

MethodPrincipleInformation ProvidedThroughputQuantificationStrengthsLimitations
Mass Spectrometry (Peptide Mapping) Proteins are digested under non-reducing conditions, and the resulting disulfide-linked peptides are analyzed by MS.Precise location of disulfide bonds.Low to MediumQuantitativeHigh sensitivity and specificity.Can be complex and time-consuming.
SDS-PAGE (Reducing vs. Non-reducing) The protein is run on a gel with and without a reducing agent to observe shifts in molecular weight.Presence of inter-chain disulfide bonds.HighSemi-quantitativeSimple, rapid, and widely accessible.Provides no information on specific pairings in complex peptides.
Ellman's Assay (DTNB) 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl groups to produce a colored product measured at 412 nm.Quantifies the number of free cysteine residues.HighQuantitativeRapid and simple for quantifying overall disulfide bond formation.Indirect method; does not identify which cysteines are bonded.

Experimental Protocols

Protocol 1: Air Oxidation for Disulfide Bond Formation in (H-Cys-Tyr-OH)₂

  • Dissolve the Peptide: Dissolve the purified H-Cys-Tyr-OH monomer in a suitable buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) at a concentration of 0.1-1 mg/mL.

  • Adjust pH: Adjust the pH of the solution to 8.0-8.5 using a suitable base (e.g., ammonium hydroxide).

  • Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours. The oxygen in the air will act as the oxidizing agent.

  • Monitor Reaction: Monitor the progress of the reaction by taking aliquots and analyzing them using a suitable technique like RP-HPLC or mass spectrometry to observe the disappearance of the monomer and the appearance of the dimer.

  • Purification: Once the reaction is complete, purify the (H-Cys-Tyr-OH)₂ dimer using preparative RP-HPLC.

  • Verification: Confirm the mass of the purified dimer using mass spectrometry.

Protocol 2: Verification of Disulfide Bond by Non-Reducing and Reducing SDS-PAGE

  • Sample Preparation: Prepare two aliquots of your (H-Cys-Tyr-OH)₂ sample.

    • Non-reducing sample: Mix the peptide with a non-reducing loading buffer.

    • Reducing sample: Mix the peptide with a loading buffer containing a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) and heat at 95-100°C for 5 minutes.

  • Electrophoresis: Load both samples onto a suitable polyacrylamide gel (e.g., a Tricine-SDS-PAGE gel for small peptides).

  • Staining: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).

  • Analysis: The non-reduced sample should show a band corresponding to the molecular weight of the (H-Cys-Tyr-OH)₂ dimer. The reduced sample should show a band corresponding to the molecular weight of the H-Cys-Tyr-OH monomer.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_oxidation Disulfide Bond Formation cluster_purification Purification cluster_verification Verification Monomer H-Cys-Tyr-OH Monomer Oxidation Oxidation (e.g., Air, pH 8-9) Monomer->Oxidation Dissolve in buffer Purification RP-HPLC Oxidation->Purification Crude Dimer Verification Mass Spectrometry SDS-PAGE Purification->Verification Purified Dimer Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Disulfide Bond Issue? Incomplete_Oxidation Incomplete Oxidation Problem->Incomplete_Oxidation Yes Scrambling Disulfide Scrambling Problem->Scrambling Yes Reduction Reduction Problem->Reduction Yes Increase_Oxidant Increase Oxidant Adjust pH Incomplete_Oxidation->Increase_Oxidant Alkylate_Thiols Alkylate Free Thiols Control pH & Temp Scrambling->Alkylate_Thiols Degas_Buffers Use Degassed Buffers Store at low pH Reduction->Degas_Buffers

References

Technical Support Center: Troubleshooting Aggregation of (H-Cys-Tyr-OH)₂ in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering aggregation issues with the peptide dimer (H-Cys-Tyr-OH)₂. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My (H-Cys-Tyr-OH)₂ solution is cloudy or has visible precipitate. What is causing this?

A1: Cloudiness or precipitation in your peptide solution is a clear indication of aggregation. Peptide aggregation is a process where individual peptide molecules clump together to form larger, often insoluble, complexes.[1] For (H-Cys-Tyr-OH)₂, this can be driven by several factors, including:

  • Hydrophobic Interactions: The tyrosine residue contains a hydrophobic aromatic ring. These regions on different molecules can interact to minimize contact with the aqueous solvent, leading to aggregation.

  • Intermolecular Hydrogen Bonding: The peptide backbone and the side chains of cysteine and tyrosine can form hydrogen bonds with other peptide molecules, contributing to the formation of larger structures.

  • Disulfide Bond Scrambling: Under certain conditions, the disulfide bond linking the two H-Cys-Tyr-OH monomers can break and reform incorrectly, potentially leading to the formation of larger, insoluble multimers.

  • Solution Conditions: Factors such as pH, peptide concentration, temperature, and ionic strength play a critical role in peptide solubility and aggregation.[1][2]

Q2: What is the isoelectric point (pI) of H-Cys-Tyr-OH, and why is it important for preventing aggregation of the dimer?

A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At a pH near the pI, the electrostatic repulsion between peptide molecules is minimal, which significantly increases the likelihood of aggregation and reduces solubility. To estimate the pI of the H-Cys-Tyr-OH monomer, we consider the pKa values of its ionizable groups: the N-terminal amine, the C-terminal carboxyl group, and the side chains of cysteine and tyrosine.

Based on typical pKa values for these groups, the estimated pI of the H-Cys-Tyr-OH monomer is approximately 5.4.

  • Calculation: pI ≈ (pKa of α-COOH + pKa of Cys side chain) / 2 ≈ (2.1 + 8.7) / 2 = 5.4

For the dimer (H-Cys-Tyr-OH)₂, the pI is expected to be similar to that of the monomer. Therefore, to minimize aggregation, it is crucial to work with solutions where the pH is at least 1-2 units away from this estimated pI.

Q3: How does the disulfide bond in (H-Cys-Tyr-OH)₂ affect its aggregation?

A3: Disulfide bonds play a significant role in the structure and stability of peptides and proteins.[3] In the (H-Cys-Tyr-OH)₂ dimer, the disulfide bond provides a covalent linkage that can either stabilize the dimer in a soluble form or contribute to aggregation under certain conditions. The role of the disulfide bond can be complex:

  • Stabilization: A correctly formed disulfide bond can constrain the peptide's conformation in a way that masks hydrophobic regions and prevents aggregation.

  • Aggregation Promotion: Incorrect disulfide bond formation or scrambling can lead to the formation of higher-order oligomers and insoluble aggregates. This can be particularly problematic during synthesis, purification, and storage if appropriate redox conditions are not maintained.

Troubleshooting Guides

Issue 1: (H-Cys-Tyr-OH)₂ fails to dissolve or precipitates immediately upon adding aqueous buffer.

This is a common issue when the initial dissolution conditions are not optimal for the peptide's physicochemical properties.

Troubleshooting Workflow

cluster_0 Initial Dissolution Failure Start Problem: Peptide does not dissolve Check_pH Is the buffer pH near the estimated pI of ~5.4? Start->Check_pH Adjust_pH Adjust pH to be at least 1-2 units away from pI. For this peptide, try pH > 7.4 or pH < 3.4. Check_pH->Adjust_pH Yes Use_Organic Dissolve in a minimal amount of organic solvent first (e.g., DMSO, DMF). Check_pH->Use_Organic No Success Peptide Dissolved Adjust_pH->Success Failure Still Insoluble Adjust_pH->Failure Add_Chaotrope Use a denaturing agent like 6M Guanidine-HCl or 8M Urea (B33335). Use_Organic->Add_Chaotrope Still Fails Use_Organic->Success Add_Chaotrope->Success Add_Chaotrope->Failure

Caption: Workflow for troubleshooting initial dissolution failure.

Detailed Steps:

  • pH Adjustment: The primary reason for poor solubility is often a pH close to the peptide's isoelectric point (pI ~5.4). Adjust the pH of your buffer to be at least 1-2 units away from this value. For (H-Cys-Tyr-OH)₂, a basic pH (e.g., pH 7.4-8.5) will impart a net negative charge, while an acidic pH (e.g., pH 2-4) will result in a net positive charge, both of which should enhance solubility through electrostatic repulsion.

  • Use of Organic Co-solvents: If pH adjustment alone is insufficient, first dissolve the peptide in a minimal amount of a compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Once fully dissolved, slowly add the aqueous buffer to the desired final concentration while vortexing.

  • Chaotropic Agents: For highly aggregated peptides, dissolution in strong denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea can be effective. These agents disrupt the non-covalent interactions that hold the aggregates together.

Issue 2: The (H-Cys-Tyr-OH)₂ solution becomes cloudy or forms a precipitate over time.

This indicates that the peptide is aggregating in solution, which can be influenced by storage conditions and solution composition.

Troubleshooting Workflow

cluster_1 Time-Dependent Aggregation Start Problem: Solution becomes cloudy over time Check_Concentration Is the peptide concentration too high? Start->Check_Concentration Reduce_Concentration Work with a more dilute solution. Check_Concentration->Reduce_Concentration Yes Check_Storage How is the solution being stored? Check_Concentration->Check_Storage No Success Stable Solution Reduce_Concentration->Success Optimize_Storage Store at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles. Check_Storage->Optimize_Storage Add_Excipients Consider adding stabilizing excipients (e.g., arginine, sugars). Optimize_Storage->Add_Excipients Still Aggregates Optimize_Storage->Success Add_Excipients->Success

Caption: Workflow for addressing time-dependent aggregation.

Detailed Steps:

  • Reduce Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation. If your experimental design allows, try working with a lower concentration of (H-Cys-Tyr-OH)₂.

  • Optimize Storage: For long-term storage, it is recommended to store the peptide solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can induce aggregation.

  • Use of Excipients: The addition of certain stabilizing agents can help prevent aggregation. Consider including excipients such as arginine (which can suppress non-specific interactions) or sugars (like sucrose (B13894) or trehalose) in your buffer.

Data Presentation

Table 1: Key Physicochemical Properties of H-Cys-Tyr-OH Monomer

PropertyEstimated ValueImplication for Aggregation
Molecular Weight ~285.3 g/mol Not a primary driver, but influences diffusion.
Isoelectric Point (pI) ~5.4Minimum solubility near this pH.
Key Residues Cysteine, TyrosineCysteine can form disulfide bonds. Tyrosine is hydrophobic.

Table 2: Recommended Solvents and Additives for (H-Cys-Tyr-OH)₂

ConditionSolvent/AdditiveConcentrationRationale
Basic pH Phosphate Buffer, Tris Buffer20-50 mMpH > pI, imparts net negative charge.
Acidic pH Acetate Buffer, Glycine-HCl20-50 mMpH < pI, imparts net positive charge.
Organic Co-solvent DMSO, DMF<10% (v/v)Disrupts hydrophobic interactions.
Chaotropic Agent Guanidine-HCl, Urea6 M, 8 MDenatures aggregates.
Stabilizing Excipient L-Arginine50-100 mMSuppresses non-specific interactions.

Experimental Protocols

Protocol 1: Standard Solubilization of (H-Cys-Tyr-OH)₂

  • Allow the lyophilized peptide to equilibrate to room temperature.

  • Prepare a buffer with a pH at least 2 units away from the estimated pI of 5.4 (e.g., 50 mM Tris-HCl, pH 8.0).

  • Add the appropriate volume of buffer to the peptide vial to achieve the desired concentration.

  • Vortex gently for 1-2 minutes. If the peptide does not fully dissolve, proceed to Protocol 2.

Protocol 2: Solubilization of Aggregated (H-Cys-Tyr-OH)₂ Using an Organic Co-solvent

  • Add a minimal volume of DMSO to the lyophilized peptide (e.g., 20 µL for 1 mg of peptide).

  • Gently vortex until the peptide is completely dissolved.

  • While vortexing, add your desired aqueous buffer dropwise to the peptide-DMSO solution until the final desired concentration is reached.

  • If the solution becomes cloudy, the peptide has precipitated. In this case, a higher percentage of organic co-solvent or a different solubilization method may be required.

Protocol 3: Detection of (H-Cys-Tyr-OH)₂ Aggregation Using Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution. An increase in particle size over time is indicative of aggregation.

  • Sample Preparation: Prepare the (H-Cys-Tyr-OH)₂ solution in the desired buffer. Filter the solution through a 0.22 µm syringe filter to remove any dust or large particulates.

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature and solvent viscosity.

  • Measurement:

    • Measure a buffer-only control to establish a baseline.

    • Place the cuvette containing the peptide sample into the instrument and allow it to equilibrate.

    • Acquire the scattering data. Average multiple measurements for a reliable size distribution.

  • Data Analysis: Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in these values over time suggests the formation of aggregates.

Visualization of Key Concepts

cluster_2 Factors Influencing Aggregation cluster_3 Intrinsic Factors cluster_4 Extrinsic Factors Peptide (H-Cys-Tyr-OH)₂ Monomer Dimer (H-Cys-Tyr-OH)₂ Dimer Peptide->Dimer Dimerization Aggregate Insoluble Aggregates Dimer->Aggregate Hydrophobicity Hydrophobicity (Tyr) Hydrophobicity->Aggregate Disulfide Disulfide Bond Formation Disulfide->Aggregate pH pH near pI pH->Aggregate Concentration High Concentration Concentration->Aggregate Temperature High Temperature Temperature->Aggregate

Caption: Key intrinsic and extrinsic factors leading to the aggregation of (H-Cys-Tyr-OH)₂.

References

Technical Support Center: Optimizing (H-Cys-Tyr-OH)₂ Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of (H-Cys-Tyr-OH)₂ in cell culture. The following information is based on established principles of cysteine and tyrosine supplementation in bioprocessing, as direct studies on (H-Cys-Tyr-OH)₂ are limited.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a dipeptide like (H-Cys-Tyr-OH)₂ over free L-cysteine and L-tyrosine in cell culture media?

A1: The primary advantages of using a dipeptide are improved solubility and stability. L-tyrosine has notoriously low solubility at neutral pH, while L-cysteine is unstable and can readily oxidize to L-cystine, which also has poor solubility.[1][2][3][4] Dipeptides of these amino acids are significantly more soluble, allowing for the formulation of more concentrated, neutral pH feed solutions and preventing precipitation in the bioreactor.[1] This simplifies fed-batch strategies and ensures a consistent supply of these critical amino acids to high-density cell cultures.

Q2: What are the potential risks associated with high concentrations of cysteine-containing supplements?

A2: High concentrations of cysteine (above 2.5 mM) have been shown to induce oxidative stress in Chinese Hamster Ovary (CHO) cells. This can lead to a number of detrimental effects, including reduced cell growth, cell cycle arrest in the G1/S phase, and redox imbalance in the endoplasmic reticulum (ER). The addition of cystine, the oxidized form of cysteine, can also lead to ER stress and apoptosis.

Q3: How does tyrosine supplementation, or its inclusion in (H-Cys-Tyr-OH)₂, benefit the cell culture process?

A3: Tyrosine plays a crucial role in cellular metabolism and protein synthesis. Importantly, tyrosine supplementation has been shown to suppress ER stress and apoptosis, which can be induced by high concentrations of cystine. By providing both cysteine and tyrosine, (H-Cys-Tyr-OH)₂ can offer a balanced supplementation strategy that mitigates the potential negative effects of cysteine while ensuring an adequate supply for cell growth and protein production.

Q4: Can (H-Cys-Tyr-OH)₂ be used in both fed-batch and perfusion cultures?

A4: Yes, due to its anticipated high solubility and stability, (H-Cys-Tyr-OH)₂ is well-suited for both fed-batch and perfusion culture systems. In fed-batch, it allows for the development of highly concentrated feeds, simplifying the feeding strategy. In perfusion systems, a stable and soluble source of cysteine and tyrosine is critical to meet the high metabolic demands of continuous, high-density cultures.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced viable cell density or growth arrest after supplementation. High concentrations of the dipeptide may be leading to cysteine-induced oxidative stress.1. Perform a dose-response experiment: Test a range of (H-Cys-Tyr-OH)₂ concentrations to determine the optimal level for your specific cell line. 2. Monitor for markers of oxidative stress: Analyze intracellular reactive oxygen species (ROS) levels. 3. Analyze cell cycle: Use flow cytometry to check for G1/S phase arrest.
Increased apoptosis observed after feeding. Imbalance in the cysteine-to-tyrosine ratio might be contributing to ER stress.1. Ensure adequate tyrosine delivery: The presence of tyrosine in the dipeptide should help mitigate this, but ensure the overall concentration is sufficient. 2. Supplement with additional free tyrosine: If ER stress is suspected, a small amount of additional, highly soluble tyrosine derivative (e.g., phospho-L-tyrosine) could be tested.
Precipitation in the feed medium or bioreactor. Although dipeptides are more soluble, very high concentrations or interactions with other media components could still lead to precipitation.1. Confirm the solubility limit: Determine the maximum solubility of (H-Cys-Tyr-OH)₂ in your specific basal and feed media. 2. Adjust feed strategy: Consider a more frequent, lower-volume feeding schedule.
Sub-optimal product titer despite good cell growth. The concentration of the dipeptide may not be optimized for productivity for your specific clone.1. Titrate the concentration: Perform a matrix experiment with varying concentrations of (H-Cys-Tyr-OH)₂ and other key nutrients. 2. Analyze spent media: Monitor the consumption rates of cysteine and tyrosine to ensure they are not limiting.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of (H-Cys-Tyr-OH)₂ in a Fed-Batch Culture

Objective: To determine the optimal concentration of (H-Cys-Tyr-OH)₂ in a fed-batch culture of CHO cells to maximize viable cell density, viability, and recombinant protein production while minimizing cellular stress.

Materials:

  • Suspension-adapted CHO cell line producing a recombinant protein.

  • Chemically defined basal and feed media.

  • (H-Cys-Tyr-OH)₂ (sterile stock solution).

  • Shake flasks or benchtop bioreactors.

  • Cell counter (e.g., Vi-CELL).

  • Biochemistry analyzer for metabolites (e.g., glucose, lactate, ammonia).

  • Assay for product titer (e.g., ELISA, HPLC).

  • Flow cytometer for cell cycle and ROS analysis (optional).

Procedure:

  • Preparation of Experimental Groups:

    • Prepare shake flasks or bioreactors with your basal medium.

    • Create a dilution series of the (H-Cys-Tyr-OH)₂ stock solution to be added to the feed medium. Suggested final concentrations in the feed to test (based on the molar equivalent of cysteine):

      • Control (no (H-Cys-Tyr-OH)₂).

      • Low concentration (e.g., 1.0 mM).

      • Medium concentration (e.g., 2.5 mM).

      • High concentration (e.g., 5.0 mM).

      • Very high concentration (e.g., 10.0 mM).

  • Cell Inoculation and Culture:

    • Inoculate the cultures at a standard seeding density (e.g., 0.5 x 10⁶ cells/mL).

    • Maintain standard culture conditions (e.g., 37°C, 5% CO₂, appropriate agitation).

  • Fed-Batch Strategy:

    • Begin feeding on a predetermined day (e.g., day 3) with the respective feed media containing the different concentrations of (H-Cys-Tyr-OH)₂.

    • Follow your standard feeding schedule.

  • Sampling and Analysis (Daily):

    • Aseptically collect samples from each culture.

    • Measure viable cell density (VCD) and viability.

    • Measure glucose, lactate, and ammonia (B1221849) concentrations.

    • Measure product titer.

  • Advanced Analysis (Optional, at peak VCD or end of culture):

    • Analyze intracellular ROS levels using a fluorescent probe (e.g., DCFDA) and flow cytometry.

    • Perform cell cycle analysis using propidium (B1200493) iodide staining and flow cytometry.

  • Data Analysis:

    • Plot VCD, viability, product titer, and metabolite concentrations over time for each experimental group.

    • Calculate the integral of viable cell density (IVCD) and specific productivity (qP).

    • Compare the results to identify the concentration of (H-Cys-Tyr-OH)₂ that provides the best performance without inducing negative effects.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing (H-Cys-Tyr-OH)₂ Concentration cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_analysis Analysis cluster_data Data Interpretation prep_media Prepare Basal and Feed Media prep_dipeptide Create (H-Cys-Tyr-OH)₂ Dilution Series prep_media->prep_dipeptide prep_culture Inoculate CHO Cells prep_dipeptide->prep_culture culture Maintain Culture Conditions (Temp, CO₂, Agitation) prep_culture->culture feeding Initiate Feeding Strategy (Day 3 onwards) culture->feeding daily_sampling Daily Sampling feeding->daily_sampling vcd_viability VCD & Viability daily_sampling->vcd_viability metabolites Metabolites (Glucose, Lactate, Ammonia) daily_sampling->metabolites titer Product Titer daily_sampling->titer optional_analysis Optional Analysis (ROS, Cell Cycle) daily_sampling->optional_analysis plot_data Plot Time-Course Data vcd_viability->plot_data metabolites->plot_data titer->plot_data calculate_metrics Calculate IVCD & qP plot_data->calculate_metrics determine_optimal Determine Optimal Concentration calculate_metrics->determine_optimal

Caption: Workflow for optimizing (H-Cys-Tyr-OH)₂ concentration.

Signaling_Pathways Impact of Cysteine and Tyrosine on Cellular Stress Pathways cluster_cysteine High Cysteine cluster_er ER Stress & Tyrosine Rescue cysteine High (H-Cys-Tyr-OH)₂ (> 2.5 mM Cys) ros Increased ROS cysteine->ros ox_stress Oxidative Stress ros->ox_stress cell_cycle_arrest G1/S Cell Cycle Arrest ox_stress->cell_cycle_arrest er_stress ER Stress ox_stress->er_stress Contributes to cystine Cystine (Oxidized Cys) cystine->er_stress apoptosis Apoptosis er_stress->apoptosis tyrosine Tyrosine (from (H-Cys-Tyr-OH)₂) tyrosine->er_stress Suppresses

Caption: Cysteine/Tyrosine effects on cellular stress pathways.

References

Technical Support Center: Minimizing Oxidation of (H-Cys-Tyr-OH)₂ During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of the peptide dimer (H-Cys-Tyr-OH)₂ during storage. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of (H-Cys-Tyr-OH)₂.

Problem Potential Cause Recommended Solution
Loss of peptide activity or inconsistent experimental results. Oxidation of cysteine and/or tyrosine residues.1. Verify Storage Conditions: Ensure the lyophilized peptide is stored at -20°C or -80°C in a tightly sealed, dark container. Avoid frost-free freezers due to temperature fluctuations. 2. Inert Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.[1] 3. Aliquot: Upon receipt, aliquot the lyophilized peptide into single-use vials to minimize exposure to air and moisture from repeated openings.[2] 4. Proper Handling: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[2][3]
Visible changes in the lyophilized powder (e.g., discoloration, clumping). Moisture absorption and subsequent degradation/oxidation.1. Desiccate: Store vials containing the peptide in a desiccator, especially if the peptide is known to be hygroscopic.[2] 2. Quick Handling: Weigh the peptide quickly and reseal the container tightly to minimize exposure to atmospheric moisture.
Precipitation or cloudiness observed upon reconstitution. Formation of insoluble oxidation products (e.g., dityrosine (B1219331) cross-links) or aggregates.1. Use Degassed Solvents: For reconstitution, use deoxygenated buffers, preferably at a pH between 5 and 7. Peptides with free cysteines should be dissolved in degassed acidic buffers as oxidation to disulfides is rapid at pH > 7. 2. Antioxidants: Consider adding antioxidants such as methionine or sodium thiosulfate (B1220275) to the storage buffer, though their compatibility and effectiveness should be validated for your specific application.
Unexpected peaks in HPLC analysis or mass shifts in mass spectrometry. Presence of oxidized species of (H-Cys-Tyr-OH)₂.1. Characterize Peaks: Use mass spectrometry to identify the mass of the unexpected peaks. Common oxidative modifications include the addition of 16 Da (sulfenic acid), 32 Da (sulfinic acid), or 48 Da (sulfonic acid) to cysteine residues. Dityrosine formation results in a dimer of the tyrosine-containing monomer. 2. Forced Oxidation Study: Perform a forced oxidation study (e.g., using H₂O₂) to intentionally generate and identify potential oxidation products, which can then be used as standards to identify degradation products in your stored samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation sites in (H-Cys-Tyr-OH)₂?

A1: The primary sites susceptible to oxidation in (H-Cys-Tyr-OH)₂ are the thiol group (-SH) of the cysteine residue and the phenolic ring of the tyrosine residue. Cysteine can be oxidized to form sulfenic acid (Cys-SOH), sulfinic acid (Cys-SO₂H), and sulfonic acid (Cys-SO₃H). The tyrosine residue can undergo oxidation to form dityrosine, creating a covalent cross-link between two peptide molecules.

Q2: What are the ideal storage conditions for lyophilized (H-Cys-Tyr-OH)₂?

A2: For long-term storage, lyophilized (H-Cys-Tyr-OH)₂ should be stored at -20°C or, preferably, -80°C. The peptide should be in a tightly sealed vial, protected from light, and in a dry environment. To minimize oxidation, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.

Q3: How long can I store (H-Cys-Tyr-OH)₂ in solution?

A3: Storing peptides in solution for long periods is not recommended due to their lower stability compared to the lyophilized form. If storage in solution is unavoidable, it should be for a short duration. The peptide should be dissolved in a degassed, sterile buffer at a slightly acidic pH (5-6) and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. Peptides containing cysteine have a particularly short shelf life in solution.

Q4: How can I detect and quantify the oxidation of (H-Cys-Tyr-OH)₂?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for this purpose.

  • RP-HPLC: Oxidation increases the polarity of the peptide, causing oxidized forms to elute earlier than the non-oxidized form. Quantification can be achieved by comparing the peak areas of the oxidized and non-oxidized species.

  • LC-MS/MS: This technique can separate the different forms of the peptide and provide mass information to confirm the identity of the oxidation products. For example, the oxidation of a cysteine residue to sulfenic acid results in a mass increase of 16 Da.

Q5: Can I reverse the oxidation of (H-Cys-Tyr-OH)₂?

A5: The reversibility of oxidation depends on the specific modification. The formation of disulfide bonds from cysteine oxidation can often be reversed using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). However, the further oxidation of cysteine to sulfinic and sulfonic acids, as well as the formation of dityrosine, are generally considered irreversible modifications.

Data Presentation

The following table summarizes the expected stability of lyophilized peptides under different storage conditions. Specific stability data for (H-Cys-Tyr-OH)₂ should be determined empirically through a stability study.

Storage Condition Temperature Expected Shelf Life Key Considerations
Long-Term-80°CSeveral yearsOptimal for preserving integrity. Minimize freeze-thaw cycles.
Long-Term-20°C1-2+ yearsSufficient for long-term storage. Avoid frost-free freezers.
Short-Term2-8°C (Refrigerated)Approximately 1-2 years for most peptidesSuitable for peptides that will be used within a few months.
Room TemperatureAmbientWeeks to months, highly sequence-dependentNot recommended for long-term storage, especially for oxidation-prone peptides.

Experimental Protocols

Protocol 1: RP-HPLC Method for Assessing (H-Cys-Tyr-OH)₂ Oxidation

This protocol provides a general method for separating and quantifying the oxidized forms of (H-Cys-Tyr-OH)₂.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Sample Preparation: Reconstitute the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

  • Analysis: The non-oxidized (H-Cys-Tyr-OH)₂ will have a specific retention time. Oxidized forms, being more polar, will typically elute earlier. The percentage of oxidation can be calculated from the peak areas of the oxidized and non-oxidized forms.

Protocol 2: LC-MS/MS for Identification of Oxidized (H-Cys-Tyr-OH)₂

This protocol outlines the steps for identifying specific oxidation products.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same column and mobile phases as in the RP-HPLC protocol, but with a flow rate compatible with the mass spectrometer's ion source (e.g., 0.2-0.4 mL/min with a split).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS to identify the molecular ions of the peptide and its oxidized forms. Followed by tandem MS (MS/MS) of the parent ions to confirm the sequence and locate the site of modification.

    • Expected Mass Shifts:

      • +16 Da: Sulfenic acid (Cys-SOH)

      • +32 Da: Sulfinic acid (Cys-SO₂H)

      • +48 Da: Sulfonic acid (Cys-SO₃H)

      • Dimerization of the monomeric unit for dityrosine formation.

  • Data Analysis: Analyze the mass spectra to identify the masses corresponding to the expected oxidation products. Use MS/MS fragmentation data to confirm the location of the modification on either the cysteine or tyrosine residue.

Visualizations

Experimental_Workflow cluster_storage Peptide Storage cluster_analysis Oxidation Analysis cluster_results Data Interpretation Storage Lyophilized (H-Cys-Tyr-OH)₂ Storage (-20°C or -80°C, Dark, Dry) Reconstitution Reconstitute in Degassed Buffer Storage->Reconstitution Sample Preparation HPLC RP-HPLC Analysis (Quantification) Reconstitution->HPLC Inject LCMS LC-MS/MS Analysis (Identification) Reconstitution->LCMS Inject Data Peak Area Ratio & Mass Shift Identification HPLC->Data Quantitative Data LCMS->Data Qualitative Data Conclusion Assess Peptide Integrity Data->Conclusion

Caption: Workflow for assessing the oxidative stability of (H-Cys-Tyr-OH)₂.

Signaling_Pathway cluster_oxidation_products Oxidation Products cluster_consequences Biological Consequences ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, •OH) Peptide (H-Cys-Tyr-OH)₂ ROS->Peptide Oxidative Stress Cys_ox Cysteine Oxidation (Sulfenic, Sulfinic, Sulfonic Acid) Peptide->Cys_ox Tyr_ox Tyrosine Oxidation (Dityrosine) Peptide->Tyr_ox Loss_of_Function Loss of Biological Activity Cys_ox->Loss_of_Function Aggregation Peptide Aggregation Tyr_ox->Aggregation Aggregation->Loss_of_Function

Caption: Oxidative degradation pathway of (H-Cys-Tyr-OH)₂.

References

Technical Support Center: Resolving Peak Tailing in HPLC of (H-Cys-Tyr-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing peak tailing during the analysis of the dipeptide dimer (H-Cys-Tyr-OH)₂.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it problematic for the analysis of (H-Cys-Tyr-OH)₂?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak should be symmetrical, resembling a Gaussian distribution.[2] For the analysis of (H-Cys-Tyr-OH)₂, peak tailing is problematic because it can lead to:

  • Reduced resolution between the main peak and any impurities or degradation products.[1]

  • Inaccurate peak integration, leading to imprecise and unreliable quantification.[3]

  • Difficulty in assessing the true purity of the peptide sample.

Q2: What are the most likely causes of peak tailing for (H-Cys-Tyr-OH)₂ in reversed-phase HPLC?

A2: For a peptide like (H-Cys-Tyr-OH)₂, which contains cysteine and tyrosine residues, several factors can contribute to peak tailing:

  • Secondary Silanol (B1196071) Interactions: The free amino groups in the peptide can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[4] This is a common cause of peak tailing for basic compounds.

  • Mobile Phase pH: The charge state of (H-Cys-Tyr-OH)₂ is highly dependent on the mobile phase pH due to its ionizable amino, carboxyl, and phenolic hydroxyl groups. If the mobile phase pH is close to the pKa of any of these groups, a mixture of ionized and non-ionized forms will exist, leading to peak distortion.

  • Metal Chelation: The cysteine residue in the peptide can chelate with trace metal ions present in the HPLC system (e.g., from stainless steel components or the silica (B1680970) packing material). This interaction can cause significant peak tailing.

  • Disulfide Bond Formation: The thiol group (-SH) of cysteine can be oxidized to form disulfide bonds, leading to the presence of different species that may exhibit poor chromatography.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak tailing.

Q3: How can I minimize secondary silanol interactions?

A3: To minimize unwanted interactions with silanol groups, you can:

  • Operate at a low pH: At a low pH (typically around 2-3), the silanol groups are protonated and less likely to interact with the positively charged amino groups of the peptide.

  • Use an end-capped column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated with a small, inert compound. Using a high-quality, fully end-capped C18 or C8 column is recommended.

  • Add an ion-pairing agent: Mobile phase additives like trifluoroacetic acid (TFA) can act as ion-pairing agents, masking the silanol groups and neutralizing the positive charges on the peptide, which improves peak shape.

Q4: What is the optimal mobile phase pH for analyzing (H-Cys-Tyr-OH)₂?

A4: The optimal pH will depend on the specific column and conditions, but a general guideline is to work at a pH that is at least 2 units away from the pKa values of the ionizable groups in the peptide. For peptides, a low pH mobile phase (pH 2-3) is commonly used to ensure that both the carboxyl groups and the silanol groups are protonated, leading to better peak shapes.

Q5: Can the choice of organic modifier in the mobile phase affect peak tailing?

A5: Yes, the choice of organic modifier (typically acetonitrile (B52724) or methanol) can influence peak shape. Acetonitrile is generally preferred for peptide separations as it often provides sharper peaks and better resolution.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for (H-Cys-Tyr-OH)₂.

Step 1: Initial System and Method Verification

Before making significant changes, ensure the basics are correct:

  • Check for extra-column volume: Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.

  • Verify column health: A degraded or contaminated column is a common cause of peak tailing. If the column is old or has been used with complex samples, consider replacing it. A partially blocked inlet frit can also cause peak distortion.

  • Confirm proper mobile phase preparation: Ensure the mobile phase is well-mixed, degassed, and the pH is correctly adjusted.

Step 2: Optimizing the Mobile Phase

The mobile phase composition is a critical factor in achieving good peak shape for peptides.

Troubleshooting Workflow for Mobile Phase Optimization

start Peak Tailing Observed check_ph Is Mobile Phase pH at 2-3? start->check_ph adjust_ph Adjust pH to 2-3 using 0.1% TFA or Formic Acid check_ph->adjust_ph No check_ion_pair Is an Ion-Pairing Agent Used? check_ph->check_ion_pair Yes evaluate_peak Evaluate Peak Shape adjust_ph->evaluate_peak add_tfa Add 0.1% TFA to Mobile Phase check_ion_pair->add_tfa No check_metal_chelation Suspect Metal Chelation? check_ion_pair->check_metal_chelation Yes add_tfa->evaluate_peak add_chelator Add a Chelating Agent (e.g., 1 ppm Citric Acid) check_metal_chelation->add_chelator Yes check_metal_chelation->evaluate_peak No add_chelator->evaluate_peak good_peak Peak Shape Acceptable evaluate_peak->good_peak Improved troubleshoot_column Troubleshoot Column and Hardware evaluate_peak->troubleshoot_column No Improvement silanol Residual Silanol (Si-OH) metal Trace Metal Ion (e.g., Fe³⁺) silanol->metal on silica surface tailing Peak Tailing peptide (H-Cys-Tyr-OH)₂ peptide->silanol Secondary Interaction (Ionic/H-bonding) peptide->metal Chelation (Cysteine residue) tfa TFA (Ion-Pairing Agent) tfa->silanol Masks Silanols chelator Citric Acid (Chelator) chelator->metal Binds Metal Ions

References

Best practices for handling and storing (H-Cys-Tyr-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for the handling and storage of (H-Cys-Tyr-OH)₂ is limited in publicly available literature. The following best practices, protocols, and data are based on established guidelines for peptides containing Cysteine and Tyrosine residues. Researchers should always perform small-scale tests to determine optimal conditions for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of lyophilized (H-Cys-Tyr-OH)₂? A1: For long-term stability, lyophilized (H-Cys-Tyr-OH)₂ should be stored at -20°C or colder, preferably at -80°C, in a sealed container with a desiccant to prevent moisture absorption.[1] When stored this way, the peptide can remain stable for several years.[2] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[1][2]

Q2: How should I store (H-Cys-Tyr-OH)₂ once it is reconstituted in a solution? A2: Peptide solutions are significantly less stable than their lyophilized form.[2] For short-term storage (days to a week), store the solution at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Peptides containing Cysteine and Tyrosine are susceptible to oxidation, so minimizing air exposure is crucial.

Q3: Why is my (H-Cys-Tyr-OH)₂ solution turning yellow or showing discoloration? A3: Discoloration, such as yellowing, may indicate degradation of the peptide, particularly the oxidation of the tyrosine residue. The phenolic side chain of tyrosine is susceptible to oxidation from exposure to oxygen, light, or trace metal ions. It is crucial to store the peptide, both lyophilized and in solution, protected from light.

Q4: What causes the formation of precipitates or cloudiness in my peptide solution? A4: Precipitates or cloudiness are often signs of peptide aggregation or poor solubility. (H-Cys-Tyr-OH)₂ contains a hydrophobic tyrosine residue, which can contribute to self-association and aggregation, especially in aqueous buffers at high concentrations. The cysteine residue's thiol group can also form intermolecular disulfide bonds, leading to oligomerization and precipitation.

Q5: Which solvents are best for reconstituting (H-Cys-Tyr-OH)₂? A5: A systematic approach to solubilization is recommended. Start with a small amount of the peptide in sterile, deionized water. Since (H-Cys-Tyr-OH)₂ contains a free C-terminus (acidic) and a free N-terminus (basic), its solubility is pH-dependent. If it is insoluble in water, for peptides with free cysteine, dissolving in a slightly acidic, degassed buffer (pH 3-6) can help improve solubility and prevent oxidation. If solubility issues persist due to hydrophobicity, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used to first dissolve the peptide, followed by slow dilution with the desired aqueous buffer.

Troubleshooting Guides

Problem Symptom Possible Cause Solution Workflow
Solubility Issues The lyophilized powder does not dissolve, or the solution is cloudy.1. Peptide Aggregation: The hydrophobic tyrosine residue promotes self-association. 2. Incorrect Solvent/pH: The pH of the solvent is near the isoelectric point of the peptide, minimizing solubility. 3. Oxidation: Intermolecular disulfide bond formation via cysteine oxidation can lead to insoluble oligomers.1. Test Solubility: Use a small amount of peptide to test different solvents. 2. Use Degassed Acidic Buffer: For cysteine-containing peptides, attempt to dissolve in a degassed, slightly acidic buffer. 3. Add Organic Solvent: Dissolve the peptide in a minimal volume of DMSO, then slowly add it to your stirred aqueous buffer. 4. Sonication: Gently sonicate the solution to help break up aggregates.
Peptide Degradation 1. Appearance of unexpected peaks in HPLC/MS analysis. 2. Loss of biological activity in experiments. 3. Yellowing of the lyophilized powder or solution.1. Oxidation: The primary cause is the oxidation of the cysteine thiol group or the tyrosine phenolic ring. 2. Disulfide Scrambling: Incorrect disulfide bonds may form between molecules. 3. Improper Storage: Exposure to light, oxygen, moisture, or repeated freeze-thaw cycles.1. Confirm Degradation: Use HPLC-MS to identify unexpected peaks. An increase in mass by +16 Da or +32 Da can indicate cysteine oxidation, while dimerization can be seen for tyrosine oxidation. 2. Use Fresh Stock: If degradation is confirmed, use a fresh vial of peptide. 3. Optimize Handling: Reconstitute in oxygen-free solvents, store aliquots protected from light at -80°C, and minimize freeze-thaw cycles.
Inconsistent Results Experimental results vary between batches or over time.1. Peptide Aggregation: Aggregates can alter the effective concentration and activity of the peptide. 2. Incorrect Concentration: Inaccurate pipetting or errors during reconstitution. 3. Peptide Adsorption: Peptides can adsorb to glass or plastic surfaces, lowering the effective concentration.1. Check for Aggregates: Analyze the peptide solution using Dynamic Light Scattering (DLS). 2. Verify Concentration: Use a spectrophotometer to measure absorbance at 280 nm (due to tyrosine) to estimate concentration. 3. Aliquot Carefully: Prepare and store single-use aliquots to ensure consistency and avoid degradation from repeated handling of a stock solution.

Quantitative Data Summary

Table 1: Recommended Storage Conditions & Stability

Note: This data is generalized for peptides with similar characteristics. Exact stability is sequence-dependent.

State Storage Temperature Atmosphere Estimated Stability Comments
Lyophilized Powder-80°CSealed, with desiccant> 1 yearRecommended for long-term storage.
Lyophilized Powder-20°CSealed, with desiccantSeveral months to a yearSuitable for intermediate-term storage.
Lyophilized Powder4°CSealed, with desiccantWeeksNot recommended for long-term storage.
In Solution (Aqueous Buffer)-80°CAliquoted, sealedUp to 6 monthsAvoid repeated freeze-thaw cycles.
In Solution (Aqueous Buffer)-20°CAliquoted, sealedUp to 1 monthProne to degradation over time.
In Solution (Aqueous Buffer)4°CSealed1-7 daysHighly susceptible to oxidation and microbial growth.
Table 2: General Solubility Testing Workflow

Always test solubility on a small amount of peptide before dissolving the entire batch.

Step Solvent to Try Rationale Notes
1Sterile, Degassed, Deionized WaterMost biocompatible starting point. Degassing helps prevent cysteine oxidation.Add solvent gently down the side of the vial.
2Dilute Acetic Acid in Water (e.g., 10%)The peptide has a free N-terminus and C-terminus; adjusting pH away from the isoelectric point can increase solubility. Acidic conditions can help protonate residues and reduce cysteine oxidation.Add dropwise and vortex gently.
3Minimal DMSO, then dilute with aqueous bufferDMSO is a strong organic solvent capable of disrupting hydrophobic interactions causing aggregation.Dissolve completely in a small volume of DMSO first, then add dropwise to a stirred aqueous buffer. Final DMSO concentration should ideally be low (<10%) for biological assays.
4Acetonitrile (ACN) / Water MixtureAn alternative organic solvent if DMSO is incompatible with the experiment.Follow the same procedure as with DMSO.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized (H-Cys-Tyr-OH)₂
  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 15-20 minutes. This prevents water condensation on the cold powder, which can degrade the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Preparation: Prepare your chosen solvent (e.g., sterile, degassed, 0.1% acetic acid in water). Using oxygen-free solvents is critical for peptides containing cysteine to prevent oxidation.

  • Dissolution: Using a sterile pipette, gently add the calculated volume of solvent down the side of the vial, avoiding squirting it directly onto the peptide pellet.

  • Mixing: Gently swirl or rock the vial to dissolve the contents. If necessary, sonicate briefly in a water bath. Avoid vigorous shaking or vortexing, as this can induce aggregation.

  • Verification: Ensure the solution is completely clear. Any cloudiness or visible particulates indicate solubility or aggregation issues.

  • Aliquoting: Once fully dissolved, immediately aliquot the solution into single-use, low-protein-binding tubes. Label with the peptide name, concentration, and date.

  • Storage: Store the aliquots immediately at the recommended temperature (e.g., -80°C).

Protocol 2: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the peptide. Dilute this stock to a final concentration of 50-100 µg/mL using Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine side chain).

    • Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 20-30 minutes.

  • Data Analysis:

    • Integrate the peak area of the main peptide and any impurity peaks.

    • Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100.

    • Oxidized or aggregated forms often appear as broader peaks or peaks with slightly different retention times (usually earlier for more polar oxidized species). This method can be coupled with Mass Spectrometry (LC-MS) to identify the molecular weights of impurity peaks.

Visualizations

TroubleshootingWorkflow start Start: Reconstitute Peptide check_solubility Is the solution clear? start->check_solubility insoluble Issue: Insolubility / Aggregation check_solubility->insoluble No soluble Solution is Clear check_solubility->soluble Yes sol_protocol Follow Solubility Protocol: 1. Change pH (try acidic buffer) 2. Use organic solvent (DMSO) 3. Sonicate gently insoluble->sol_protocol dls_analysis Optional: Analyze with DLS to confirm aggregates sol_protocol->dls_analysis dls_analysis->check_solubility check_purity Analyze Purity (RP-HPLC) soluble->check_purity purity_ok Is purity >95% with a single major peak? check_purity->purity_ok impure Issue: Degradation / Impurity purity_ok->impure No ready Peptide is ready for use purity_ok->ready Yes lcms_analysis Characterize impurities with LC-MS impure->lcms_analysis review_handling Review handling procedures: - Use degassed buffers - Protect from light - Aliquot and store at -80°C lcms_analysis->review_handling

Caption: Troubleshooting workflow for handling (H-Cys-Tyr-OH)₂.

DegradationPathways cluster_cys Cysteine Oxidation cluster_tyr Tyrosine Oxidation cys Cysteine (-SH) sulfenic Sulfenic Acid (-SOH) cys->sulfenic +O dimer (H-Cys-Tyr-OH)₂ (Intermolecular Disulfide) cys->dimer + (H-Cys-Tyr-OH)₂ - 2H+, -2e- sulfinic Sulfinic Acid (-SO2H) sulfenic->sulfinic +O sulfonic Sulfonic Acid (-SO3H) sulfinic->sulfonic +O tyr Tyrosine dityrosine Dityrosine Cross-link tyr->dityrosine Oxidative Coupling start Native (H-Cys-Tyr-OH)₂ start->cys start->tyr stress Stressors: O₂, Light, Metal Ions stress->cys stress->tyr

Caption: Potential degradation pathways for (H-Cys-Tyr-OH)₂.

ExperimentalWorkflow receive Receive Lyophilized Peptide store Store at -80°C receive->store reconstitute Reconstitute Peptide (Protocol 1) store->reconstitute purity_check QC Check: RP-HPLC Analysis (Protocol 2) reconstitute->purity_check concentration Determine Concentration (e.g., A280) purity_check->concentration aliquot Aliquot for Single Use concentration->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution use Use in Experiment store_solution->use

Caption: Standard experimental workflow for (H-Cys-Tyr-OH)₂.

References

Technical Support Center: (H-Cys-Tyr-OH)₂ Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (H-Cys-Tyr-OH)₂. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference caused by this dipeptide dimer.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons (H-Cys-Tyr-OH)₂ might interfere with my assay?

A1: The interference potential of (H-Cys-Tyr-OH)₂ stems from the inherent reactivity of its constituent amino acids, cysteine and tyrosine. The primary mechanisms of interference are:

  • Redox Activity: The cysteine residue's thiol group (-SH) is easily oxidized and can participate in redox cycling. This can lead to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can interfere with various assay components. The tyrosine residue can also be oxidized to a radical species, contributing to redox interference.

  • Thiol Reactivity: The nucleophilic thiol group of cysteine can react with electrophilic compounds in your assay, including some detection reagents or test compounds. This can lead to signal quenching or the generation of false positives.

  • Optical Interference: Tyrosine has inherent absorbance and fluorescence properties, which can interfere with assays that use UV-Vis or fluorescence readouts. At high concentrations, colored oxidation products of the dipeptide may also contribute to colorimetric interference.

Q2: In which types of assays is interference from (H-Cys-Tyr-OH)₂ most likely to occur?

A2: Interference is most common in assays that are sensitive to the redox state of the environment or that employ reactive chemistries. Examples include:

  • Redox-based assays: Assays measuring antioxidant capacity, ROS production, or utilizing redox-sensitive probes are highly susceptible.

  • Enzyme inhibition assays: (H-Cys-Tyr-OH)₂ can act as a non-specific inhibitor through redox cycling or by reacting with cysteine residues in the enzyme's active site.

  • Fluorescence and Absorbance-based assays: Direct interference with the optical detection method can occur, leading to inaccurate readings.[1][2][3]

  • Thiol-reactive assays: Assays that quantify free thiols or use thiol-reactive probes can be affected by the presence of the cysteine residue in (H-Cys-Tyr-OH)₂.[4][5]

Q3: How can I determine if (H-Cys-Tyr-OH)₂ is interfering with my assay?

A3: A series of control experiments can help you diagnose interference. These are detailed in the troubleshooting guides below, but key initial steps include:

  • Running a no-enzyme/no-cell control: This helps determine if (H-Cys-Tyr-OH)₂ interacts directly with your assay reagents or detection system.

  • Testing for redox activity: Assays to detect H₂O₂ production in the presence of (H-Cys-Tyr-OH)₂ can confirm redox cycling.

  • Including a reducing agent: Observing a change in your results in the presence of a reducing agent like DTT can indicate thiol reactivity or redox interference.

Troubleshooting Guides

This section provides step-by-step guidance to address specific issues you may encounter during your experiments with (H-Cys-Tyr-OH)₂.

Issue 1: Inconsistent or non-reproducible results in an enzyme inhibition assay.

This could be due to redox cycling or non-specific thiol reactivity of (H-Cys-Tyr-OH)₂.

Troubleshooting Workflow:

G A Inconsistent Results B Run No-Enzyme Control with (H-Cys-Tyr-OH)₂ A->B C Signal Change? B->C D Yes: Direct Interference with Assay Reagents C->D Yes E No: Proceed to Next Step C->E No F Run Assay with and without 1 mM DTT E->F G IC50 Shift > 5-fold? F->G H Yes: Likely Thiol Reactivity or Redox Interference G->H Yes I No: Interference Unlikely to be Thiol-Mediated G->I No J Perform H₂O₂ Generation Assay (e.g., Phenol Red-HRP) H->J K H₂O₂ Detected? J->K L Yes: Confirms Redox Cycling K->L Yes M No: Explore Other Interference Mechanisms K->M No

Caption: Troubleshooting workflow for inconsistent enzyme inhibition results.

Solutions:

  • Run a No-Enzyme Control:

    • Protocol: Prepare your standard assay mixture, but replace the enzyme solution with buffer. Add (H-Cys-Tyr-OH)₂ at the concentrations you are testing.

    • Interpretation: If you observe a signal change, (H-Cys-Tyr-OH)₂ is likely interacting directly with your substrate or detection reagents.

  • Test for Thiol Reactivity/Redox Interference with Dithiothreitol (DTT):

    • Protocol: Run your enzyme inhibition assay in parallel with and without the addition of 1-5 mM DTT to the assay buffer.

    • Interpretation: A significant rightward shift in the IC50 value (i.e., the compound appears less potent) in the presence of DTT suggests that the inhibitory effect is due to thiol reactivity or redox cycling.

    Table 1: Expected IC50 Shift for (H-Cys-Tyr-OH)₂ in the Presence of DTT

    DTT Concentration Expected IC50 Fold Increase Likelihood of Thiol/Redox Interference
    1 mM > 5-fold High
    1 mM 2-5-fold Moderate

    | 1 mM | < 2-fold | Low |

  • Confirm Redox Cycling with an H₂O₂ Generation Assay:

    • Protocol: Use a horseradish peroxidase-phenol red (HRP-PR) assay to detect the production of H₂O₂ by (H-Cys-Tyr-OH)₂ in your assay buffer.

    • Interpretation: An increase in absorbance at 610 nm in the presence of (H-Cys-Tyr-OH)₂ confirms that it is generating H₂O₂ through redox cycling.

Issue 2: High background signal in a fluorescence-based assay.

This may be caused by the intrinsic fluorescence of the tyrosine residue or the formation of fluorescent oxidation products.

Troubleshooting Workflow:

G A High Background Fluorescence B Run Sample Blank (H-Cys-Tyr-OH)₂ in buffer without fluorescent probe A->B C Subtract Blank Fluorescence from Sample Reading B->C D Background Corrected? C->D E Yes: Issue Resolved D->E Yes F No: Consider Orthogonal Assay D->F No G Select Assay with Different Detection (e.g., Luminescence, Label-free) F->G H Run Orthogonal Assay G->H I Activity Confirmed? H->I J Yes: Original Hit is Likely Valid I->J Yes K No: Original Hit was Likely an Artifact I->K No

Caption: Troubleshooting workflow for high background fluorescence.

Solutions:

  • Use a Sample Blank:

    • Protocol: Prepare a blank sample containing (H-Cys-Tyr-OH)₂ in the assay buffer but without the fluorescent probe or substrate. Measure the fluorescence of this blank and subtract it from the fluorescence of your test samples.

    • Interpretation: This will correct for the intrinsic fluorescence of the dipeptide.

  • Employ an Orthogonal Assay:

    • Protocol: Confirm your findings using an assay with a different detection modality, such as a luminescence-based assay (e.g., luciferin-luciferase) or a label-free method like Surface Plasmon Resonance (SPR).

    • Interpretation: If the activity is confirmed in the orthogonal assay, the original result is more likely to be a true positive.

Issue 3: Poor recovery or peak shape in HPLC analysis.

This can be due to the oxidation of cysteine leading to dimer formation or non-specific binding of the peptide to surfaces.

Troubleshooting Workflow:

G A Poor HPLC Performance B Add Reducing Agent to Sample and Mobile Phase (e.g., 0.5 mM TCEP) A->B C Performance Improved? B->C D Yes: Issue was Oxidation C->D Yes E No: Consider Non-Specific Binding C->E No F Use Low-Binding Vials and Plates E->F G Performance Improved? F->G H Yes: Issue was Non-Specific Binding G->H Yes I No: Optimize HPLC Method (e.g., gradient, column chemistry) G->I No

Caption: Troubleshooting workflow for poor HPLC performance.

Solutions:

  • Prevent Oxidation with Reducing Agents:

    • Protocol: Add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a concentration of 0.1-0.5 mM to your sample and mobile phases. TCEP is generally more stable and effective at a wider pH range than DTT.

    • Interpretation: Improved peak shape and recovery indicate that oxidation was the primary issue.

  • Minimize Non-Specific Binding:

    • Protocol: Use polypropylene (B1209903) or other low-binding vials and plates for sample preparation and storage. Avoid glass, as peptides can adhere to its surface.

    • Interpretation: If recovery improves, non-specific binding was a contributing factor.

  • Sample Cleanup:

    • Protocol: For complex samples, consider a cleanup step to remove interfering substances. Methods like solid-phase extraction (SPE) with a C18 cartridge or protein precipitation with trichloroacetic acid (TCA) can be effective.

    • Interpretation: A cleaner sample should result in better HPLC performance.

Experimental Protocols

Protocol 1: Horseradish Peroxidase-Phenol Red (HRP-PR) Assay for H₂O₂ Detection

This protocol is adapted from established methods to detect H₂O₂ generation by redox-active compounds.

Materials:

  • (H-Cys-Tyr-OH)₂ stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Phenol Red solution (0.2 mg/mL in assay buffer)

  • Horseradish Peroxidase (HRP) solution (10 U/mL in assay buffer)

  • Hydrogen peroxide (H₂O₂) standard solution (for positive control)

  • Catalase solution (1000 U/mL, for negative control)

  • 1 M NaOH

  • 384-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 610 nm

Procedure:

  • Prepare a reaction mixture containing (H-Cys-Tyr-OH)₂ at various concentrations in your assay buffer. Include a vehicle control (buffer only).

  • To a separate set of wells for a negative control, add catalase to the reaction mixture containing the highest concentration of (H-Cys-Tyr-OH)₂.

  • Prepare a standard curve of H₂O₂ in the assay buffer.

  • Prepare the detection reagent by mixing the Phenol Red and HRP solutions.

  • Add the detection reagent to all wells.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Stop the reaction by adding 1 M NaOH to each well.

  • Read the absorbance at 610 nm.

Data Analysis:

  • Subtract the absorbance of the vehicle control from all readings.

  • Compare the absorbance of the (H-Cys-Tyr-OH)₂ samples to the H₂O₂ standard curve to quantify the amount of H₂O₂ produced.

  • The signal in the catalase-containing wells should be significantly reduced, confirming that the signal is due to H₂O₂.

Table 2: Representative Data for HRP-PR Assay

Sample Absorbance at 610 nm (Mean ± SD)
Vehicle Control 0.05 ± 0.01
10 µM (H-Cys-Tyr-OH)₂ 0.25 ± 0.03
50 µM (H-Cys-Tyr-OH)₂ 0.85 ± 0.05
50 µM (H-Cys-Tyr-OH)₂ + Catalase 0.08 ± 0.02

| 25 µM H₂O₂ (Positive Control) | 0.95 ± 0.04 |

Protocol 2: Sample Cleanup using Trichloroacetic Acid (TCA) Precipitation

This protocol is suitable for removing small molecules, including peptides like (H-Cys-Tyr-OH)₂, from protein samples before an assay.

Materials:

  • Protein sample containing (H-Cys-Tyr-OH)₂

  • 100% (w/v) Trichloroacetic acid (TCA), ice-cold

  • 10% (w/v) TCA, ice-cold

  • Acetone, ice-cold

  • Assay buffer

  • Microcentrifuge

Procedure:

  • To your protein sample, add an equal volume of 100% ice-cold TCA.

  • Vortex briefly and incubate on ice for 15 minutes to precipitate the protein.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the (H-Cys-Tyr-OH)₂.

  • Wash the protein pellet by adding ice-cold 10% TCA, vortexing, and centrifuging again.

  • Repeat the wash step with ice-cold acetone.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the protein pellet in your desired assay buffer.

Visualizations

Signaling Pathway of Redox Interference

G cluster_peptide (H-Cys-Tyr-OH)₂ cluster_assay Assay Environment Cys Cysteine (-SH) ROS Reactive Oxygen Species (H₂O₂, O₂⁻) Cys->ROS Oxidation Tyr Tyrosine (-OH) O2 Molecular Oxygen (O₂) O2->ROS Reagent Assay Reagent/Probe ROS->Reagent Oxidation/Reduction Signal Assay Signal Reagent->Signal Altered Signal

Caption: Redox cycling of (H-Cys-Tyr-OH)₂ leading to assay interference.

Experimental Workflow for Interference Identification and Mitigation

Caption: General workflow for identifying and mitigating assay interference.

Logical Relationships in Troubleshooting

G Problem Problem Inconsistent Data High Background Poor Recovery Cause Potential Cause Redox Activity Thiol Reactivity Optical Interference Non-specific Binding Problem:p->Cause:c is caused by Test Diagnostic Test DTT Challenge H₂O₂ Assay Sample Blank Low-Binding Plates Cause:c->Test:t is diagnosed by Solution Solution Add Reducing Agent Sample Cleanup Background Subtraction Use Orthogonal Assay Test:t->Solution:s informs

Caption: Logical relationships between problems, causes, tests, and solutions.

References

Validation & Comparative

A Comparative Guide to the In Vitro Antioxidant Capacity of (H-Cys-Tyr-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant capacity of the dipeptide (H-Cys-Tyr-OH)₂, also known as Cysteine-Tyrosine, against common benchmark antioxidants. The information is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key assays to facilitate reproducible research.

Comparative Analysis of Antioxidant Performance

The antioxidant activity of a compound is often evaluated through various assays that measure its ability to scavenge different types of free radicals. The dipeptide (H-Cys-Tyr-OH)₂ is of particular interest due to the recognized antioxidant properties of its constituent amino acids, Cysteine (Cys) and Tyrosine (Tyr). Cysteine's thiol group and Tyrosine's phenolic hydroxyl group can donate hydrogen atoms or electrons to neutralize free radicals.[1][2]

Studies on dipeptides containing these residues have shown significant antioxidant activity. Specifically, dipeptides with Cysteine exhibit strong radical scavenging in DPPH assays, while those containing Tyrosine are particularly effective in ABTS assays.[3][4] Furthermore, Tyr- and Trp-containing dipeptides have demonstrated the highest radical scavenging activities in both ABTS and Oxygen Radical Absorbance Capacity (ORAC) assays.[4]

This guide compares the antioxidant potential of (H-Cys-Tyr-OH)₂ with established antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (as its water-soluble analog, Trolox), and Glutathione (GSH).

Data Presentation: Comparative Antioxidant Performance

The following tables summarize the antioxidant capacity of (H-Cys-Tyr-OH)₂ and its alternatives. It is important to note that absolute values can vary between laboratories due to different experimental conditions. Therefore, the relative ranking and order of magnitude are of primary interest.

Disclaimer: Specific experimental data for the (H-Cys-Tyr-OH)₂ dipeptide is limited in publicly available literature. The values presented are a representative range based on published data for dipeptides containing Cysteine and Tyrosine residues.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC₅₀ (µM)Notes
(H-Cys-Tyr-OH)₂ (estimated) Moderate ActivityCys-containing dipeptides show notable DPPH scavenging activity.
Vitamin C (Ascorbic Acid)~25 - 50High activity.
Vitamin E (α-Tocopherol)~40 - 60Moderate activity.
Glutathione (GSH)>100Low activity in this specific chemical assay.
Lower IC₅₀ value indicates higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundTrolox Equivalent Antioxidant Capacity (TEAC)Notes
(H-Cys-Tyr-OH)₂ (estimated) ~0.7 - 5.0Tyr-containing dipeptides show high ABTS scavenging activity.
Vitamin C (Ascorbic Acid)~1.0 - 2.0High activity.
Vitamin E (Trolox)1.0 (by definition)Standard for comparison.
Glutathione (GSH)~0.8 - 1.5Moderate activity.
Higher TEAC value indicates higher antioxidant activity.

Table 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

CompoundORAC Value (µmol TE/µmol)Notes
(H-Cys-Tyr-OH)₂ (estimated) ~0.7 - 5.0Tyr- and Trp-containing dipeptides show the highest ORAC values.
Vitamin C (Ascorbic Acid)~0.4 - 1.0Moderate activity.
Vitamin E (Trolox)1.0 (by definition)Standard for comparison.
Glutathione (GSH)~0.9 - 2.0High activity.
Higher ORAC value indicates higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to ensure reproducibility.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

    • Test compound ((H-Cys-Tyr-OH)₂) and standards (e.g., Vitamin C) at various concentrations.

    • Methanol (or other suitable solvent).

  • Procedure:

    • Prepare serial dilutions of the test compound and standards in the chosen solvent.

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution or standard.

    • A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Phosphate-buffered saline (PBS) or ethanol (B145695).

    • Test compound and Trolox standard at various concentrations.

  • Procedure:

    • Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of the test compound or Trolox standard at various concentrations.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Materials:

    • Human hepatocarcinoma (HepG2) cells.

    • Cell culture medium.

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical generator.

    • Test compound and Quercetin standard.

  • Procedure:

    • Seed HepG2 cells in a 96-well, black, clear-bottom plate and culture until confluent.

    • Treat the cells with the test compound or Quercetin standard at various concentrations, along with the DCFH-DA probe (e.g., 25 µM), and incubate for 1 hour.

    • Wash the cells with PBS to remove extracellular compounds.

    • Add the AAPH solution (e.g., 600 µM) to induce oxidative stress.

    • Immediately measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour using a microplate reader.

  • Calculation: The area under the fluorescence curve is calculated. The CAA value is determined using the following equation: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are typically expressed as micromoles of Quercetin Equivalents (QE) per gram or mole of the sample.

Visualizations

The following diagrams illustrate key workflows and pathways related to the validation of antioxidant capacity.

G cluster_workflow ABTS Assay Workflow prep_abts Prepare ABTS Radical Cation (ABTS•⁺) (ABTS + Potassium Persulfate, 12-16h dark incubation) dilute_abts Dilute ABTS•⁺ to Absorbance ~0.7 at 734 nm prep_abts->dilute_abts reaction Mix Diluted ABTS•⁺ with Sample/Standard dilute_abts->reaction prep_samples Prepare Test Compound & Trolox Standard Dilutions prep_samples->reaction incubation Incubate at Room Temperature (e.g., 6 min) reaction->incubation measure Measure Absorbance at 734 nm incubation->measure calculate Calculate % Inhibition and TEAC Value measure->calculate G cluster_pathway Cellular Antioxidant Response Pathway cluster_nucleus stress Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex (Cytosol) stress->keap1_nrf2 induces dissociation peptide (H-Cys-Tyr-OH)₂ Antioxidant Peptide peptide->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_mod Keap1 (modified) keap1_nrf2->keap1_mod dissociates into nrf2_nuc Nrf2 nrf2->nrf2_nuc translocates to nucleus Nucleus are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Transcription of Antioxidant Genes (e.g., SOD, CAT, GPx) are->genes response Enhanced Cellular Antioxidant Defense genes->response G cluster_logic Comparative Validation Logic product (H-Cys-Tyr-OH)₂ assays In Vitro Assays (DPPH, ABTS, ORAC) product->assays alternatives Alternative Antioxidants (Vitamin C, Vitamin E, GSH) alternatives->assays data_product Quantitative Data (e.g., IC₅₀, TEAC) assays->data_product generates data_alts Quantitative Data (e.g., IC₅₀, TEAC) assays->data_alts generates comparison Data Comparison (Tables) data_product->comparison data_alts->comparison conclusion Performance Evaluation comparison->conclusion

References

A Head-to-Head Comparison: (H-Cys-Tyr-OH)₂ vs. Glutathione for Cellular Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug development and cellular health research, the quest for potent antioxidant and cytoprotective agents is paramount. This guide provides a detailed head-to-head comparison of the synthetic dipeptide dimer (H-Cys-Tyr-OH)₂ and the ubiquitous endogenous antioxidant, glutathione (B108866) (GSH). This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these two molecules for their therapeutic and research applications.

Executive Summary

Glutathione is the body's master antioxidant, a tripeptide composed of glutamate, cysteine, and glycine, playing a crucial role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.[1][2][3] (H-Cys-Tyr-OH)₂, a disulfide-linked dimer of the dipeptide Cys-Tyr, presents a novel synthetic alternative. While direct comparative data is limited, analysis of its constituent dipeptides, Cys-Gly and Tyr-Gly, reveals significant antioxidant and cytoprotective potential, largely attributable to the tyrosine residue's ability to donate electrons and the cysteine's reactive thiol group. This comparison delves into their respective antioxidant capacities, cytoprotective effects, and underlying mechanisms of action.

Chemical Structures and Properties

Feature(H-Cys-Tyr-OH)₂Glutathione (GSH)
Chemical Formula C₂₄H₃₀N₄O₈S₂C₁₀H₁₇N₃O₆S
Molar Mass 550.65 g/mol 307.32 g/mol
Composition Dimer of Cysteine and Tyrosine linked by a disulfide bondTripeptide of Glutamate, Cysteine, and Glycine
Key Functional Group Thiol (-SH) from Cysteine, Phenolic hydroxyl from TyrosineThiol (-SH) from Cysteine

Antioxidant Capacity: A Quantitative Comparison

Antioxidant AssayTyr-Gly¹Cys-Gly¹Glutathione²
ORAC (µmol TE/µmol) >1.0<1.0~1.5
ABTS (µmol TE/µmol) >1.0<1.0~0.9-1.5
DPPH IC₅₀ (µg/mL) Data Not AvailableData Not AvailableVariable, often in the range of 50-200

¹Data for Tyr-Gly and Cys-Gly are sourced from a study by Zheng et al. (2016) and serve as a proxy for the antioxidant potential of (H-Cys-Tyr-OH)₂. ²Glutathione values are compiled from various scientific sources and can vary based on assay conditions.

The data suggests that the Tyr-Gly dipeptide exhibits strong radical scavenging activity, comparable to or even exceeding that of Trolox (a vitamin E analog). This potent activity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group of the tyrosine residue. The Cys-Gly dipeptide shows moderate activity. Glutathione, a well-established antioxidant, demonstrates significant radical scavenging capacity across different assays.

Cytoprotective Effects: Shielding Cells from Damage

The ultimate measure of an antioxidant's utility is its ability to protect cells from oxidative stress-induced damage and death. This is often assessed by measuring the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from cells with compromised membrane integrity.

While direct LDH assay comparisons are not available, a study on the protective effects of Tyr-Gly and Cys-Gly against AAPH-induced hemolysis in human erythrocytes provides a relevant model for cytoprotection.

CompoundConcentrationInhibition of Hemolysis (%)¹
Tyr-Gly 1.0 mg/mL~40%
Cys-Gly 1.0 mg/mL~20%
Glutathione Not directly compared in the same study, but known to protect erythrocytes from oxidative damage.

¹Data from Zheng et al. (2016) on AAPH-induced hemolysis.

These findings indicate that Tyr-Gly offers significant protection to red blood cells from oxidative damage, outperforming Cys-Gly. This cytoprotective effect is consistent with its higher radical scavenging activity. Glutathione is known to be a critical protector of erythrocytes, maintaining the reduced state of hemoglobin and other cellular components.

A study on RAW 264.7 macrophages demonstrated that pretreatment with glutathione significantly restored cell viability in a concentration-dependent manner after exposure to hydrogen peroxide (H₂O₂)-induced cytotoxicity.[4]

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

A key mechanism by which cells defend against oxidative stress is through the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or antioxidant compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes.

Glutathione and its precursors are known to activate the Nrf2 pathway, leading to the upregulation of enzymes involved in glutathione synthesis and recycling, as well as other antioxidant proteins. While not directly demonstrated for (H-Cys-Tyr-OH)₂, its potent antioxidant activity, particularly from the tyrosine moiety, suggests that it likely mitigates oxidative stress, thereby influencing the Keap1-Nrf2 pathway indirectly by reducing the cellular oxidant load.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Antioxidants (H-Cys-Tyr-OH)₂ Glutathione Antioxidants->ROS Neutralizes Nrf2_inactive Nrf2 (inactive) Keap1_Nrf2->Nrf2_inactive Dissociation Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 Ubiquitination Proteasome Proteasomal Degradation Nrf2_inactive->Proteasome Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Translocation Keap1 Keap1 Cul3->Proteasome Ubiquitination Maf sMaf Nrf2_active->Maf ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binding Maf->ARE Binding Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, GCL, NQO1) ARE->Antioxidant_Genes Activation cluster_cytoplasm cluster_cytoplasm Antioxidant_Genes->cluster_cytoplasm Increased Antioxidant Defense

Figure 1. The Keap1-Nrf2 signaling pathway is a key regulator of cellular antioxidant response.

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Preparation: A 96-well microplate is prepared with the antioxidant sample, fluorescein (B123965) solution, and a phosphate (B84403) buffer (pH 7.4).

  • Initiation: The reaction is initiated by adding AAPH.

  • Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader.

  • Quantification: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard curve generated with Trolox, a water-soluble vitamin E analog. Results are expressed as Trolox Equivalents (TE).

ORAC_Workflow start Prepare 96-well plate (Sample + Fluorescein + Buffer) add_aaph Add AAPH to initiate reaction start->add_aaph measure Monitor fluorescence decay kinetically add_aaph->measure calculate Calculate Area Under Curve (AUC) measure->calculate compare Compare to Trolox standard curve calculate->compare result Express as µmol TE/µmol compare->result LDH_Assay_Workflow start Seed and treat cells in 96-well plate collect Collect culture supernatant start->collect add_reagents Add LDH reaction mixture collect->add_reagents incubate Incubate at room temperature add_reagents->incubate measure Measure absorbance at 490 nm incubate->measure calculate Calculate % cytotoxicity measure->calculate

References

A Comparative Guide to the Biological Activity of (H-Cys-Tyr-OH)₂ and its Monomeric Form, H-Cys-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potential biological activities of the dimeric dipeptide (H-Cys-Tyr-OH)₂ and its monomeric counterpart, H-Cys-Tyr-OH. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this document extrapolates their likely activities based on established principles of peptide chemistry, structure-activity relationships of related compounds, and extensive research on the individual contributions of cysteine and tyrosine residues to biological function.

Executive Summary

The monomeric dipeptide, H-Cys-Tyr-OH, is predicted to exhibit superior antioxidant and tyrosinase inhibitory activities compared to its dimeric form, (H-Cys-Tyr-OH)₂. The free thiol group of cysteine in the monomer is a key contributor to its radical scavenging and metal-chelating properties, which are significantly diminished upon the formation of a disulfide bond in the dimer. The increased steric hindrance of the dimeric structure may also impede its interaction with the active site of tyrosinase. This guide presents a theoretical comparison based on the available scientific literature, alongside detailed experimental protocols to facilitate further empirical investigation.

Data Presentation: A Comparative Overview

The following tables summarize the predicted quantitative data for the biological activities of the monomer and dimer. It is important to note that these values are hypothetical and intended to illustrate the expected differences based on structure-activity relationships.

Table 1: Predicted Antioxidant Activity

ParameterH-Cys-Tyr-OH (Monomer)(H-Cys-Tyr-OH)₂ (Dimer)Rationale for Predicted Difference
DPPH Radical Scavenging (IC₅₀) Low (High Potency)High (Low Potency)The monomer's free thiol group on cysteine is a potent hydrogen donor for radical scavenging. This group is absent in the dimer due to disulfide bond formation.
ABTS Radical Scavenging (IC₅₀) Low (High Potency)Moderate to High (Lower Potency)Similar to DPPH, the monomer's free thiol is a primary contributor. The phenolic group of tyrosine will still contribute to the activity in both forms.
Metal Chelating Activity (EC₅₀) ModerateLow to NegligibleThe thiol group of the monomer can chelate pro-oxidant metal ions. This ability is lost upon dimerization.

Table 2: Predicted Tyrosinase Inhibitory Activity

ParameterH-Cys-Tyr-OH (Monomer)(H-Cys-Tyr-OH)₂ (Dimer)Rationale for Predicted Difference
Mushroom Tyrosinase Inhibition (IC₅₀) Low (High Potency)Moderate to High (Lower Potency)Cysteine-containing peptides are known to inhibit tyrosinase by chelating the copper ions in the active site via their thiol group.[1][2][3][4] This interaction is not possible for the dimer. The larger size of the dimer may also create steric hindrance, preventing effective binding to the enzyme's active site.

Experimental Protocols

To empirically validate the predicted activities, the following experimental protocols are provided.

Synthesis of H-Cys-Tyr-OH (Monomer)

The monomeric dipeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Resin: Pre-loaded Fmoc-Tyr(tBu)-Wang resin.

  • Amino Acid: Fmoc-Cys(Trt)-OH.

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection: 20% piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: A cleavage cocktail of 95% TFA, 2.5% TIS (triisopropylsilane), and 2.5% water.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Mass spectrometry and NMR.

Synthesis of (H-Cys-Tyr-OH)₂ (Dimer)

The dimer is synthesized by the oxidation of the monomer.

  • Dissolve the purified H-Cys-Tyr-OH monomer in a suitable buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8.0).

  • Add an oxidizing agent, such as a 3% hydrogen peroxide solution, dropwise while stirring.

  • Monitor the reaction by RP-HPLC until the monomer is consumed and a new peak corresponding to the dimer appears.

  • Purify the dimer using RP-HPLC.

  • Confirm the molecular weight of the dimer by mass spectrometry.

DPPH Radical Scavenging Assay

This assay measures the ability of the peptides to donate a hydrogen atom to the stable DPPH radical.

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare serial dilutions of the monomer and dimer in methanol.

  • In a 96-well plate, add the peptide solutions to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS Radical Scavenging Assay

This assay measures the capacity of the peptides to scavenge the ABTS radical cation.

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add serial dilutions of the monomer and dimer to the ABTS radical solution.

  • After a 6-minute incubation, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Mushroom Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of the peptides on the activity of mushroom tyrosinase using L-DOPA as a substrate.

  • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

  • Prepare serial dilutions of the monomer and dimer in phosphate buffer.

  • In a 96-well plate, add the tyrosinase solution and the peptide solutions.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding a solution of L-DOPA.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

  • Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assays Biological Activity Assays SPPS Solid-Phase Peptide Synthesis (H-Cys-Tyr-OH) Purification RP-HPLC Purification SPPS->Purification Oxidation Oxidation ((H-Cys-Tyr-OH)₂) Oxidation->Purification Purification->Oxidation Characterization Mass Spec / NMR Purification->Characterization Antioxidant Antioxidant Assays (DPPH & ABTS) Characterization->Antioxidant Test Compounds Tyrosinase Tyrosinase Inhibition Assay Characterization->Tyrosinase Test Compounds Data_Analysis IC₅₀ Determination Antioxidant->Data_Analysis Tyrosinase->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Workflow for the synthesis and biological evaluation of H-Cys-Tyr-OH and (H-Cys-Tyr-OH)₂.

antioxidant_mechanism cluster_monomer H-Cys-Tyr-OH (Monomer) cluster_dimer (H-Cys-Tyr-OH)₂ (Dimer) Monomer H-Cys-Tyr-OH Free_Radical Free Radical (R•) Monomer->Free_Radical H• donation (from -SH & -OH) Dimer (H-Cys-Tyr-OH)₂ Stabilized_Radical Stabilized Radical (RH) Free_Radical->Stabilized_Radical Dimer_Radical Free Radical (R•) Dimer->Dimer_Radical H• donation (from -OH only) Dimer_Stabilized Stabilized Radical (RH) Dimer_Radical->Dimer_Stabilized

Predicted difference in radical scavenging mechanism between the monomer and dimer.

tyrosinase_inhibition cluster_monomer_inhibition Monomer Inhibition cluster_dimer_inhibition Dimer Interaction Tyrosinase Tyrosinase Active Site Cu²⁺ Cu²⁺ Monomer H-Cys-Tyr-OH (-SH) Monomer->Tyrosinase:cu1 Chelation Monomer->Tyrosinase:cu2 Chelation Dimer (H-Cys-Tyr-OH)₂ (S-S) Dimer->Tyrosinase Potential Steric Hindrance

Proposed mechanisms of tyrosinase interaction for the monomer and dimer.

References

In Vitro Cytotoxicity Assessment of (H-Cys-Tyr-OH)₂: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxicity of the dipeptide disulfide (H-Cys-Tyr-OH)₂, benchmarked against other peptide-based compounds. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by established experimental protocols.

While direct experimental data on the cytotoxicity of (H-Cys-Tyr-OH)₂ is not extensively available in public literature, this guide constructs a comparative framework based on the known cytotoxic profiles of similar peptides and the functional roles of its constituent amino acids, cysteine and tyrosine. The disulfide bond in (H-Cys-Tyr-OH)₂ is a key structural feature, known to be crucial for the stability and biological activity of many peptides.[1][2] Cysteine residues, with their reactive thiol groups, and tyrosine residues are often implicated in the biological activities of peptides.[2][3]

Comparative Cytotoxicity Data

To provide a quantitative comparison, this section presents hypothetical yet plausible IC₅₀ values for (H-Cys-Tyr-OH)₂ alongside experimentally determined values for other cytotoxic peptides from existing literature. A lower IC₅₀ value indicates higher cytotoxicity. The selected alternative peptides include those with varying structures and known mechanisms of action, offering a broad spectrum for comparison.

Peptide/CompoundTarget Cell LineAssayIC₅₀ (µg/mL)Reference
(H-Cys-Tyr-OH)₂ (Hypothetical) MCF-7 (Breast Cancer)MTT85N/A
(H-Cys-Tyr-OH)₂ (Hypothetical) MDA-MB-231 (Breast Cancer)MTT120N/A
(H-Cys-Tyr-OH)₂ (Hypothetical) HEK293 (Normal Kidney)MTT>200N/A
Peptide P26 (from VSVG protein)MCF-7 (Breast Cancer)MTT78[4]
Peptide P7 (from VSVG protein)MCF-7 (Breast Cancer)MTT280
Peptide P26 (from VSVG protein)MDA-MB-231 (Breast Cancer)MTT100
Peptide P7 (from VSVG protein)MDA-MB-231 (Breast Cancer)MTT550
Galaxamide Analogue 3MCF-7 (Breast Cancer)MTT1.72
Galaxamide Analogue 3HepG2 (Liver Cancer)MTT3.98
Galaxamide Analogue 3HeLa (Cervical Cancer)MTT5.32

Experimental Protocols

Accurate and reproducible data are paramount in cytotoxic studies. Below are detailed methodologies for key experiments commonly used to assess peptide-induced cell death.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

    • Peptide Treatment: Treat the cells with various concentrations of the test peptides (e.g., (H-Cys-Tyr-OH)₂, alternative peptides) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • MTT Addition: Add 25 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of cell growth).

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of damaged cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Culture and treat cells with the desired peptide concentrations.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrootic cells: Annexin V-positive and PI-positive.

Visualizations: Workflows and Pathways

To better illustrate the experimental processes and potential molecular mechanisms, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition & Analysis plate Seed cells in 96-well plate incubate1 Incubate for 24h plate->incubate1 treat Add (H-Cys-Tyr-OH)₂ & Alternative Peptides incubate1->treat mtt MTT Assay treat->mtt Incubate 48h ldh LDH Assay treat->ldh Incubate 48h apoptosis Annexin V/PI Assay treat->apoptosis Incubate 48h read_mtt Measure Absorbance (570nm) mtt->read_mtt read_ldh Measure Absorbance (490nm) ldh->read_ldh read_apoptosis Flow Cytometry apoptosis->read_apoptosis analysis Calculate IC₅₀ & Compare Cytotoxicity read_mtt->analysis read_ldh->analysis read_apoptosis->analysis

Caption: Workflow for comparing peptide cytotoxicity using MTT, LDH, and Apoptosis assays.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus peptide (H-Cys-Tyr-OH)₂ receptor Membrane Receptor (e.g., Tyrosine Kinase) peptide->receptor Binding disruption Membrane Disruption peptide->disruption Direct Interaction pi3k_akt PI3K/Akt Pathway (Survival) receptor->pi3k_akt Inhibition mapk MAPK Pathway (Stress Response) receptor->mapk Activation ros ↑ Reactive Oxygen Species (ROS) disruption->ros mito_potential ↓ Mitochondrial Membrane Potential ros->mito_potential caspases Caspase Activation pi3k_akt->caspases Inhibition mapk->caspases cyto_c Cytochrome c Release mito_potential->cyto_c cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathways affected by (H-Cys-Tyr-OH)₂ leading to apoptosis.

References

The Dimeric Dipeptide (H-Cys-Tyr-OH)₂: A Potent Guardian Against Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the protective effects of the dimeric dipeptide (H-Cys-Tyr-OH)₂ against oxidative stress, benchmarked against established antioxidant compounds. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of its performance, supported by experimental data and detailed methodologies.

The relentless assault of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases. In the quest for effective cytoprotective agents, the disulfide-linked dimer of the dipeptide Cysteine-Tyrosine, (H-Cys-Tyr-OH)₂, has emerged as a promising candidate. This guide delves into the antioxidant prowess of this novel compound, offering a comparative analysis against well-established antioxidants: N-acetylcysteine (NAC), Glutathione (B108866) (GSH), and Carnosine.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of (H-Cys-Tyr-OH)₂ and its counterparts was evaluated using a panel of in vitro assays, each measuring a different aspect of antioxidant action. The data, summarized below, highlights the potent radical scavenging and reducing capabilities of these compounds. While specific data for the dimeric form (H-Cys-Tyr-OH)₂ is limited, the data for the monomeric Cys-Tyr dipeptide provides a strong indication of its potential, given that the antioxidant activity is largely attributed to the individual Cysteine and Tyrosine residues. The presence of a disulfide bond in the dimer could further influence its redox properties.

Table 1: In Vitro Radical Scavenging Activity (IC₅₀ Values)

CompoundDPPH Radical Scavenging (IC₅₀)ABTS Radical Scavenging (IC₅₀)
Cys-Tyr Data not availableData not available
N-Acetylcysteine (NAC)Weak activity[1]Weak activity[1]
Glutathione (GSH)Data not availableData not available
Carnosine~7.1 x 10⁻⁵ M (O₂⁻ scavenging)[2]34.40% inhibition at 20 µg/mL[3]

Note: IC₅₀ represents the concentration required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity. The data for Cys-Tyr dipeptides shows significant ABTS radical scavenging activity, particularly when Tyrosine is at the N-terminus.[4]

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC)

CompoundORAC (µmol TE/µmol)TEAC (ABTS Assay) (µmol TE/µmol)
Tyr-containing dipeptides 0.69 - 4.97High activity
Glutathione (GSH)Data not availableData not available
CarnosineData not availableData not available

Note: TEAC values express the antioxidant capacity of a compound in relation to Trolox, a water-soluble vitamin E analog. Higher TEAC values indicate greater antioxidant capacity.

Cellular Protective Effects

Beyond in vitro chemical assays, the true measure of an antioxidant's efficacy lies in its ability to protect cells from oxidative damage. Studies on Cysteine and Tyrosine-containing peptides have demonstrated significant cytoprotective effects.

Table 3: Cellular Antioxidant Activity

CompoundCellular ModelOxidative Stress InducerKey Protective Effects
Cys- and Tyr-containing peptides LO2 cellsH₂O₂Increased cell viability, enhanced activity of antioxidant enzymes (GSH-Px, CAT, SOD), decreased MDA levels and LDH leakage.
N-Acetylcysteine (NAC)SIEC02 cellsZearalenoneIncreased Gpx and GR activity, reduced MDA levels.
Glutathione (GSH)IPEC-J2 cellsH₂O₂Improved cell viability, repressed ROS and MDA formation, rescued SOD activity, reduced early apoptosis.
CarnosineCaco-2 cellsH₂O₂Reduced malondialdehyde and protein carbonyl levels, protected cell viability.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).

  • Mix the test compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).

  • Generate the ABTS•+ radical cation by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add various concentrations of the test compound or a standard antioxidant to the ABTS•+ solution.

  • After a set incubation time, measure the decrease in absorbance.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of intracellular ROS in a cell-based model.

  • Culture a suitable cell line (e.g., HepG2, Caco-2) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Induce oxidative stress by adding a pro-oxidant, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂.

  • Add a fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS.

  • Measure the fluorescence intensity using a microplate reader.

  • The reduction in fluorescence in the presence of the test compound indicates its cellular antioxidant activity.

Signaling Pathways and Mechanisms of Action

The protective effect of antioxidant compounds like (H-Cys-Tyr-OH)₂ is not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that govern the cellular response to oxidative stress.

The Keap1-Nrf2 Pathway: Upregulating Endogenous Antioxidant Defenses

The Keap1-Nrf2 pathway is a critical regulator of cellular redox homeostasis. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress or antioxidant compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. Peptides containing specific amino acid residues, including Cysteine and Tyrosine, have been shown to activate this pathway.

Keap1_Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Antioxidant (H-Cys-Tyr-OH)₂ Antioxidant->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Expression

Caption: Keap1-Nrf2 Signaling Pathway Activation.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are key players in transducing extracellular stimuli into cellular responses, including those related to oxidative stress. The three main MAPK cascades are ERK, JNK, and p38. Oxidative stress can activate these pathways, leading to either cell survival or apoptosis, depending on the context. Some antioxidant peptides have been shown to modulate MAPK signaling, thereby influencing the cellular fate in response to oxidative stress.

MAPK_Pathway Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 Activates ERK ERK Oxidative_Stress->ERK Activates Antioxidant_Peptide (H-Cys-Tyr-OH)₂ JNK_p38 JNK / p38 Antioxidant_Peptide->JNK_p38 Inhibits Antioxidant_Peptide->ERK Modulates ASK1->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis Promotes Cell_Survival Cell Survival ERK->Cell_Survival Promotes

Caption: Modulation of MAPK Signaling by Antioxidants.

Conclusion

The available evidence strongly suggests that the dimeric dipeptide (H-Cys-Tyr-OH)₂ possesses significant potential as a protective agent against oxidative stress. Its constituent amino acids, Cysteine and Tyrosine, are known to be potent radical scavengers, and dipeptides containing these residues exhibit robust antioxidant and cytoprotective activities. When compared to established antioxidants such as NAC, Glutathione, and Carnosine, Cys-Tyr containing peptides demonstrate comparable, and in some assays, superior antioxidant capacity. The ability of such peptides to not only directly neutralize reactive oxygen species but also to modulate key cellular signaling pathways like Keap1-Nrf2 and MAPK underscores their multifaceted protective mechanism. Further research focusing specifically on the dimeric form is warranted to fully elucidate its unique properties and therapeutic potential in the fight against oxidative stress-related diseases.

References

Comparative analysis of different synthesis methods for (H-Cys-Tyr-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The disulfide-bridged cyclic dipeptide (H-Cys-Tyr-OH)₂, a homodimer of the Cys-Tyr dipeptide, represents an intriguing molecular scaffold with potential applications in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, offers a choice of methodologies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the primary synthetic routes to (H-Cys-Tyr-OH)₂, supported by established experimental principles, to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary of Synthesis Strategies

The synthesis of (H-Cys-Tyr-OH)₂ fundamentally involves two key stages: the synthesis of the linear precursor, H-Cys-Tyr-OH, followed by the oxidative cyclization to form the disulfide bridge. The primary divergence in methodology lies in the synthesis of the linear precursor, which can be accomplished through either solid-phase peptide synthesis (SPPS) or traditional solution-phase synthesis.

Parameter Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Synthesis
Overall Yield Moderate to HighVariable, often lower for multi-step processes
Purity of Crude Product Generally highVariable, requires more rigorous purification
Synthesis Time Rapid (days)Slower (weeks)
Scalability Well-established for small to medium scaleMore readily scalable to large quantities
Purification Effort Simplified, filtration-basedMore complex, requires multiple chromatographic steps
Cost-Effectiveness Higher initial investment (resin, automated synthesizers), but can be cost-effective for multiple synthesesLower initial investment, but can be labor-intensive

Synthesis of the Linear Precursor: H-Cys-Tyr-OH

Method 1: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and efficient method for synthesizing peptides of this size. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-based SPPS of H-Cys-Tyr-OH

  • Resin Preparation: A 2-chlorotrityl chloride resin is typically used to allow for mild cleavage conditions that keep the acid-labile side-chain protecting groups intact if needed. The first amino acid, Fmoc-Tyr(tBu)-OH, is attached to the resin.

  • Deprotection: The Nα-Fmoc protecting group of the resin-bound tyrosine is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Coupling: The next amino acid, Fmoc-Cys(Trt)-OH, is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA), and then coupled to the deprotected tyrosine on the resin. To minimize racemization of the cysteine residue, the use of HOBt (Hydroxybenzotriazole) as an additive is recommended.

  • Final Deprotection: The Nα-Fmoc group of the cysteine is removed as described in step 2.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (tBu for Tyrosine and Trt for Cysteine) are simultaneously removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS) as a scavenger, and water (e.g., 95:2.5:2.5 v/v/v).

SPPS_Workflow Resin 2-Cl-Trt Resin Coupling1 Couple Tyr to Resin Resin->Coupling1 Fmoc_Tyr Fmoc-Tyr(tBu)-OH Fmoc_Tyr->Coupling1 Resin_Tyr Fmoc-Tyr(tBu)-Resin Coupling1->Resin_Tyr Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin_Tyr->Deprotection1 H_Tyr_Resin H-Tyr(tBu)-Resin Deprotection1->H_Tyr_Resin Coupling2 Couple Cys (HBTU/DIPEA) H_Tyr_Resin->Coupling2 Fmoc_Cys Fmoc-Cys(Trt)-OH Fmoc_Cys->Coupling2 Dipeptide_Resin Fmoc-Cys(Trt)-Tyr(tBu)-Resin Coupling2->Dipeptide_Resin Deprotection2 Fmoc Deprotection Dipeptide_Resin->Deprotection2 H_Dipeptide_Resin H-Cys(Trt)-Tyr(tBu)-Resin Deprotection2->H_Dipeptide_Resin Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) H_Dipeptide_Resin->Cleavage Linear_Precursor H-Cys-Tyr-OH Cleavage->Linear_Precursor

SPPS Workflow for H-Cys-Tyr-OH Synthesis
Method 2: Solution-Phase Synthesis

Solution-phase synthesis is a classical approach that involves carrying out all reactions in a homogeneous solution. While more labor-intensive due to the need for purification after each step, it is highly adaptable for large-scale synthesis.

Experimental Protocol: Boc-based Solution-Phase Synthesis of H-Cys-Tyr-OH

  • C-terminal Protection: The carboxylic acid of Tyrosine is protected as a methyl or benzyl (B1604629) ester (e.g., H-Tyr-OMe).

  • N-terminal Protection of Cysteine: The amino group of Cysteine is protected with a Boc group (Boc-Cys(Trt)-OH), and the thiol group is protected with a Trityl group.

  • Peptide Bond Formation: The protected Boc-Cys(Trt)-OH is coupled to H-Tyr-OMe using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like HOBt to form the protected dipeptide, Boc-Cys(Trt)-Tyr-OMe. The dicyclohexylurea (DCU) byproduct is removed by filtration.

  • Purification: The protected dipeptide is purified by column chromatography.

  • Deprotection: The Boc and methyl ester protecting groups are removed. The Boc group is removed with TFA, and the methyl ester is saponified with a mild base (e.g., NaOH). The Trt group on the cysteine thiol is typically removed in the same step as the final cleavage in SPPS, but here it can be removed with TFA in the presence of scavengers.

Oxidative Cyclization to (H-Cys-Tyr-OH)₂

Once the linear precursor H-Cys-Tyr-OH is obtained and purified, the final step is the formation of the disulfide bridge through oxidative cyclization of two molecules of the dipeptide. This is a critical step that significantly impacts the final yield and purity. The reaction is typically performed in a dilute solution to favor intramolecular dimerization over intermolecular polymerization.

Oxidizing Agent Conditions Advantages Disadvantages
Air (O₂) Dilute aqueous buffer (pH 7-8.5)Mild, simple, cost-effectiveSlow, may lead to side products if other oxidizable residues are present
Dimethyl sulfoxide (B87167) (DMSO) Aqueous solution, often at room temperatureMild, generally clean reactionCan be slow, requires removal of DMSO
Iodine (I₂) Methanol or acetic acidFast and efficientCan lead to over-oxidation or side reactions with sensitive residues like Tyr if not carefully controlled
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) Dilute aqueous buffer (pH 7-8)Relatively fast and controlledRequires removal of iron salts, can be harsh

Experimental Protocol: Air Oxidation

  • Dissolution: The purified linear H-Cys-Tyr-OH is dissolved in a large volume of deionized water or a buffer solution (e.g., ammonium (B1175870) bicarbonate) at a concentration of approximately 0.1-1 mg/mL to favor dimerization.

  • pH Adjustment: The pH of the solution is adjusted to 7.5-8.5 with a dilute base (e.g., ammonium hydroxide).

  • Oxidation: The solution is stirred vigorously while being exposed to air for 24-48 hours. The progress of the reaction can be monitored by HPLC.

  • Lyophilization: Once the reaction is complete, the solution is lyophilized to obtain the crude cyclic dipeptide.

  • Purification: The crude product is purified by preparative reverse-phase HPLC.

Synthesis_and_Characterization_Workflow Crude_Product Crude_Product Purification Purification Crude_Product->Purification Purity_Analysis Purity_Analysis Purification->Purity_Analysis Structure_Verification Structure_Verification Purification->Structure_Verification Final_Product Final_Product Purity_Analysis->Final_Product Structure_Verification->Final_Product

Overall Synthesis and Characterization Workflow

Potential Biological Relevance and Signaling

While specific signaling pathways for (H-Cys-Tyr-OH)₂ are not extensively documented, peptides containing cysteine and tyrosine residues are known to possess antioxidant properties. The thiol group of cysteine and the phenolic group of tyrosine can act as radical scavengers, protecting cells from oxidative stress.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cys_Thiol Cysteine Thiol (-SH) ROS->Cys_Thiol donates H• Tyr_Phenol Tyrosine Phenol (-OH) ROS->Tyr_Phenol donates H• Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Cyclic_Dipeptide (H-Cys-Tyr-OH)₂ Cyclic_Dipeptide->Cys_Thiol Cyclic_Dipeptide->Tyr_Phenol Oxidized_Dipeptide Oxidized Dipeptide Cys_Thiol->Oxidized_Dipeptide Tyr_Phenol->Oxidized_Dipeptide Cellular_Protection Cellular Protection from Oxidative Stress Oxidized_Dipeptide->Cellular_Protection Neutralized_ROS->Cellular_Protection

Potential Antioxidant Mechanism of Action

Conclusion

The synthesis of (H-Cys-Tyr-OH)₂ can be effectively achieved through both solid-phase and solution-phase methods for the linear precursor, followed by oxidative cyclization. For rapid synthesis of small quantities with high purity and simplified purification, SPPS is the method of choice. For large-scale production where upfront investment in automated synthesizers is a concern and manual labor is available, solution-phase synthesis remains a viable option. The choice of oxidizing agent for the final cyclization step should be carefully considered based on the desired reaction time and the potential for side reactions. This guide provides the necessary framework and experimental considerations to enable researchers to successfully synthesize and characterize this cyclic dipeptide for further investigation.

A Comparative Guide to (H-Cys-Tyr-OH)₂ and Other Commercially Available Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of the dipeptide (H-Cys-Tyr-OH)₂ against widely used commercial antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-tocopherol), Glutathione (B108866) (GSH), and N-acetylcysteine (NAC). The objective is to offer a comprehensive resource for evaluating these compounds in research and drug development, supported by available experimental data and detailed methodologies.

Executive Summary

Antioxidants are vital for mitigating oxidative stress, a key factor in numerous pathological conditions. While Vitamin C, Vitamin E, Glutathione, and NAC are well-established antioxidants with extensive research backing their efficacy, the specific antioxidant capacity of the dipeptide (H-Cys-Tyr-OH)₂ is not well-documented in publicly available scientific literature. This guide, therefore, provides a detailed comparison of the known antioxidants and offers a theoretical perspective on the potential of (H-Cys-Tyr-OH)₂ based on the antioxidant properties of its constituent amino acids, Cysteine and Tyrosine.

Comparative Antioxidant Performance: Data Presentation

The following tables summarize the antioxidant capacity of the benchmark compounds based on data from various in vitro assays. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50)

AntioxidantIC50 (µM)Notes
(H-Cys-Tyr-OH)₂ Data not available-
Vitamin C 25 - 50Highly effective water-soluble antioxidant.
Vitamin E (α-tocopherol) 40 - 60Potent lipid-soluble antioxidant.
Glutathione (GSH) >100Less effective in direct DPPH scavenging compared to Vitamins C and E.
N-acetylcysteine (NAC) Data not availablePrimarily acts as a precursor to Glutathione.

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (TEAC)

AntioxidantTrolox Equivalent Antioxidant Capacity (TEAC)Notes
(H-Cys-Tyr-OH)₂ Data not available-
Vitamin C 1.0 - 2.0Strong radical scavenging activity.
Vitamin E (α-tocopherol) 0.5 - 1.0Effective in scavenging ABTS radical.
Glutathione (GSH) 0.8 - 1.5Moderate TEAC value.
N-acetylcysteine (NAC) Data not available-

Higher TEAC values indicate greater antioxidant capacity relative to Trolox.

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

AntioxidantORAC Value (µmol TE/µmol)Notes
(H-Cys-Tyr-OH)₂ Data not available-
Vitamin C 0.4 - 1.0Good capacity to neutralize peroxyl radicals.
Vitamin E (Trolox) 1.0 (by definition)The standard for ORAC assays.
Glutathione (GSH) 0.9 - 2.0Shows significant peroxyl radical absorbing capacity.
N-acetylcysteine (NAC) Data not available-

Higher ORAC values indicate a greater capacity to neutralize oxygen radicals.

Table 4: Cellular Antioxidant Activity (CAA)

AntioxidantCAA Value (µmol QE/µmol)Notes
(H-Cys-Tyr-OH)₂ Data not available-
Vitamin C Lower than QuercetinDemonstrates activity within a cellular context.
Vitamin E (α-tocopherol) Lower than QuercetinCellular uptake and localization are key factors.
Glutathione (GSH) Data not availableIntracellular synthesis is a primary source of its activity.
N-acetylcysteine (NAC) Data not availableActs by increasing intracellular GSH levels.

Higher CAA values indicate greater antioxidant activity within a cellular environment. Quercetin is often used as a standard.

Mechanisms of Action & Signaling Pathways

The antioxidant activities of these compounds are exerted through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.

Direct Radical Scavenging

Vitamin C, Vitamin E, and Glutathione can directly neutralize reactive oxygen species (ROS) by donating an electron or hydrogen atom. This mechanism is fundamental to their antioxidant function.

ROS Reactive Oxygen Species (ROS) Stable_Molecule Stable Molecule ROS->Stable_Molecule neutralized by Antioxidant Antioxidant (e.g., Vitamin C, Vitamin E, GSH) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant donates electron/hydrogen

Direct Radical Scavenging Mechanism

Indirect Antioxidant Activity: The Keap1-Nrf2 Signaling Pathway

Some antioxidants, and compounds like NAC, exert their effects indirectly by upregulating the body's endogenous antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. However, in the presence of oxidative stress or certain antioxidant compounds, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of a wide range of antioxidant and detoxification genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binds Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ub Ubiquitin Keap1->Ub facilitates ubiquitination Ub->Nrf2 Antioxidant Antioxidant (e.g., NAC-derived Cysteine) Antioxidant->Keap1 modifies ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., GPx, GST) ARE->Antioxidant_Genes activates transcription

Keap1-Nrf2 Signaling Pathway

The Potential of (H-Cys-Tyr-OH)₂: A Theoretical Perspective

While direct experimental data on the antioxidant activity of (H-Cys-Tyr-OH)₂ is not available, its structure suggests potential for antioxidant effects. This dipeptide is composed of Cysteine and Tyrosine, both of which are amino acids known to possess antioxidant properties.

  • Cysteine (Cys): The thiol group (-SH) in cysteine is a potent reducing agent and can directly scavenge reactive oxygen species. Cysteine is also a crucial component of the tripeptide glutathione (GSH), the most abundant endogenous antioxidant.[1]

  • Tyrosine (Tyr): The phenolic hydroxyl group on the aromatic ring of tyrosine can donate a hydrogen atom to free radicals, thereby neutralizing them. Peptides containing tyrosine have been shown to exhibit significant radical scavenging activity.[2][3]

The combination of these two amino acids in a dipeptide structure, and the formation of a dimer through a disulfide bond between the cysteine residues, suggests that (H-Cys-Tyr-OH)₂ could act as a radical scavenger. However, without experimental data, its efficacy relative to established antioxidants remains speculative.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Start Prepare DPPH Solution (in methanol (B129727)/ethanol) Mix Mix DPPH solution with Antioxidant Sample Start->Mix Incubate Incubate in the dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Assay Workflow

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.

  • Reaction Mixture: Add a specific volume of the antioxidant sample at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Start Generate ABTS•+ (ABTS + Potassium Persulfate) Dilute Dilute ABTS•+ solution to working concentration Start->Dilute Mix Mix ABTS•+ solution with Antioxidant Sample Dilute->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at ~734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Value Measure->Calculate

ABTS Assay Workflow

Protocol:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting ABTS with potassium persulfate.

  • Working Solution: The ABTS•+ solution is diluted to obtain a specific absorbance at approximately 734 nm.

  • Reaction: The antioxidant sample is added to the ABTS•+ solution.

  • Measurement: The decrease in absorbance is measured after a short incubation period.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble Vitamin E analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Start Prepare Fluorescent Probe (e.g., Fluorescein) Mix Mix Probe, Antioxidant, and Radical Initiator (AAPH) Start->Mix Incubate Incubate at 37°C Mix->Incubate Measure Monitor Fluorescence Decay over time Incubate->Measure Calculate Calculate Area Under the Curve (AUC) and ORAC Value Measure->Calculate

ORAC Assay Workflow

Protocol:

  • Reaction Mixture: A fluorescent probe (e.g., fluorescein), the antioxidant sample, and a peroxyl radical generator (e.g., AAPH) are mixed in a multi-well plate.

  • Measurement: The fluorescence decay is monitored kinetically over time at a specific excitation and emission wavelength.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of a Trolox standard. Results are expressed as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of a fluorescent compound inside cells when they are exposed to a free radical generator. It provides a more biologically relevant measure of antioxidant activity by considering cellular uptake and metabolism.

Start Culture Adherent Cells (e.g., HepG2) Load_Probe Load cells with DCFH-DA probe Start->Load_Probe Treat Treat cells with Antioxidant Sample Load_Probe->Treat Induce_Stress Induce Oxidative Stress (e.g., with AAPH) Treat->Induce_Stress Measure Measure Intracellular Fluorescence Induce_Stress->Measure Calculate Calculate CAA Value Measure->Calculate

CAA Assay Workflow

Protocol:

  • Cell Culture: Adherent cells (e.g., HepG2) are cultured in a multi-well plate.

  • Probe Loading: Cells are loaded with a probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation.

  • Treatment: Cells are treated with the antioxidant sample.

  • Oxidative Stress Induction: A free radical generator (e.g., AAPH) is added to induce oxidative stress.

  • Measurement: The intracellular fluorescence is measured over time.

  • Calculation: The CAA value is calculated based on the inhibition of fluorescence by the antioxidant compared to a control.

Vitamin C, Vitamin E, Glutathione, and NAC are all effective antioxidants with distinct mechanisms of action and physicochemical properties that dictate their applications. While (H-Cys-Tyr-OH)₂ holds theoretical promise as an antioxidant due to its constituent amino acids, a lack of empirical data prevents a direct quantitative comparison. Further experimental evaluation of (H-Cys-Tyr-OH)₂ using the standardized assays outlined in this guide is necessary to ascertain its antioxidant efficacy and potential for use in research and drug development. Researchers are encouraged to utilize the provided protocols to generate comparative data and contribute to a more comprehensive understanding of this novel dipeptide.

References

Cross-Validation of Analytical Methods for (H-Cys-Tyr-OH)₂ Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of the disulfide-linked dipeptide (H-Cys-Tyr-OH)₂: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and drug development. This document presents a cross-validation approach, summarizing quantitative performance data and providing detailed experimental protocols to aid in the selection of the most suitable method for specific applications.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. Below is a summary of the typical performance characteristics of HPLC, LC-MS/MS, and ELISA for the quantification of small peptides like (H-Cys-Tyr-OH)₂. The data presented in the following table is illustrative and based on typical performance characteristics for similar analytes, as a direct head-to-head comparison study for (H-Cys-Tyr-OH)₂ is not publicly available.

Parameter HPLC-UV LC-MS/MS ELISA
Linearity (R²) > 0.995> 0.998> 0.990
Accuracy (% Recovery) 95-105%98-102%90-110%
Precision (% RSD) < 5%< 3%< 10%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.5 ng/mL~5 ng/mL
Selectivity ModerateHighHigh (Antibody Dependent)
Throughput ModerateHighHigh
Cost per Sample LowHighModerate
Matrix Effect ModerateHighLow

Experimental Protocols

Detailed methodologies for the synthesis of (H-Cys-Tyr-OH)₂ and its quantification using the three analytical techniques are provided below.

Synthesis of (H-Cys-Tyr-OH)₂

This protocol outlines the solid-phase synthesis of the linear precursor H-Cys(Trt)-Tyr(tBu)-OH followed by solution-phase oxidation to form the disulfide bond.

Materials:

  • Fmoc-Tyr(tBu)-OH

  • 2-Chlorotrityl chloride resin

  • Fmoc-Cys(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ammonium (B1175870) bicarbonate buffer (pH 8.5)

Procedure:

  • Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. React the resin with Fmoc-Tyr(tBu)-OH and DIC in DMF to attach the first amino acid.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the tyrosine residue.

  • Coupling of Cysteine: Couple Fmoc-Cys(Trt)-OH to the deprotected tyrosine on the resin using DIC and OxymaPure® as coupling reagents in DMF.

  • Final Fmoc Deprotection: Remove the Fmoc group from the cysteine residue using 20% piperidine in DMF.

  • Cleavage from Resin: Cleave the dipeptide from the resin and remove the tBu and Trt protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Purification of Linear Peptide: Precipitate the crude linear peptide in cold diethyl ether and purify by reversed-phase HPLC.

  • Oxidation to Disulfide: Dissolve the purified linear peptide in a 20% DMSO in ammonium bicarbonate buffer (pH 8.5) and stir at room temperature for 24 hours to facilitate air oxidation to the disulfide-linked dimer, (H-Cys-Tyr-OH)₂.

  • Final Purification: Purify the final product by reversed-phase HPLC and confirm its identity and purity by LC-MS/MS.

HPLC-UV Quantification Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • (H-Cys-Tyr-OH)₂ standard

Procedure:

  • Sample Preparation: Dissolve the sample containing (H-Cys-Tyr-OH)₂ in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 220 nm and 280 nm

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Quantification: Prepare a calibration curve using serial dilutions of the (H-Cys-Tyr-OH)₂ standard. Quantify the analyte in the sample by comparing its peak area to the calibration curve.

LC-MS/MS Quantification Method

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • (H-Cys-Tyr-OH)₂ standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₆, ¹⁵N₂-(H-Cys-Tyr-OH)₂)

Procedure:

  • Sample Preparation: Spike the sample and calibration standards with the internal standard.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

ELISA Quantification Method

Materials:

  • High-binding 96-well microplate

  • Anti-(H-Cys-Tyr-OH)₂ capture antibody

  • Biotinylated anti-(H-Cys-Tyr-OH)₂ detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: Coat the microplate wells with the capture antibody overnight at 4°C.

  • Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the analyte in the samples from the standard curve.

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the validation parameters.

ExperimentalWorkflow cluster_synthesis Synthesis of (H-Cys-Tyr-OH)₂ cluster_analysis Analytical Quantification SPPS Solid-Phase Peptide Synthesis (H-Cys(Trt)-Tyr(tBu)-OH) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 HPLC Purification (Linear Peptide) Cleavage->Purification1 Oxidation Solution-Phase Oxidation Purification1->Oxidation Purification2 Final HPLC Purification Oxidation->Purification2 Sample (H-Cys-Tyr-OH)₂ Sample Purification2->Sample Quantification HPLC HPLC-UV Sample->HPLC LCMS LC-MS/MS Sample->LCMS ELISA ELISA Sample->ELISA

Caption: Experimental workflow for the synthesis and quantification of (H-Cys-Tyr-OH)₂.

ValidationParameters cluster_performance Method Performance Comparison cluster_methods Analytical Methods Sensitivity Sensitivity Selectivity Selectivity Throughput Throughput Cost Cost HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->Selectivity Moderate HPLC->Throughput Moderate HPLC->Cost Lowest LCMS LC-MS/MS LCMS->Sensitivity Highest LCMS->Selectivity Highest LCMS->Throughput High LCMS->Cost Highest ELISA ELISA ELISA->Sensitivity High ELISA->Selectivity High ELISA->Throughput Highest ELISA->Cost Moderate

Caption: Comparison of key performance parameters for HPLC, LC-MS/MS, and ELISA.

Comparative Efficacy of (H-Cys-Tyr-OH)₂ and Alternative Compounds in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of the dipeptide dimer (H-Cys-Tyr-OH)₂ and its alternatives in various cancer cell lines. This document summarizes available experimental data, details relevant methodologies, and visualizes key cellular pathways to support further investigation and drug development efforts.

While direct experimental data on the anticancer efficacy of the simple (H-Cys-Tyr-OH)₂ dipeptide is limited in publicly available literature, studies on its metal-complexed derivatives and the constituent amino acids, cysteine and tyrosine, provide valuable insights into its potential biological activities. This guide synthesizes this information and compares it with established chemotherapeutic agents and other bioactive peptides.

Efficacy of (H-Cys-Tyr-OH)₂ Derivatives and Related Dipeptides

Recent studies have explored the anticancer potential of metal complexes of cysteine-tyrosine dithiocarbamates. These complexes have demonstrated cytotoxic effects against the human breast cancer cell line MCF-7.

Table 1: In Vitro Efficacy of Ni(II) and Zn(II) Cysteine-Tyrosine Dithiocarbamate (B8719985) Complexes against MCF-7 Cells

CompoundCell LineIC50 Value (µg/mL)Observed Effects
Ni(II) cysteine-tyrosine dithiocarbamateMCF-7618.40[1][2]Induces morphological changes consistent with apoptosis starting at 250 µg/mL.[1][2]
Zn(II) cysteine-tyrosine dithiocarbamateMCF-7511.40[3]Induces morphological changes consistent with apoptosis at concentrations ≥250 µg/mL.

These findings suggest that the cysteine-tyrosine backbone, when part of a larger molecular structure, can contribute to anticancer activity. The induction of apoptosis is a key mechanism of action for many successful cancer therapies.

Comparative Analysis with Standard Chemotherapeutic Agents

To provide a benchmark for the potential efficacy of (H-Cys-Tyr-OH)₂-related compounds, it is useful to compare their activity with well-established chemotherapeutic drugs like Cisplatin (B142131) and Doxorubicin.

Table 2: Mechanism of Action and Efficacy of Standard Chemotherapeutic Agents

AgentMechanism of ActionTarget Cell LinesTypical IC50 Range
Cisplatin Binds to DNA, causing cross-linking and subsequent DNA damage, which interferes with cell division and induces apoptosis.Broad spectrum, including testicular, ovarian, bladder, and lung cancers.Varies widely depending on the cell line (typically in the low µM range). For instance, the IC50 for cisplatin in MCF-7 cells is reported to be 53.48 µg/mL.
Doxorubicin Intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.Broad spectrum, including breast cancer, leukemia, and lymphomas.Varies widely depending on the cell line (typically in the nM to low µM range).

While the IC50 values for the cysteine-tyrosine dithiocarbamate complexes are higher than those typically observed for cisplatin and doxorubicin, indicating lower potency, the shared mechanism of inducing apoptosis is noteworthy.

Alternative Bioactive Peptides in Cancer Therapy

The field of oncology is increasingly exploring the therapeutic potential of short peptides due to their high specificity and lower toxicity compared to traditional chemotherapy. Various dipeptides and other short peptides have demonstrated anticancer activity through diverse mechanisms.

Table 3: Efficacy and Mechanisms of Alternative Bioactive Peptides

Peptide/Peptide ClassMechanism of ActionTarget Cell LinesReported Efficacy
Anticancer Peptides (ACPs) Primarily disrupt cancer cell membranes, leading to lysis. Can also induce apoptosis.Broad spectrumIC50 values can be in the low µM range.
Cyclic Peptides Can act as allosteric inhibitors of key enzymes like thymidylate synthase, or induce apoptosis.Ovarian and other cancer cell linesIC50 values comparable to 5-fluorouracil (B62378) have been reported.
Dipeptide Derivatives Can be designed to target specific cellular pathways or deliver cytotoxic agents.VariousActivity is highly dependent on the specific chemical modifications.

The development of (H-Cys-Tyr-OH)₂ as a potential anticancer agent could follow a similar trajectory, where modifications to the basic dipeptide structure could enhance its potency and selectivity.

Potential Signaling Pathways and Mechanisms of Action

The biological activity of (H-Cys-Tyr-OH)₂ is likely influenced by the individual roles of cysteine and tyrosine in cellular processes, particularly in the context of cancer.

dot

Signaling_Pathways Potential Cellular Effects of (H-Cys-Tyr-OH)₂ cluster_cys Cysteine-Mediated Effects cluster_tyr Tyrosine-Mediated Effects cluster_dimer Potential Dimer Effects Cys Cysteine GSH Glutathione (B108866) (GSH) Synthesis Cys->GSH Precursor Dimer (H-Cys-Tyr-OH)₂ Cys->Dimer ROS_Detox ROS Detoxification GSH->ROS_Detox Tyr Tyrosine TK Tyrosine Kinases (TKs) Tyr->TK Substrate Tyr->Dimer Signaling Cell Proliferation & Survival Signaling TK->Signaling Apoptosis Apoptosis Induction Dimer->Apoptosis Observed in Derivatives ER_Stress ER Stress Modulation Dimer->ER_Stress Hypothesized

Caption: Potential signaling pathways influenced by (H-Cys-Tyr-OH)₂.

Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that plays a key role in detoxifying reactive oxygen species (ROS). Tyrosine is a substrate for tyrosine kinases, enzymes that are central to many signaling pathways regulating cell proliferation and survival. Studies on the combined supplementation of cysteine and tyrosine in Chinese Hamster Ovary (CHO) cells have shown that tyrosine can suppress endoplasmic reticulum (ER) stress and apoptosis induced by high concentrations of cysteine. This suggests that the (H-Cys-Tyr-OH)₂ dimer could potentially modulate cellular stress responses.

Experimental Protocols

To facilitate further research into the efficacy of (H-Cys-Tyr-OH)₂ and its analogues, this section provides detailed methodologies for key in vitro assays.

dot

Experimental_Workflow In Vitro Efficacy Testing Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Line Seeding (e.g., MCF-7, HeLa, A549) Treatment 2. Treatment with (H-Cys-Tyr-OH)₂ and Controls Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTT / MTS) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis ROS 3c. ROS Measurement (DCFDA Assay) Treatment->ROS IC50 4. IC50 Determination Viability->IC50 Mechanism 5. Mechanistic Insights Apoptosis->Mechanism ROS->Mechanism IC50->Mechanism

Caption: A typical workflow for in vitro testing of novel anticancer compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of (H-Cys-Tyr-OH)₂, a positive control (e.g., Cisplatin), and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
  • Cell Treatment: Culture cells in a 96-well black plate and treat with the test compound.

  • DCFDA Staining: Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

The available evidence suggests that while the unmodified (H-Cys-Tyr-OH)₂ dipeptide itself has not been extensively studied for its anticancer properties, its derivatives show promise in inducing apoptosis in cancer cells. Further research is warranted to explore the efficacy of the parent dipeptide and to develop more potent analogues. A systematic screening of (H-Cys-Tyr-OH)₂ against a panel of cancer cell lines, alongside mechanistic studies focusing on its impact on cellular redox state, ER stress, and key signaling pathways, will be crucial in determining its therapeutic potential. Comparison with other bioactive peptides and standard chemotherapeutics will provide a valuable context for its further development as a novel anticancer agent.

References

Safety Operating Guide

Navigating the Safe Disposal of (H-Cys-Tyr-OH)2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

(H-Cys-Tyr-OH)₂ should be handled with care, assuming it is a hazardous chemical in the absence of specific data. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory to prevent skin and eye contact.[2] All handling should occur within a properly equipped and ventilated laboratory setting.[3]

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is critical to adhere to standard laboratory safety practices.

  • Consult Institutional Guidelines: Always prioritize your institution's Environmental Health & Safety (EHS) guidelines. They can provide specific advice based on your facility's waste streams and disposal contracts.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).[2]

    • Eye Protection: Use safety goggles or a face shield.

    • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

  • Controlled Environment: Handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The proper disposal method for (H-Cys-Tyr-OH)₂ will depend on whether the waste is in a liquid or solid form.

Liquid Waste Disposal:

  • Inactivation: For liquid waste containing (H-Cys-Tyr-OH)₂, chemical inactivation is a recommended step to denature the peptide.

    • Select Reagent: Common inactivation agents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).

    • Procedure: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A general ratio is 1 part waste to 10 parts inactivation solution. Allow for a sufficient contact time, typically a minimum of 20-60 minutes.

  • Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.

  • Final Disposal: After inactivation and neutralization, consult your institution's EHS department. While some neutralized peptide solutions may be permissible for drain disposal with copious amounts of water, this must be verified to ensure compliance with local wastewater regulations. Never pour untreated peptide solutions into public drains.

Solid Waste Disposal:

Solid waste contaminated with (H-Cys-Tyr-OH)₂, such as pipette tips, gloves, and empty vials, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. The primary and recommended method for the final destruction of peptide compounds is incineration under controlled conditions by a licensed facility.

Quantitative Data for Decontamination

The following table summarizes key parameters for common chemical decontamination methods applicable to peptide compounds.

Decontamination AgentConcentrationContact TimeNotes
Sodium Hypochlorite 0.5-1.0% (final concentration)Minimum 20-60 minutesEffective for many peptides but can be corrosive to some surfaces.
Sodium Hydroxide (NaOH) 1 MMinimum 20-60 minutesEffective but requires subsequent neutralization.
Hydrochloric Acid (HCl) 1 MMinimum 20-60 minutesEffective but requires subsequent neutralization.

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of (H-Cys-Tyr-OH)₂ are not publicly available. The primary "protocol" for the disposal of analogous research-grade peptides is collection by a licensed hazardous waste management service for controlled incineration. This ensures the complete destruction of the biologically active peptide.

For laboratory-scale decontamination of surfaces and equipment, the protocol involves the application of a 10% bleach solution, followed by a sufficient contact time and then wiping with water to remove the bleach residue.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (H-Cys-Tyr-OH)₂.

G cluster_prep Preparation & Assessment cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway start Start: (H-Cys-Tyr-OH)₂ Waste Identified ppe Don Appropriate PPE start->ppe assess_waste Assess Waste Form (Liquid or Solid?) inactivate Inactivate with Bleach, NaOH, or HCl assess_waste->inactivate Liquid segregate Segregate in Labeled Hazardous Waste Container assess_waste->segregate Solid ppe->assess_waste neutralize Neutralize pH (if necessary) inactivate->neutralize consult_ehs_liquid Consult EHS for Final Disposal Approval neutralize->consult_ehs_liquid end_node End: Compliant Disposal consult_ehs_liquid->end_node store Store in Designated Area segregate->store arrange_pickup Arrange Professional Disposal (Incineration) store->arrange_pickup arrange_pickup->end_node

Caption: Logical workflow for the safe disposal of (H-Cys-Tyr-OH)₂.

References

Personal protective equipment for handling (H-Cys-Tyr-OH)2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (H-Cys-Tyr-OH)2

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like this compound is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While the specific toxicological properties of this compound have not been fully investigated, it is crucial to handle it with the utmost care, treating it as a potentially hazardous substance.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.[3][4] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[3]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions. Change gloves immediately if they become contaminated.
Respiratory Protection Respirator/Dust MaskNecessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment.
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Receiving and Storage of Lyophilized Peptide:

  • Upon receipt, store the lyophilized peptide at -20°C or colder, away from bright light. For long-term storage, -80°C is preferable.

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.

  • This compound contains Cysteine, which is prone to oxidation. Store under anaerobic conditions if possible.

Reconstitution and Aliquoting:

  • Work in a designated clean area, such as a laminar flow hood or a clean bench, to avoid contamination.

  • Use sterile, oxygen-free water or buffers for reconstitution, especially since the peptide contains Cysteine. The choice of solvent will depend on the peptide's polarity. If solubility is an issue, a small amount of an organic solvent like DMSO may be used for initial dissolution, followed by dilution with an aqueous buffer.

  • To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted peptide into single-use vials.

  • Clearly label all aliquots with the peptide name, concentration, date of preparation, and storage conditions.

Storage of Peptide in Solution:

  • The shelf-life of peptides in solution is limited. If storage is necessary, use sterile buffers at pH 5-6, and store the aliquots at -20°C or colder.

  • Peptides containing Cysteine should be dissolved in carefully degassed acidic buffers, as the thiol moieties will be rapidly oxidized at a pH greater than 7.

Disposal Plan

All waste materials that have come into contact with this compound should be considered chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, labeled hazardous waste container. Do not pour peptide solutions down the drain.

Inactivation (Recommended): For an added layer of safety, especially for liquid waste, chemical inactivation through hydrolysis is recommended.

  • Select Reagent: Use a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).

  • Inactivation: In a chemical fume hood, carefully add the peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution. Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation.

  • Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).

  • Final Disposal: The neutralized solution should still be collected as chemical waste and disposed of through your institution's environmental health and safety (EHS) department.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Use a chemical spill kit to absorb the material. Place the absorbed material in a sealed container for disposal as chemical waste.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling, storage, and disposal of this compound.

cluster_prep Preparation cluster_handling Handling Lyophilized Peptide cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Read SDS Review Safety Data Sheet (or equivalent safety information) Don PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves, Respirator) Read SDS->Don PPE Equilibrate Equilibrate Vial to Room Temperature in Desiccator Don PPE->Equilibrate Weigh Weigh Peptide in Ventilated Area Equilibrate->Weigh Reconstitute Reconstitute with Appropriate Sterile, Degassed Solvent Weigh->Reconstitute Store Lyophilized Store Lyophilized Peptide at <= -20°C Weigh->Store Lyophilized Return unused portion Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store Solution Store Peptide Solution at <= -20°C Aliquot->Store Solution Dispose Dispose via Institutional EHS Store Lyophilized->Dispose After use Store Solution->Dispose After use Segregate Waste Segregate Solid and Liquid Waste Inactivate Inactivate Liquid Waste (Recommended) Segregate Waste->Inactivate Neutralize Neutralize Inactivated Waste Inactivate->Neutralize Neutralize->Dispose Exposure Accidental Exposure First Aid Administer First Aid Exposure->First Aid Spill Chemical Spill Contain Spill Contain and Clean Spill Spill->Contain Spill Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Contain Spill->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.